molecular formula C25H23NO4 B557324 Fmoc-alpha-methyl-D-phenylalanine CAS No. 152436-04-9

Fmoc-alpha-methyl-D-phenylalanine

Numéro de catalogue: B557324
Numéro CAS: 152436-04-9
Poids moléculaire: 401.5 g/mol
Clé InChI: KLBKBAAOPOXFSK-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-alpha-methyl-D-phenylalanine, also known as Fmoc-alpha-methyl-D-phenylalanine, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-alpha-methyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBKBAAOPOXFSK-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of Fmoc-alpha-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-α-methyl-D-phenylalanine

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-α-methyl-D-phenylalanine (Fmoc-α-methyl-D-phenylalanine) is a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development.[1] It incorporates two key structural modifications that impart significant advantages over its natural counterpart. The first is the Fmoc (9-fluorenylmethoxycarbonyl) group, a base-labile protecting group for the α-amino function, which is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[1][2] The second is the α-methyl group on the backbone, which provides steric hindrance. This methylation significantly increases the resulting peptide's resistance to enzymatic degradation and enhances its thermal and chemical stability. Furthermore, the D-chiral configuration provides additional, potent resistance to proteases, which are stereospecific for L-amino acids.[3] These features make Fmoc-α-methyl-D-phenylalanine an invaluable building block for developing peptide-based therapeutics with improved pharmacokinetic profiles, such as longer in-vivo half-lives and enhanced bioavailability.

Core Properties of Fmoc-α-methyl-D-phenylalanine

The physicochemical properties of Fmoc-α-methyl-D-phenylalanine are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
Synonyms Fmoc-a-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid, Fmoc-α-methyl-D-phenylalanine[1][4]
CAS Number 152436-04-9[1][4]
Molecular Formula C₂₅H₂₃NO₄[1][4]
Molecular Weight 401.46 g/mol [1]
Appearance White powder or solid[1]
Purity Typically ≥ 95-99.5% (as determined by HPLC)[1]
Density 1.256 g/cm³[5]
Boiling Point 621.214 °C at 760 mmHg[5]
Flash Point 329.498 °C[5]
Storage Conditions 0 - 8 °C, sealed in a dry environment[1]
InChI Key KLBKBAAOPOXFSK-RUZDIDTESA-N

Applications in Research and Drug Development

Fmoc-α-methyl-D-phenylalanine is not merely a protected amino acid; it is a strategic tool for enhancing the therapeutic potential of peptides.

  • Peptide Synthesis: It serves as a fundamental building block in SPPS for creating complex peptides.[1] The Fmoc group is stable under acidic conditions but is readily removed by a mild base (e.g., piperidine), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][2]

  • Drug Development: The unique structural features of this compound are highly valuable in pharmaceutical design. Peptides incorporating this residue exhibit enhanced stability against proteases, a critical factor for improving a drug's half-life in the body.[6] This increased stability makes it a preferred choice for developing novel peptide-based therapeutics.[1]

  • Protein Engineering and Neuroscience: Researchers utilize this compound to modify proteins, improving their stability and function for biotechnological applications.[1] It is also employed in neuroscience to synthesize neuropeptides for studies on neurological functions and potential treatments for related disorders.[1]

  • Bioconjugation: The compound facilitates the linking of peptides to other molecules, such as antibodies or small-molecule drugs, to create targeted therapeutic systems.[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its incorporation into a peptide chain.

Synthesis of Fmoc-α-methyl-D-phenylalanine

This protocol describes a standard procedure for the N-terminal protection of α-methyl-D-phenylalanine using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[8]

Materials:

  • α-Methyl-D-phenylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Hydrochloric Acid (1M HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve α-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir until the amino acid is fully dissolved.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[8]

  • Reaction: Allow the mixture to warm slowly to room temperature and continue stirring overnight (8-12 hours).[8]

  • Work-up:

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The Fmoc-α-methyl-D-phenylalanine product will precipitate as a white solid.[8]

  • Purification:

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a pure white crystalline solid.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve α-Me-D-Phe in NaHCO₃ solution C Cool Amino Acid Solution to 0°C A->C B Dissolve Fmoc-OSu in Dioxane D Add Fmoc-OSu Solution Dropwise B->D C->D E Stir Overnight at Room Temperature D->E F Remove Dioxane E->F G Acidify with HCl to Precipitate Product F->G H Filter and Wash Solid G->H I Dry Under Vacuum H->I

Caption: Workflow for the synthesis of Fmoc-α-methyl-D-phenylalanine.
Incorporation into Peptides via Fmoc-SPPS

This protocol outlines a single cycle for adding an Fmoc-protected amino acid, such as Fmoc-α-methyl-D-phenylalanine, to a growing peptide chain on a solid support resin.

Materials:

  • Peptide-resin (with a free N-terminal Fmoc group)

  • 20% Piperidine in Dimethylformamide (DMF) (Deprotection solution)

  • Fmoc-α-methyl-D-phenylalanine

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • DMF (Washing solvent)

  • Dichloromethane (DCM) (Washing solvent)

  • Optional: Acetic anhydride/Pyridine in DMF (Capping solution)

Procedure:

  • Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes to cleave the N-terminal Fmoc group.

    • Drain and repeat the piperidine treatment for another 10-15 minutes. The release of the fluorenyl group can be monitored by UV absorbance.[9]

  • Washing: Thoroughly wash the resin with DMF (5-6 times) followed by DCM (2-3 times) and then DMF (2-3 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, pre-activate Fmoc-α-methyl-D-phenylalanine (3-5 equivalents) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for several minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-20 minutes. Follow with a DMF wash.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

G Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Activation & Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next Ready for Next Cycle Wash2->Next If no capping Capping->Next

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

Biological Context: A Target for Modified Peptides

While Fmoc-α-methyl-D-phenylalanine is a synthetic building block, the peptides derived from it are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs).[3] GPCRs are a large family of cell surface receptors involved in numerous physiological processes, making them common targets for peptide-based drugs. The incorporation of modified amino acids can enhance the binding affinity, selectivity, and stability of a peptide ligand designed to modulate GPCR signaling.[3]

A generalized workflow for developing a peptide-based drug candidate using this amino acid would involve design, synthesis, and a series of in-vitro and in-vivo assays to confirm its activity and therapeutic potential.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical A Peptide Design (Incorporate Fmoc-α-Me-D-Phe) B Solid-Phase Peptide Synthesis A->B C Cleavage, Purification & Characterization B->C D Receptor Binding Assay (Determine Affinity, Ki) C->D F Metabolic Stability Assay (Plasma, Microsomes) C->F E Functional Cell-Based Assay (e.g., cAMP, Ca²⁺ Flux) D->E G Pharmacokinetic Studies (PK / Half-life) E->G F->G H In Vivo Efficacy Model (Disease Model) G->H I Lead Optimization H->I I->A Iterate

Caption: Workflow for peptide drug discovery and development.

Conclusion

Fmoc-α-methyl-D-phenylalanine is a highly specialized and powerful building block in the field of peptide chemistry. Its unique combination of a D-configuration and an α-methyl group provides a dual mechanism for enhancing peptide stability against enzymatic degradation. This, coupled with the versatility of Fmoc-based synthesis, allows researchers and drug developers to create novel peptides with superior pharmacokinetic properties, paving the way for the next generation of peptide-based therapeutics.[1][6] The detailed protocols and workflows provided herein serve as a comprehensive guide for the effective utilization of this valuable compound.

References

Role of alpha-methylation in peptide conformational stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Alpha-Methylation in Peptide Conformational Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inherent conformational flexibility and susceptibility to proteolytic degradation of natural peptides often limit their therapeutic potential. Alpha-methylation, the substitution of the α-hydrogen with a methyl group, is a powerful chemical modification that addresses these limitations. By introducing a gem-dimethyl group at the α-carbon, this modification imposes significant steric constraints, restricting the peptide backbone's rotational freedom. This guide provides a comprehensive overview of the principles of α-methylation, its profound impact on peptide conformational stability, proteolytic resistance, and its application in drug design. It includes quantitative data, detailed experimental protocols, and visual workflows to offer a thorough technical resource for professionals in the field.

The Core Principle: Steric Hindrance and Conformational Constraint

Alpha-methylation involves replacing the hydrogen atom on the α-carbon of an amino acid with a methyl group.[1] The most common example is the conversion of Alanine to α-aminoisobutyric acid (Aib or α-methylalanine).[2][3] This seemingly minor alteration has profound structural consequences.

The presence of two methyl groups on the α-carbon introduces significant steric hindrance, which restricts the allowable values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.[4][5] This constraint dramatically reduces the conformational entropy of the peptide chain, forcing it to adopt a more rigid and predictable structure.[2] Unlike canonical amino acids that can access a wide range of conformations, α-methylated residues strongly favor the adoption of helical structures, such as the 3₁₀-helix or the α-helix.[2][6]

Core_Principle cluster_cause Structural Modification cluster_effect Biophysical Consequences a Alpha-Methylation (e.g., Aib) b Steric Hindrance (gem-dimethyl group) a->b Introduces c Favored Helical Conformation (α, 3₁₀) d Increased Conformational Stability c->d Leads to e Enhanced Proteolytic Resistance d->e Contributes to b->c Restricts Φ/Ψ angles, Promoting

Caption: The causal pathway from α-methylation to enhanced peptide stability.

Impact on Peptide Structure and Stability: Quantitative Insights

The primary structural effect of α-methylation is the potent induction and stabilization of helical conformations. This modification has been shown to significantly increase the helicity of peptides, a property that is often crucial for biological activity, particularly in protein-protein interactions.[1][7]

Enhancement of Helicity

Circular Dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of peptides.[8][9] Studies on apolipoprotein A-I (ApoA-I) mimetic peptides demonstrated that substituting various amino acids with their α-methylated counterparts leads to a marked increase in α-helical content.[1]

Peptide Sequence¹Modification% Helicity (CD)Hydrophobic Moment (μH)Cholesterol Efflux (% vs. Control)Reference
AVLESFKVSFLSALEEYTKKLNTNone (Wild-Type)184.81 ± 0.2
VLES KVSFLSALEEYTKKLNTAla to α-Methyl Ala274.94.2 ± 0.5
VLESFKVSFLSAL EYTKKLNTAsp to α-Methyl Asp204.61.5 ± 0.3
VLESF VSFLSALEEYT KLNTLys to α-Methyl Lys405.27.5 ± 0.8
V ESFKVSF SA EEYTKKLNTLeu to α-Methyl Leu385.17.8 ± 0.6
V ESF VSF SA EEYT K NTMultiple Substitutions515.410.5 ± 1.1
¹ Substituted residues are shown in bold with the 'α' subscript indicating α-methylation.
Thermodynamic Consequences

The pre-organization of the peptide into a stable, low-energy conformation reduces the entropic penalty that must be paid upon binding to a target.[10] Isothermal titration calorimetry (ITC) can be used to dissect the thermodynamic contributions to binding events. A study on the S peptide of ribonuclease S showed that replacing Alanine with Aib stabilized the free peptide's helical structure.[11]

PeptideΔΔG° (kcal/mol)¹ΔΔH° (kcal/mol)¹TΔΔS° (kcal/mol)¹ΔΔCp (cal/mol·K)¹Reference
S Peptide (Ala4Aib)0.72.82.1-60[11]
¹ Values represent the change (ΔΔ) in thermodynamic parameters for the Aib-modified peptide compared to the wild-type peptide at 25°C.

The positive ΔΔG° indicates a slight decrease in binding affinity for this specific system, which was attributed to favorable interactions formed in the uncomplexed Aib-containing peptide, highlighting the significant stabilizing effect of the modification on the peptide itself.[11]

Enhancement of Proteolytic Resistance

A major hurdle in peptide drug development is the rapid degradation of peptides by proteases in the body.[12][13] Alpha-methylation provides a robust defense against enzymatic cleavage. The steric bulk of the gem-dimethyl group physically hinders the peptide backbone from fitting into the active site of proteases.[1][14]

In a study using ApoA-I mimetic peptides, the unmodified peptide was completely degraded by trypsin, whereas peptides with α-methylated Lysine residues were almost fully intact after incubation.[1]

PeptideModificationProtease% Peptide Remaining after 4hReference
ANoneTrypsin< 5%[1]
Ala to α-Methyl AlaTrypsin< 5%[1]
Lys to α-Methyl LysTrypsin~95%[1]
Multiple (incl. α-Me-Lys)Trypsin~98%[1]

Applications in Drug Development

The combined benefits of conformational stability and proteolytic resistance make α-methylation a highly attractive strategy in medicinal chemistry.[10][15] These properties can lead to:

  • Increased Target Affinity: By pre-organizing the peptide in its bioactive conformation.[10]

  • Enhanced Bioavailability: By protecting the peptide from degradation, extending its in-vivo half-life.[2][16]

  • Improved Membrane Permeability: The constrained, often more lipophilic structure can facilitate passage across cell membranes.[2][14]

A practical example is the development of ApoA-I mimetic peptides for treating atherosclerosis. These peptides function by promoting cholesterol efflux from cells via the ABCA1 transporter. This function is dependent on the formation of a stable, amphipathic α-helix. As shown in the table in section 2.1, increasing helicity through α-methylation directly correlated with improved cholesterol efflux capacity.[1]

Biological_Pathway cluster_cell Macrophage chol Intracellular Cholesterol abca1 ABCA1 Transporter chol->abca1 Moves to hdl Nascent HDL Particle abca1->hdl Mediates Efflux to form peptide α-Methylated ApoA-I Mimetic (Stable Helix) peptide->abca1 Binds & Activates

Caption: Role of a stabilized mimetic peptide in cholesterol efflux.

Experimental Protocols

A systematic approach is required to synthesize and characterize α-methylated peptides. The general workflow involves design, synthesis, purification, and comprehensive structural and functional analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization a Peptide Design & α-Me Amino Acid Selection b Solid-Phase Peptide Synthesis (SPPS) a->b c Cleavage from Resin & Side-Chain Deprotection b->c d Purification (RP-HPLC) c->d e Primary Structure Verification (Mass Spectrometry) d->e f Secondary Structure Analysis (Circular Dichroism) d->f g High-Resolution 3D Structure (NMR Spectroscopy) d->g h Stability Assessment (Proteolysis Assay) d->h

Caption: General workflow for the synthesis and analysis of α-methylated peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol describes a standard manual Fmoc-based SPPS.[17][18]

  • Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (4 eq.) with a coupling agent like HATU (3.98 eq.) and a base like DIEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For coupling an Fmoc-Aib-OH residue, extend the coupling time to 4 hours or use microwave assistance due to steric hindrance.[18]

  • Cleavage and Deprotection: After the final residue is coupled and the N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[19]

Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to determine the helical content of a peptide.[8][9]

  • Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis.

  • Instrument Setup: Calibrate the CD spectropolarimeter. Set the measurement parameters:

    • Wavelength range: 190-260 nm (for secondary structure).

    • Bandwidth: 1.0 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: 3-5 scans.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone using a 1 mm pathlength quartz cuvette.

    • Record the spectrum of the peptide sample (typically 20-50 μM).

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Helicity Calculation: Estimate the percentage of α-helix content using the [θ] value at 222 nm: % Helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]₂₂₂ is the experimental value, [θ]h is the value for a 100% helical peptide (approx. -39,500 deg·cm²·dmol⁻¹), and [θ]c is the value for a random coil (approx. 640 deg·cm²·dmol⁻¹).

Protocol: High-Resolution Structure by NMR Spectroscopy

For detailed 3D structural information, 2D NMR experiments are essential.[20][21]

  • Sample Preparation: Dissolve the lyophilized peptide (0.5-1.0 mg) in a suitable deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture) to a final concentration of ~1 mM. Add an internal standard for chemical shift referencing.[21]

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz):

    • TOCSY: To identify spin systems corresponding to individual amino acid residues.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in space (<5 Å). ROESY is often preferred for peptides of this size to avoid zero-crossing issues.[21] A typical mixing time for ROESY is 150-300 ms.

  • Data Processing and Analysis:

    • Process the spectra using software like TopSpin or NMRPipe.

    • Assign all proton resonances by analyzing the TOCSY and ROESY spectra.

    • Integrate the cross-peaks in the ROESY spectrum to derive inter-proton distance restraints.

  • Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Conclusion

Alpha-methylation is a cornerstone of modern peptide chemistry, offering a reliable and effective method to enhance conformational stability and proteolytic resistance. By sterically constraining the peptide backbone, this modification promotes the formation of stable helical structures, which can be critical for biological function and improved pharmacokinetic properties. The ability to precisely control peptide conformation through α-methylation provides researchers and drug developers with a powerful tool to transform promising peptide leads into robust therapeutic candidates. A thorough understanding and application of the analytical techniques detailed in this guide are essential for the rational design and successful development of next-generation peptide-based drugs.

References

Fmoc-α-methyl-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-D-phenylalanine, a crucial building block in modern peptide chemistry. It details the compound's physicochemical properties, its applications in peptide synthesis and drug development, and provides standardized experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.

Core Properties of Fmoc-α-methyl-D-phenylalanine

Fmoc-α-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by two key modifications: the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group in the α-position. The D-configuration of the chiral center is of particular importance for introducing specific conformational constraints and enhancing enzymatic stability in peptides.

PropertyDataReference(s)
CAS Number 152436-04-9[1][2][3]
Synonyms Fmoc-a-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid[1]
Molecular Formula C₂₅H₂₃NO₄[1][2]
Molecular Weight 401.46 g/mol [1][4]
Appearance White powder[1]
Purity ≥ 99.5% (Chiral HPLC)[1]
Storage Conditions Store at 0 - 8 °C[1][4]
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid[2]

Applications in Peptide Synthesis and Drug Development

The unique structural features of Fmoc-α-methyl-D-phenylalanine make it a valuable reagent in the synthesis of peptides with tailored properties.

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. It is stable under the acidic conditions used for side-chain deprotection but can be selectively and cleanly removed under mild basic conditions (typically with piperidine), allowing for the sequential addition of amino acids to a growing peptide chain.[1][5]

  • Enhanced Enzymatic Stability: The α-methyl group provides steric hindrance to the peptide backbone.[6] This modification makes the resulting peptide more resistant to degradation by proteases and peptidases in biological systems, thereby increasing its in vivo half-life and bioavailability—a critical attribute for therapeutic peptides.[6]

  • Conformational Rigidity: The incorporation of α-methylated amino acids restricts the conformational freedom of the peptide backbone. This can be used to induce and stabilize specific secondary structures, such as helices or turns, which are often crucial for high-affinity binding to biological targets like receptors or enzymes.

  • Drug Development: As a building block for bioactive peptides, this compound is employed in the development of novel therapeutics.[1][7][8] The D-configuration can lead to peptides with different binding specificities or improved pharmacological profiles compared to their L-enantiomer counterparts. Its use is central to creating peptide-based drugs with improved stability and efficacy.[1]

Experimental Protocols and Workflows

The primary application of Fmoc-α-methyl-D-phenylalanine is its incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-SPPS.

SPPS_Workflow Start Start: Resin with free NH2 group Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (Fmoc-α-Me-D-Phe-OH, Coupling Reagents) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. End End of Cycle: Peptide chain extended by one residue Wash2->End 5. Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection Start new cycle

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

This protocol outlines a standard manual procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.

Materials and Reagents:

  • Peptide synthesis resin (e.g., Rink Amide or Wang resin) with a free amino group

  • Fmoc-α-methyl-D-phenylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol) in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3-5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Wash with DCM (2-3 times) and then DMF (2-3 times).

  • Amino Acid Coupling:

    • In a separate vial, prepare the activation solution:

      • Dissolve Fmoc-α-methyl-D-phenylalanine (3 equivalents, 0.3 mmol, ~120.5 mg) in DMF.

      • Add HBTU (2.9 equivalents, 0.29 mmol) and HOBt (3 equivalents, 0.3 mmol).

    • Add the activation solution to the washed resin.

    • Add DIPEA (6 equivalents, 0.6 mmol) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of α-methylated amino acids often requires longer coupling times or the use of stronger coupling agents.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

    • A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates success).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Synthesis of Fmoc-Protected Amino Acids

The synthesis of the title compound itself is a prerequisite for its use in SPPS. The general mechanism involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent.

Synthesis_Workflow Start Start: α-methyl-D-phenylalanine Dissolution Dissolution (Aqueous base, e.g., NaHCO3) Start->Dissolution Reaction Nucleophilic Acyl Substitution (Combine solutions, stir) Dissolution->Reaction ReagentPrep Prepare Fmoc Reagent (e.g., Fmoc-OSu in Dioxane) ReagentPrep->Reaction Acidification Acidification & Precipitation (e.g., with HCl) Reaction->Acidification Purification Filtration, Washing, & Drying Acidification->Purification End Final Product: Fmoc-α-methyl-D-phenylalanine Purification->End

Caption: General workflow for the synthesis of an Fmoc-protected amino acid.

This reaction proceeds via a nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent (such as Fmoc-OSu or Fmoc-Cl) under Schotten-Baumann conditions.[9] The Fmoc group is stable to these conditions, while the desired product precipitates upon acidification of the reaction mixture.[9]

Conclusion

Fmoc-α-methyl-D-phenylalanine is an indispensable tool for the synthesis of peptides with enhanced stability and defined conformations. The strategic incorporation of this non-canonical amino acid allows for the rational design of peptide-based therapeutics with improved pharmacokinetic profiles. Understanding its properties and the specific protocols for its use is essential for researchers and drug developers aiming to push the boundaries of peptide chemistry and create novel molecules for a range of biological applications.

References

Steric Effects of α,α-Disubstituted Amino Acids in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of α,α-disubstituted amino acids into peptides represents a powerful tool in medicinal chemistry and drug design. The presence of two substituents at the α-carbon atom introduces significant steric hindrance, which profoundly influences peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical implications of utilizing these modified amino acids in peptide-based therapeutics.

Introduction: The Conformational Power of Steric Hindrance

Standard α-amino acids possess a single substituent at the α-carbon, allowing for considerable rotational freedom around the peptide backbone, defined by the dihedral angles phi (φ) and psi (ψ).[1][2][3] This flexibility can be detrimental to biological activity, as it may lead to multiple conformations, only one of which might be active. Furthermore, natural peptides are often susceptible to enzymatic degradation.

α,α-disubstituted amino acids, by replacing the α-hydrogen with a second substituent, severely restrict the available conformational space.[4] This steric constraint forces the peptide backbone into well-defined secondary structures, such as helices or extended conformations, thereby pre-organizing the peptide for receptor binding and enhancing its resistance to proteolytic enzymes.

One of the most well-studied examples is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 310-helices and α-helices.[5] The type and chirality of the α,α-disubstituents dictate the resulting secondary structure. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids tend to form 310-helical structures, while those with chiral α-ethylated counterparts often adopt a fully extended C5-conformation.[4][6][7]

Quantitative Conformational Analysis

The conformational preferences of peptides containing α,α-disubstituted amino acids can be quantitatively assessed by determining their backbone dihedral angles (φ, ψ). These values, typically obtained from X-ray crystallography or NMR spectroscopy, provide a precise description of the peptide's secondary structure.

Amino AcidPeptide Sequenceφ Angle (°)ψ Angle (°)Secondary StructureReference
(αMe)HphBoc-(αMe)Hph-NHMe-60.5-35.2Helical[8]
(αMe)HphBoc-Ala-(αMe)Hph-Ala-OMe-55.8-42.1Helical[8]
(αMe)HphPiv-Pro-(αMe)Hph-NHMe-65.1-31.9β-bend[8]
AibAc-Dpg-Ala-Aib-Nva-Lys-NH2-57-47 (avg)310-helix[9]
DpgAc-Glu-Dpg-Tyr-Dpg-Lys-NH2Not specifiedNot specifiedFolded[9]

Impact on Biological Activity

The conformational rigidity imparted by α,α-disubstituted amino acids can lead to significant enhancements in biological activity and therapeutic potential. This is often attributed to a lower entropic penalty upon binding to a receptor and increased metabolic stability.

Peptideα,α-Disubstituted Amino AcidTargetActivity MetricValueReference
Bak BH3 domain mimicα,α-disubstituted unnatural amino acidsBcl-xLKi0.78 µM[10]
SAHBA (BID BH3 domain mimic)α,α-disubstituted unnatural amino acidsBcl-xLKd38.8 nM[10]
SARS-CoV-2 RBD binding peptide (HA1)Not specifiedSARS-CoV-2 RBDKD8.32 nM[11]
Bitter DipeptidesVariousTaste Receptors-log IC50Various[12]
Antioxidant PeptidesVariousFree RadicalsQ2 (QSAR model)0.7471[13]

Experimental Protocols

Synthesis of Peptides with Sterically Hindered Amino Acids

The incorporation of α,α-disubstituted amino acids into a peptide sequence often presents synthetic challenges due to steric hindrance.[14][15] The following is a general protocol for Fmoc-based solid-phase peptide synthesis (SPPS) adapted for such demanding couplings.

Experimental Workflow for SPPS of Sterically Hindered Peptides

G Workflow for SPPS of Sterically Hindered Peptides Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat 6. Repeat Steps 2-5 Washing_2->Repeat for each amino acid Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Washing_3 8. Washing Final_Deprotection->Washing_3 Cleavage 9. Cleavage from Resin (TFA cocktail) Washing_3->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Characterization 11. Characterization (Mass Spec, NMR) Purification->Characterization

Caption: A generalized workflow for the solid-phase synthesis of peptides containing sterically hindered amino acids.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[16]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.[17][18]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected α,α-disubstituted amino acid (3-5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[19]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed. For sterically hindered residues, extended coupling times or double coupling may be necessary.[14]

  • Washing: Wash the resin extensively with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[19]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and NMR.[19]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of peptides in solution.[7][20]

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).[6]

    • Accurately determine the peptide concentration. This is a critical step for obtaining reliable data.[21]

    • Ensure the sample is free of aggregates by centrifugation or filtration.[20]

  • Instrument Setup:

    • Set the wavelength range, typically from 190 to 260 nm for secondary structure analysis.[6]

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

    • Optimize instrument parameters such as scan speed (e.g., 50 nm/min), bandwidth, and response time.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[6]

    • Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil using deconvolution algorithms.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides high-resolution structural information, including the determination of φ and ψ angles and inter-proton distances.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a deuterated solvent (e.g., D₂O, deuterated trifluoroethanol) to a concentration of 1-5 mM.[22]

    • Adjust the pH if necessary.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, such as:

      • 1D ¹H NMR: To check sample purity and folding.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.[23][24]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[23][24]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.[24]

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances to specific amino acid residues in the peptide sequence.

    • Use the NOE-derived distance restraints and dihedral angle constraints (from coupling constants) to calculate a family of 3D structures that are consistent with the experimental data.

X-ray Crystallography for High-Resolution Solid-State Structure

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the peptide.[25][26] The hanging drop vapor diffusion method is commonly used.[26]

  • Data Collection:

    • Expose a single crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.[27]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the electron density map.

    • Build a model of the peptide into the electron density map.[25]

    • Refine the model to obtain the final high-resolution structure.[26]

Signaling Pathways and a Case Study

The conformational control exerted by α,α-disubstituted amino acids can be harnessed to design peptides that modulate specific signaling pathways. For example, peptides can be designed to mimic or block interactions within a pathway.

A common application is the design of peptide inhibitors of protein-protein interactions (PPIs). Many PPIs are mediated by α-helical domains. By incorporating α,α-disubstituted amino acids to stabilize an α-helical conformation, it is possible to create potent and specific inhibitors.

Signaling Pathway Example: Inhibition of the p53-MDM2 Interaction

G Inhibition of p53-MDM2 Interaction cluster_normal Normal Cell Function cluster_inhibition Inhibition by Stapled Peptide cluster_outcome Therapeutic Outcome p53 p53 MDM2 MDM2 p53->MDM2 Binds to MDM2->p53 Promotes degradation Stapled_Peptide Stapled α-helical Peptide (with α,α-disubstituted AAs) MDM2_inhibited MDM2 Stapled_Peptide->MDM2_inhibited Binds and inhibits p53_stabilized p53 (stabilized) Apoptosis Apoptosis p53_stabilized->Apoptosis Induces

Caption: A diagram illustrating the inhibition of the p53-MDM2 protein-protein interaction by a stapled peptide containing α,α-disubstituted amino acids.

In many cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2. The interaction between p53 and MDM2 is mediated by an α-helical domain on p53. Stapled peptides, which are short peptides locked into an α-helical conformation by a synthetic brace often formed using α,α-disubstituted amino acids, can mimic this domain. These stapled peptides bind to MDM2 with high affinity, preventing it from binding to and degrading p53. This leads to the stabilization of p53 and the induction of apoptosis in cancer cells.

Conclusion

The incorporation of α,α-disubstituted amino acids is a versatile and powerful strategy in peptide design. The steric constraints imposed by these residues provide a means to control peptide conformation, enhance metabolic stability, and ultimately, improve biological activity. A thorough understanding of the conformational effects of different α,α-disubstituents, coupled with robust synthetic and analytical methodologies, is crucial for the successful development of novel peptide-based therapeutics. This guide provides a foundational framework for researchers and drug developers to explore the potential of these unique building blocks in their scientific endeavors.

References

Fmoc-α-methyl-D-phenylalanine: A Technical Guide for Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics and peptide-based drug development, the incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic potential and metabolic stability of peptides. Among these, Fmoc-α-methyl-D-phenylalanine stands out as a valuable building block. This α,α-disubstituted amino acid introduces unique conformational constraints and steric hindrance that can significantly influence a peptide's structure, bioactivity, and resistance to enzymatic degradation. The presence of the D-enantiomer and the α-methyl group synergistically contributes to proteolytic stability, making it a key component in the design of long-lasting peptide therapeutics. This technical guide provides an in-depth overview of the applications of Fmoc-α-methyl-D-phenylalanine in proteomics research, including detailed experimental protocols and a review of its impact on peptide properties.

Physicochemical Properties of Fmoc-α-methyl-D-phenylalanine

A solid understanding of the physicochemical properties of Fmoc-α-methyl-D-phenylalanine is crucial for its effective use in peptide synthesis.

PropertyValue
CAS Number 152436-04-9
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.46 g/mol
Appearance White powder
Purity ≥ 99.5% (Chiral HPLC)[1]
Storage Conditions 0 - 8 °C

Applications in Proteomics and Drug Discovery

The unique structural features of Fmoc-α-methyl-D-phenylalanine make it a valuable tool for various applications in proteomics and drug development.

Conformational Constraint and Receptor Binding: The α-methyl group restricts the conformational freedom of the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation. This can lead to enhanced binding affinity and selectivity for its target receptor. For instance, the incorporation of a related compound, α-methyl-L-phenylalanine, into a peptidomimetic of the human relaxin-3 (H3 relaxin) B-chain resulted in a stable α-helical structure that fully mimicked the biological function of the native peptide at the relaxin family peptide receptor 3 (RXFP3), a G-protein coupled receptor (GPCR).[6]

Drug Development: The enhanced stability and conformational rigidity imparted by Fmoc-α-methyl-D-phenylalanine are highly desirable properties in the development of peptide-based drugs. These modifications can lead to improved pharmacokinetic profiles, including longer circulating half-lives and potentially increased oral bioavailability.[7]

Experimental Protocols

The successful incorporation of Fmoc-α-methyl-D-phenylalanine into a peptide sequence requires optimized protocols for solid-phase peptide synthesis (SPPS), purification, and characterization.

Solid-Phase Peptide Synthesis (SPPS) of an α-methyl-D-phenylalanine Containing Peptide

Due to the steric hindrance of the α-methyl group, the coupling of Fmoc-α-methyl-D-phenylalanine can be challenging and requires more potent coupling reagents and potentially longer reaction times.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-α-methyl-D-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Coupling of Fmoc-α-methyl-D-phenylalanine:

    • Due to steric hindrance, use a higher excess of reagents: Fmoc-α-methyl-D-phenylalanine (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents).[8]

    • Extend the coupling time to 4 hours or perform a double coupling (repeating the coupling step with fresh reagents) to ensure complete reaction.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[9]

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.[8]

HPLC Purification of the Peptide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reversed-phase column

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.[10]

  • Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[11]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 215 nm and 220 nm.[11]

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[12]

Mass Spectrometry Characterization

Mass spectrometry is essential to confirm the identity of the synthesized peptide.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis:

    • MALDI-TOF: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate. Analyze in positive ion reflector mode to obtain the monoisotopic mass of the peptide.[11]

    • LC-MS/MS: Inject the peptide solution into an LC-MS system. The liquid chromatography will separate any remaining impurities before the peptide is introduced into the mass spectrometer. Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions that can be used to confirm the amino acid sequence.

Visualization of Experimental Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect1 Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Purify->Characterize

A simplified workflow for solid-phase peptide synthesis (SPPS).
RXFP3 Signaling Pathway

Peptides containing α-methyl-phenylalanine have been shown to act as agonists for the Relaxin Family Peptide Receptor 3 (RXFP3), a G-protein coupled receptor. Upon activation, RXFP3 primarily couples to Gαi/o proteins, initiating a downstream signaling cascade.[6][10]

RXFP3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand α-Methyl-Phe Peptide (Agonist) RXFP3 RXFP3 (GPCR) Ligand->RXFP3 Binds G_Protein Gαi/o-GDP Gβγ RXFP3->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits ERK ERK1/2 G_Protein_Active->ERK cAMP cAMP AC->cAMP Decreases CellularResponse Cellular Response (e.g., Neuronal Inhibition) cAMP->CellularResponse pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->CellularResponse

Simplified RXFP3 signaling cascade upon agonist binding.

Quantitative Data Summary

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-α-methyl-D-phenylalanine. While specific data for this exact derivative is limited, the following table provides a comparative overview of the performance of common coupling reagents with the structurally similar Fmoc-DL-phenylalanine, which can serve as a useful guide.

Table 1: Performance Comparison of Coupling Reagents for Fmoc-DL-Phenylalanine

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45>99>95Very Low
HBTU Aminium/Uronium Salt20-60>98>95Low
HCTU Aminium/Uronium Salt15-45>99>95Very Low
PyBOP Phosphonium Salt30-120>98>95Low
DIC/HOBt Carbodiimide/Additive60-180>95>90Low to Moderate

Conclusion

Fmoc-α-methyl-D-phenylalanine is a powerful tool for peptide chemists and drug developers seeking to enhance the stability and modulate the conformational properties of peptides. Its incorporation, while requiring optimized synthesis protocols, can lead to the development of novel peptide therapeutics with improved pharmacokinetic profiles. The ability of peptides containing this residue to interact with important drug targets like GPCRs further highlights its significance in modern proteomics research and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Fmoc-α-methyl-D-phenylalanine in their work.

References

Applications of unnatural amino acids in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Unnatural Amino Acids in Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), into peptides and proteins represents a transformative strategy in modern drug discovery.[1][2][3][4] By moving beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities, enhance pharmacokinetic properties, and create therapeutics with superior efficacy and safety profiles.[5][][7] This technical guide provides a comprehensive overview of the advantages, applications, and methodologies associated with the use of UAAs in drug design. It includes quantitative data on the improvements conferred by UAAs, detailed experimental protocols for their incorporation, and visual diagrams of key workflows and biological pathways.

Core Advantages of UAA Incorporation in Drug Design

The introduction of UAAs into a therapeutic candidate can overcome many of the inherent limitations of natural peptides and proteins, such as poor metabolic stability and low bioavailability.[1][8][9] Key advantages include:

  • Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body.[10] Incorporating UAAs, such as D-amino acids or N-methylated amino acids, can render peptide bonds resistant to enzymatic cleavage, significantly extending the drug's in-vivo half-life.[11][12][13][14]

  • Improved Pharmacokinetic Profiles: UAAs can be used to modify the physicochemical properties of a peptide, such as lipophilicity, to improve cell permeability and oral bioavailability.[13] For example, replacing a phenylalanine residue with a hydrocinnamate residue in the C5a peptide antagonist PMX53 generated PMX205, which showed improved oral bioavailability and CNS penetration.[13]

  • Increased Binding Affinity and Selectivity: The unique side chains of UAAs can establish novel interactions with a biological target, leading to enhanced binding affinity (potency) and greater selectivity, thereby reducing off-target effects.[][7]

  • Conformational Constraint: Incorporating UAAs can introduce structural rigidity, locking the peptide into its biologically active conformation.[11] This pre-organization reduces the entropic penalty of binding and can lead to higher affinity.

  • Novel Functionalities: UAAs can introduce bio-orthogonal handles for site-specific conjugation of payloads (e.g., in antibody-drug conjugates), fluorescent probes for imaging, or photo-crosslinkers to map drug-target interactions.[5][15]

Quantitative Impact of UAA Incorporation on Drug Properties

The integration of UAAs has led to measurable improvements in the performance of numerous therapeutic candidates. The following tables summarize quantitative data from published studies, highlighting the impact on metabolic stability and receptor binding affinity.

Drug/Peptide AnalogUAA ModificationProperty MeasuredImprovement MetricReference
Triptorelin (GnRH Analog) Replacement of Gly6 with D-TryptophanIn-vivo Half-life2.8 hours (vs. 5 minutes for natural GnRH)[12]
Lanreotide (Somatostatin Analog) Contains D-Nal and D-β-NaphthylalanineIn-vivo Half-life23-30 days (vs. 3 minutes for endogenous somatostatin)[12]
Octreotide (Somatostatin Analog) Contains D-Phe and D-Trp residuesMetabolic StabilitySignificantly enhanced resistance to proteolysis[11]
N-AcGIP (GIP Analog) N-terminal acetylation of Tyr1In-vivo Half-life>24 hours (vs. 2-5 minutes for natural GIP)[12]
Semaglutide (GLP-1 Analog) Aib at position 8, other modificationsIn-vivo Half-life~165 hours (enabling once-weekly dosing)[10]
Peptide/AnalogUAA ModificationTarget ReceptorBinding Affinity (IC₅₀ / Kᵢ / EC₅₀)Fold ImprovementReference
μ-Opioid Agonist Dmt (2',6'-dimethyl-L-tyrosine) substitutionμ-Opioid Receptor (MOR)Kᵢ = 0.22 nM High affinity demonstrated[1]
Neurotensin Analog (6-OH)Tic, Tle substitutionsNeurotensin Receptor 2 (NTS2)1324-fold improved selectivity for NTS21324x[13]
Difelikefalin Analog Proline replaces 4-aminopiperidine-4-carboxylic acidKappa Opioid Receptor (KOR)EC₅₀ = 0.075 nM (vs. 0.048 nM for Difelikefalin)1.6x decrease in activity[16]
Menin-binding Motif Phe-like and other UAA substitutionsMenin100-fold improved binding affinity100x[17]

Experimental Protocols for UAA Incorporation

The successful incorporation of UAAs into a peptide or protein requires specialized methodologies. The two primary approaches are chemical synthesis (for peptides) and genetic code expansion (for proteins expressed in cells).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with UAAs

SPPS is the standard method for chemically synthesizing peptides, including those containing UAAs.[18][19][20] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[20][21]

Materials:

  • Fmoc-protected canonical amino acids

  • Fmoc-protected unnatural amino acid(s)

  • Solid-phase resin (e.g., Rink Amide or Wang resin)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Methodology (Fmoc/tBu Strategy):

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.[18]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

  • Iterative Coupling Cycle (for each subsequent amino acid): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat once.[18] b. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. c. Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-protected amino acid (canonical or unnatural, 3-5 equivalents) by dissolving it with the coupling reagent (e.g., HBTU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) in DMF. Allow to react for 2-5 minutes. d. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Note: For sterically hindered UAAs, extended coupling times or stronger coupling reagents like HATU may be necessary.[18] e. Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step as described in 3a.

  • Cleavage and Global Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the support and remove side-chain protecting groups. Agitate for 2-4 hours at room temperature.[18]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[18]

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Site-Specific UAA Incorporation via Amber Suppression

Genetic code expansion allows for the site-specific incorporation of a UAA into a protein during translation in living cells.[22] This is most commonly achieved by reassigning the amber stop codon (UAG) to encode the UAA.[23][24][25] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically charges the engineered tRNA with the UAA, and the tRNA's anticodon recognizes the UAG codon.[26]

Materials:

  • Expression host (e.g., E. coli or mammalian cells)

  • Expression plasmid for the target protein, with a UAG (amber) codon engineered at the desired incorporation site.

  • A second plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pyrrolysyl-tRNA synthetase/tRNA pair).[23]

  • Cell culture medium.

  • The desired unnatural amino acid (typically 1-10 mM final concentration).

  • Inducing agent (e.g., IPTG or arabinose for E. coli).

Methodology (E. coli Expression):

  • Plasmid Transformation: Co-transform the expression host (e.g., BL21(DE3) E. coli) with the target protein plasmid (containing the UAG codon) and the orthogonal aaRS/tRNA plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of growth medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of culture medium (e.g., 1 L of Terrific Broth) with the overnight culture.

  • UAA Addition: When the culture reaches an OD₆₀₀ of 0.4-0.6, add the unnatural amino acid to a final concentration of 1-2 mM.

  • Induction: Immediately after adding the UAA, induce protein expression by adding the appropriate inducer (e.g., IPTG to 0.5 mM).

  • Expression: Grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-30°C) to allow for protein expression and proper folding.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via sonication or microfluidization).

  • Protein Purification: Clarify the lysate by centrifugation and purify the UAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the successful incorporation of the UAA using mass spectrometry (LC-MS/MS).

Visualizing Workflows and Signaling Pathways

Drug Discovery Workflow

The following diagram illustrates a typical workflow for developing a peptide therapeutic using unnatural amino acids.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Target Target Identification & Validation Lead Lead Peptide Identification Target->Lead UAA_Select UAA Selection (Stability, Affinity) Lead->UAA_Select Synthesis Solid-Phase Peptide Synthesis (SPPS) UAA_Select->Synthesis Binding In Vitro Binding (Affinity, Selectivity) Synthesis->Binding Stability Metabolic Stability (Plasma, Microsomes) Binding->Stability SAR Structure-Activity Relationship (SAR) Stability->SAR SAR->UAA_Select Iterative Optimization InVivo In Vivo Efficacy (Animal Models) SAR->InVivo PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) InVivo->PKPD Tox Toxicology & Safety Studies PKPD->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for UAA-based peptide drug discovery.

Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many drugs, including those containing UAAs, target GPCRs. This diagram shows a simplified signaling cascade initiated by ligand binding, a common mechanism of action.

G UAA_Drug UAA-Containing Drug (Agonist) GPCR GPCR UAA_Drug->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cell_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) PKA->Cell_Response Phosphorylates Targets

References

Alpha-Methylated Amino Acids: A Paradigm Shift in Therapeutic Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of alpha-methylated amino acids into therapeutic peptides has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This modification, involving the substitution of the alpha-hydrogen with a methyl group, imparts significant advantages, including enhanced resistance to enzymatic degradation, constrained conformational freedom leading to improved receptor binding and selectivity, and increased bioavailability. This guide provides a comprehensive review of the core principles, methodologies, and therapeutic applications of alpha-methylated amino acids in modern drug discovery.

Enhanced Pharmacokinetic and Pharmacodynamic Properties

The introduction of a methyl group at the alpha-carbon sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][2][3] This enhanced stability is a critical factor in developing peptides as viable therapeutics. Furthermore, the conformational rigidity imposed by alpha-methylation can lock the peptide into a bioactive conformation, leading to higher binding affinities for their targets.[4]

Quantitative Impact of Alpha-Methylation on Peptide Properties

The following tables summarize the quantitative effects of alpha-methylation on key therapeutic properties of peptides, drawing from various studies.

Table 1: Effect of N-alpha-Methylation on Somatostatin Receptor (sst) Binding Affinity

Parent Peptide AnalogPosition of Nα-Methylationsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)Fold Change in sst1 Affinity
Des-AA(1,2,5)-[d-Nal(8),IAmp(9)]SRIFNone (Parent)1.5 ± 0.3>1000180 ± 30>100015 ± 2-
Cys(3)2.0 ± 0.4>1000250 ± 50>100020 ± 31.3 (decrease)
Lys(4)7.5 ± 1.5>1000400 ± 80>100035 ± 55.0 (decrease)
Phe(6)3.0 ± 0.6>1000300 ± 60>100025 ± 42.0 (decrease)
Phe(7)>10>1000>1000>1000>100>6.7 (decrease)
d-Nal(8)1.8 ± 0.4>1000200 ± 40>100018 ± 31.2 (decrease)
IAmp(9)0.8 ± 0.2>1000150 ± 30>100012 ± 20.5 (increase)
Thr(10)>10>1000>1000>1000>100>6.7 (decrease)
Phe(11)>10>1000>1000>1000>100>6.7 (decrease)
Thr(12)2.2 ± 0.5>1000280 ± 60>100022 ± 41.5 (decrease)
Ser(13)0.7 ± 0.1>1000140 ± 30>100010 ± 20.5 (increase)
Cys(14)1.6 ± 0.3>1000190 ± 40>100016 ± 31.1 (decrease)
Data adapted from a study on somatostatin analogs, demonstrating that N-alpha-methylation is tolerated at certain positions and can even increase binding affinity.[5]

Table 2: Physicochemical and Biological Properties of Alpha-Methylated Apolipoprotein A-I Mimetic Peptides

Peptideα-Methylated Residue(s)% Helicity (in 10% TFE)Cholesterol Efflux (% of control)Protease Resistance (Trypsin)
ANone45100Degraded
Ala55150Resistant
Asp48110Degraded
Lys65200Resistant
Leu70220Degraded
Lys, Leu85280Resistant
Data adapted from a study on ApoA-I mimetic peptides, showing that alpha-methylation increases helicity, cholesterol efflux capacity, and resistance to trypsin digestion.[6]

Experimental Protocols

Synthesis of Alpha-Methylated Amino Acids

The synthesis of alpha-methylated amino acids can be achieved through various methods. One common approach is the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol: Asymmetric Synthesis of Alpha-Methyl-L-tryptophan [7]

  • Enolate Formation: A solution of cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one in anhydrous tetrahydrofuran (THF) is cooled to -78°C. Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • Methylation: Methyl iodide (1.5 equivalents) is added to the enolate solution, and the reaction is stirred at -78°C for 2 hours.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Hydrolysis: The purified methylated product is hydrolyzed with 6N hydrochloric acid at reflux for 12 hours to yield enantiomerically pure alpha-methyl-L-tryptophan.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Alpha-Methylated Amino Acids

The incorporation of alpha-methylated amino acids into peptides is typically performed using standard solid-phase peptide synthesis (SPPS) protocols, with some modifications to address the steric hindrance of the alpha-methyl group.

Protocol: Fmoc-based SPPS of an Alpha-Methylated Peptide [8][9][10]

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: The Fmoc-protected amino acid (4 equivalents), a coupling reagent such as HCTU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) are dissolved in DMF and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

    • For alpha-methylated amino acids: Due to increased steric hindrance, a longer coupling time (e.g., 4-6 hours) or a more potent coupling reagent may be required. Double coupling (repeating the coupling step) is often employed to ensure complete reaction.

  • Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Protocol: Trypsin Digestion Assay [6]

  • Peptide Solution: A stock solution of the peptide is prepared in an appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Enzyme Solution: A stock solution of trypsin is prepared in the same buffer.

  • Digestion Reaction: The peptide solution is incubated with trypsin (e.g., at a 1:50 enzyme-to-substrate ratio by weight) at 37°C.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid (e.g., 10% TFA).

  • Analysis: The samples are analyzed by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide over time. The half-life (t1/2) of the peptide is then calculated.

Visualizing the Impact and Workflow

Signaling Pathway: Somatostatin Receptor Activation

Alpha-methylated somatostatin analogs are designed to target somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[5][11] Their activation initiates a signaling cascade that can inhibit cell proliferation and hormone secretion, making them valuable in the treatment of neuroendocrine tumors and acromegaly.

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Alpha_Me_SRIF α-Methylated Somatostatin Analog Alpha_Me_SRIF->SSTR Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response Leads to

Somatostatin receptor signaling pathway.
Experimental Workflow for Development of Alpha-Methylated Peptides

The development of therapeutic peptides incorporating alpha-methylated amino acids follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Peptide_Development_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis_AA Synthesis of α-Methylated Amino Acid SPPS Solid-Phase Peptide Synthesis Synthesis_AA->SPPS Purification RP-HPLC Purification SPPS->Purification Binding_Assay Receptor Binding Assay Purification->Binding_Assay Stability_Assay Protease Stability Assay Purification->Stability_Assay Functional_Assay In Vitro Functional Assay Binding_Assay->Functional_Assay Stability_Assay->Functional_Assay Peptide_Design Peptide Design Peptide_Design->Synthesis_AA

Workflow for alpha-methylated peptide development.

Conclusion

The incorporation of alpha-methylated amino acids represents a cornerstone of modern peptide therapeutic design. The ability to enhance proteolytic stability, constrain conformation, and improve receptor affinity provides a robust strategy to overcome the traditional limitations of peptide-based drugs. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers and drug developers to leverage this powerful modification in the creation of next-generation peptide therapeutics with improved efficacy and clinical utility. As synthetic methodologies continue to advance, the application of alpha-methylated amino acids is poised to expand, further enriching the landscape of peptide drug discovery.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Fmoc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption stems from its unique lability under mild basic conditions, providing an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide delves into the core physical and chemical properties of Fmoc-protected amino acids, offering quantitative data, detailed experimental protocols, and visualizations to support researchers in peptide chemistry and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), due to the latter's greater stability.[1]

The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic. This allows for its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][3]

Physical and Chemical Properties

The physical and chemical characteristics of Fmoc-protected amino acids are critical for their handling, storage, and reactivity during peptide synthesis. These properties include their molecular weight, melting point, solubility, and optical rotation.

Data Presentation of Physical and Chemical Properties
Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-Ala-OH311.34147-153[5]
Fmoc-Arg(Pbf)-OH648.78130-135[2]
Fmoc-Asn(Trt)-OH596.68175-180[2]
Fmoc-Asp(OtBu)-OH411.46148-152[2]
Fmoc-Cys(Trt)-OH585.72170-175[2]
Fmoc-Gln(Trt)-OH610.71185-190[2]
Fmoc-Glu(OtBu)-OH425.49145-149[2]
Fmoc-Gly-OH297.31174-178[1][2][6]
Fmoc-His(Trt)-OH619.72135-145
Fmoc-Ile-OH353.41138-142
Fmoc-Leu-OH353.41152-156[7][8]
Fmoc-Lys(Boc)-OH468.55118-125
Fmoc-Met-OH371.45128-132
Fmoc-Phe-OH387.44182-185
Fmoc-Pro-OH337.37112-115
Fmoc-Ser(tBu)-OH383.44128-132
Fmoc-Thr(tBu)-OH397.47135-140
Fmoc-Trp(Boc)-OH526.59130-135
Fmoc-Tyr(tBu)-OH459.54148-152[4]
Fmoc-Val-OH339.39143-146[4]
Note: Melting points are approximate and can vary based on the supplier and purity.[4]
Fmoc-Amino AcidSpecific Optical Rotation [α]Conditions
Fmoc-L-Ala-OH-18.5 ± 1.0°c=1, solvent not specified[9]
Fmoc-L-Leu-OH-25 ± 2°c=1 in DMF[7][8][10]
Fmoc-L-Leu-Leu-OH-16 ± 2°c=1 in DMF[3]
Note: Optical rotation is dependent on concentration, temperature, solvent, and the wavelength of light used.[11]
SolventGeneral Solubility of Fmoc-Amino AcidsNotes
DMF (N,N-Dimethylformamide) Good to excellent for most Fmoc-amino acids.A polar aprotic solvent that effectively solvates the protected amino acids. Can degrade over time to dimethylamine, which may cause premature Fmoc deprotection.[4][12]
NMP (N-Methyl-2-pyrrolidone) Good to excellent for most Fmoc-amino acids.More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences.[12][13] Some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[12]
DMSO (Dimethyl Sulfoxide) Good for many Fmoc-amino acids.A strong solvent that can be used to dissolve sparingly soluble Fmoc-amino acids, sometimes as a co-solvent with DMF.[14]
DCM (Dichloromethane) Limited for many Fmoc-amino acids.Less polar and generally not a good solvent for Fmoc-amino acids. More commonly used for washing steps in Boc-SPPS.[4]
PolarClean Good to excellent for most Fmoc-amino acids.A "green" solvent alternative where most Fmoc-amino acids show high solubility (>0.4 M).[15]
Note: Quantitative, comparative solubility data for a wide range of Fmoc-amino acids in common solvents is not readily available in a single public source and should be determined empirically.[4]

Experimental Protocols

Synthesis of Fmoc-Amino Acids

Objective: To protect the α-amino group of a free amino acid with the Fmoc group.

Materials:

  • Amino acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

  • Dioxane or acetone

  • Diethyl ether

  • Water

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[2]

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[2]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts.[2]

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[1]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[16]

  • Purification: If necessary, purify the Fmoc-amino acid by recrystallization or column chromatography.[2]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general cycle for manual SPPS.

Materials:

  • Fmoc-protected amino acid pre-loaded resin

  • 20% (v/v) piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activator (e.g., HOBt, Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Reaction vessel with a filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and mix for 3 minutes, then drain.[1]

    • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[1]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the resin and mix for 1-2 hours.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[1]

  • Cleavage and Side-Chain Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide from the filtrate by adding it to cold diethyl ether.[1]

    • Isolate the peptide by centrifugation and wash with cold ether.[1]

    • Dry the peptide pellet under vacuum.[1]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Determination of Solubility (Shake-Flask Method)

Objective: To experimentally determine the equilibrium solubility of an Fmoc-amino acid in a specific solvent.

Materials:

  • Fmoc-amino acid

  • Solvent of interest (e.g., DMF, NMP)

  • Vials with caps

  • Orbital shaker

  • Temperature-controlled environment

  • Syringes and syringe filters (0.2 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of the Fmoc-amino acid to a vial containing a known volume of the solvent to ensure undissolved solid remains at equilibrium.[17]

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.[17]

  • Sample Extraction: Withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial.[17]

  • Quantification:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.[17]

    • Analyze the diluted sample and a series of standard solutions by HPLC using a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).[17][18]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.[17]

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.[17]

Measurement of Optical Rotation

Objective: To measure the specific rotation of an Fmoc-protected amino acid.

Materials:

  • Fmoc-protected amino acid

  • High-purity solvent (e.g., DMF)

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Solution Preparation: Accurately weigh a known amount of the Fmoc-amino acid and dissolve it in a specific volume of the chosen solvent in a volumetric flask to achieve a known concentration (e.g., 1 g/100 mL).

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).[11]

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α]λT = α / (l × c) Where:

    • [α] is the specific rotation.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light.

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters.

    • c is the concentration of the solution in g/mL.[19]

Visualizations

The following diagrams illustrate key workflows in the use of Fmoc-protected amino acids.

Synthesis_of_Fmoc_Amino_Acid cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Free Amino Acid dissolve Dissolve in Aqueous Base start->dissolve add_fmoc Add Fmoc-OSu/ Fmoc-Cl at 0-5°C dissolve->add_fmoc react Stir Overnight at Room Temp. add_fmoc->react wash_ether Wash with Diethyl Ether react->wash_ether acidify Acidify to pH 2-3 wash_ether->acidify filter_dry Filter and Dry acidify->filter_dry purify Recrystallize/ Chromatography filter_dry->purify end End: Pure Fmoc-Amino Acid purify->end

Caption: Workflow for the synthesis of Fmoc-protected amino acids.

Fmoc_SPPS_Cycle Resin Start: Fmoc-AA-Resin Swell 1. Resin Swelling (DMF/NMP) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Excess Fmoc-Amino Acid add_solvent Add Known Volume of Solvent start->add_solvent shake Shake for 24-48h at Constant Temp. add_solvent->shake filter Filter Supernatant (0.2 µm filter) shake->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Concentration hplc->calculate end End: Equilibrium Solubility Value calculate->end

Caption: Experimental workflow for determining the solubility of an Fmoc-amino acid.

References

A Guide to Fmoc Solid-Phase Peptide Synthesis: Principles and Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic development, and various biotechnological applications.[1] Its widespread adoption stems from its efficiency, robustness, and amenability to automation, making it the preferred method for constructing peptide chains.[1][] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and critical considerations for successful peptide synthesis.

The Core Principle: A Stepwise Assembly on a Solid Support

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin.[1] This foundational concept simplifies the entire synthesis process, as all reactions occur within a single vessel. Reagents and byproducts in the liquid phase are easily removed by filtration and washing, while the peptide chain remains anchored to the resin.[1] This approach not only streamlines purification at intermediate steps but also allows for the use of excess reagents to drive reactions to completion, ensuring high coupling efficiencies.[1][]

The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:

  • Fmoc Deprotection: The removal of the temporary Nα-Fmoc protecting group from the resin-bound amino acid or peptide to expose a free amine.

  • Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin to form a peptide bond.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.

This cyclical process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.[3]

Key Components of Fmoc SPPS

Successful peptide synthesis relies on the careful selection and use of several key components:

  • Solid Support (Resin): The choice of resin is critical and dictates the C-terminal functionality of the final peptide.[1][4] Common resins include Wang resin for C-terminal carboxylic acids and Rink amide resin for C-terminal amides.[1][5] Before synthesis, the resin must be swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to make the reactive sites accessible.[1][4]

  • The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino group of the amino acids.[4] It is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine in DMF, through a β-elimination mechanism.[1][6]

  • Coupling Reagents: Peptide bond formation requires the activation of the carboxylic acid group of the incoming amino acid.[1] A variety of coupling reagents are available, with carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) being popular choices, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress side reactions and accelerate coupling.[7][8] Uronium/aminium-based reagents such as HBTU and HATU are also highly effective.[5][7]

  • Side-Chain Protecting Groups: The reactive side chains of certain amino acids must be protected throughout the synthesis to prevent unwanted side reactions. These protecting groups are typically acid-labile and are removed during the final cleavage step. Common examples include tert-butyl (tBu) for tyrosine, serine, and threonine, and tert-butoxycarbonyl (Boc) for lysine and tryptophan.[9]

The Fmoc SPPS Workflow

The entire process of Fmoc SPPS can be visualized as a cyclical workflow.

Fmoc_SPPS_Workflow Start Start: Resin with C-terminal Fmoc-amino acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Repeat->Deprotection Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage End End: Purified Peptide Cleavage->End Fmoc_Cycle_Logic Start Resin-Bound Peptide (N-terminal Fmoc) Base_Addition Addition of Base (e.g., Piperidine) Start->Base_Addition Fmoc_Removal Fmoc Group Removed Base_Addition->Fmoc_Removal triggers Free_Amine Free N-terminal Amine Exposed Fmoc_Removal->Free_Amine Activated_AA Addition of Activated Fmoc-Amino Acid Free_Amine->Activated_AA Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond reacts to form Elongated_Peptide Elongated Peptide (N-terminal Fmoc) Peptide_Bond->Elongated_Peptide

References

Methodological & Application

Protocol for Incorporating Fmoc-alpha-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-alpha-methyl-D-phenylalanine is a sterically hindered, non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and enhance peptide stability against enzymatic degradation. Its incorporation presents unique challenges due to the steric hindrance posed by the α-methyl group, which can impede reaction kinetics. This document provides a detailed protocol and troubleshooting guide for the successful incorporation of Fmoc-alpha-methyl-D-phenylalanine into peptide sequences using Fmoc-based SPPS.

The primary challenge in incorporating α,α-disubstituted amino acids like Fmoc-alpha-methyl-D-phenylalanine is the reduced efficiency of both coupling and deprotection steps.[1] Standard SPPS protocols may result in incomplete reactions, leading to deletion sequences and low yields. Therefore, optimized conditions, including the use of potent coupling reagents, extended reaction times, and careful monitoring, are crucial for success.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the incorporation of Fmoc-alpha-methyl-D-phenylalanine in SPPS. These values are based on typical results for sterically hindered amino acids and may require optimization for specific sequences.

Table 1: Coupling Efficiency

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling Time (hours)Expected Coupling Efficiency (%)Notes
HATU/DIPEA1:0.95:22 - 4> 98Highly efficient for hindered amino acids.[2]
HBTU/DIPEA1:0.95:22 - 4> 98A common and effective choice.[2]
PyBOP/DIPEA1:1:22 - 6> 97Good for hindered couplings, though may be slower.
DIC/HOBt1:1:04 - 1290 - 95Less efficient for hindered residues; risk of side reactions.

Table 2: Deprotection and Cleavage

ProcessReagentConcentrationTypical TimeExpected Efficiency (%)Notes
Fmoc DeprotectionPiperidine in DMF20% (v/v)2 x 10 min> 99Standard conditions are usually effective.
Cleavage from ResinTFA/TIS/H₂O95:2.5:2.5 (v/v/v)2 - 4 hours70 - 95Dependent on peptide sequence and resin.[3]

Experimental Protocols

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Confirm complete deprotection using a qualitative method such as the Kaiser test.

Coupling of Fmoc-alpha-methyl-D-phenylalanine

Method A: Using HATU/HBTU

  • In a separate vessel, dissolve Fmoc-alpha-methyl-D-phenylalanine (3-5 equivalents) and HATU or HBTU (2.9-4.5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended.

  • Monitor the reaction for completeness using the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.

  • To perform a double coupling, drain the reaction solution, wash the resin with DMF, and repeat steps 3-5 with a fresh solution of activated Fmoc-alpha-methyl-D-phenylalanine.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

Method B: Using DIC/HOBt

  • In a separate vessel, dissolve Fmoc-alpha-methyl-D-phenylalanine (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Add this solution to the deprotected resin.

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Monitor and proceed as described in Method A (steps 5-7).

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • After the coupling step, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[2]

  • Wash the resin with DMF, DCM, and then DMF.

Final Deprotection and Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in the "Fmoc Deprotection" protocol.

  • Wash the resin with DMF, DCM, and methanol, and then dry the resin thoroughly under vacuum.

  • Prepare a fresh cleavage cocktail. For most peptides, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v) is effective.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end End: Purified Peptide wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-α-methyl-D-Phe-OH + Coupling Reagent wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Double Couple) repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection Continue Synthesis final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification purification->end

Caption: Experimental workflow for incorporating Fmoc-alpha-methyl-D-phenylalanine in SPPS.

Troubleshooting_Logic problem Problem: Low Coupling Efficiency (Positive Kaiser Test) cause1 Steric Hindrance problem->cause1 cause2 Suboptimal Reagents problem->cause2 cause3 Peptide Aggregation problem->cause3 solution1a Extend Coupling Time cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution2 Use Potent Coupling Reagent (e.g., HATU, HBTU) cause2->solution2 solution3 Use Chaotropic Agents or Microwave Synthesis cause3->solution3

Caption: Troubleshooting logic for low coupling efficiency of Fmoc-alpha-methyl-D-phenylalanine.

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: Fmoc-α-Me-D-Phe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like Fmoc-α-Me-D-Phe, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, enforce specific conformations, and improve pharmacokinetic profiles. However, the bulky nature of these amino acids significantly slows down the kinetics of amide bond formation, leading to incomplete reactions, low yields, and potential epimerization. This document provides a comprehensive guide to selecting appropriate coupling reagents and optimized protocols for the efficient incorporation of sterically hindered amino acids.

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids. The ideal reagent should form a highly reactive activated species that can overcome the steric hindrance of the amino acid. Below is a comparison of commonly used coupling reagents.

Table 1: Performance of Coupling Reagents with Sterically Hindered Amino Acids

Coupling ReagentAcronymRelative ReactivityAdvantagesDisadvantagesTypical Coupling Time (Microwave)
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU+++++High reactivity, low racemization, suitable for both solution and solid-phase synthesis.High cost, potential for side reactions if not used correctly.10 - 30 min
(O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) HBTU++++Good reactivity, widely used, less expensive than HATU.Can lead to guanidinylation of the N-terminus, lower reactivity than HATU for highly hindered systems.20 - 60 min
(1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU+++++High reactivity, comparable to HATU, soluble in a wider range of solvents.Higher cost than HBTU.10 - 30 min
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP+++Effective for many standard couplings.Can produce carcinogenic HMPA as a byproduct, generally lower reactivity for hindered systems.30 - 90 min
N,N'-Dicyclohexylcarbodiimide / N-hydroxysuccinimide DCC/NHS++Low cost.Slow reaction rates for hindered amino acids, formation of insoluble DCU byproduct can complicate purification.2 - 12 hours

Experimental Protocols

The following protocols are optimized for the coupling of Fmoc-α-Me-D-Phe but can be adapted for other sterically hindered amino acids. The use of microwave-assisted peptide synthesis is highly recommended to enhance reaction rates.

Materials and Reagents
  • Fmoc-α-Me-D-Phe

  • Rink Amide MBHA resin (or other suitable solid support)

  • HATU, HBTU, or COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol

  • Microwave peptide synthesizer

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the coupling of Fmoc-α-Me-D-Phe to a primary amine on the solid support.

Workflow Diagram:

cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_cleavage Cleavage & Purification swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash_deprotect Wash (DMF, DCM, DMF) deprotect->wash_deprotect preactivate Pre-activate Fmoc-α-Me-D-Phe with HATU/DIPEA wash_deprotect->preactivate couple Add to Resin & Microwave Irradiation preactivate->couple wash_couple Wash (DMF, DCM, MeOH) couple->wash_couple cleave Cleave Peptide from Resin wash_couple->cleave purify Purify by HPLC

Caption: Workflow for microwave-assisted SPPS of sterically hindered amino acids.

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in 2 mL of DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-α-Me-D-Phe (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in 1.5 mL of DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected resin. Perform the coupling reaction in a microwave peptide synthesizer at 75°C for 20 minutes.

  • Post-Coupling Wash: Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Manual SPPS using COMU

This protocol is suitable when a microwave synthesizer is not available.

Procedure:

  • Follow steps 1-3 from Protocol 2.2.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-α-Me-D-Phe (4 equivalents), COMU (4 equivalents), and DIPEA (8 equivalents) in 1.5 mL of DMF.

  • Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Follow steps 6-7 from Protocol 2.2.

Reaction Mechanism and Selection Logic

The high reactivity of uronium/aminium-based coupling reagents like HATU and COMU stems from their ability to form highly reactive O-acylisourea intermediates, which are less prone to racemization.

Mechanism Diagram (HATU):

AA Fmoc-AA-COOH Activated_Ester Activated OAt Ester AA->Activated_Ester Activation HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_NH2 Resin-NH2 Resin_NH2->Peptide_Bond Byproduct Tetramethylurea + HOAt Peptide_Bond->Byproduct Release

Caption: Simplified reaction mechanism for HATU-mediated amide bond formation.

Reagent Selection Logic:

start Start: Coupling Sterically Hindered AA is_microwave Microwave Synthesizer Available? start->is_microwave use_hatu Use HATU or COMU (Microwave Protocol) is_microwave->use_hatu Yes check_cost Budget Constraints? is_microwave->check_cost No use_comu_manual Use COMU (Manual Protocol) check_cost->use_comu_manual No use_hbtu Consider HBTU (Longer reaction time) check_cost->use_hbtu Yes

Caption: Decision tree for selecting a coupling reagent for hindered amino acids.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or temperature.Increase microwave irradiation time or temperature. Perform a second coupling.
Low reagent equivalents.Increase equivalents of amino acid and coupling reagent to 5 or 6.
Epimerization Prolonged activation time.Pre-activate for a shorter duration (1-2 minutes) before adding to the resin.
Excessive base.Use DIPEA judiciously; do not exceed 8 equivalents. Consider using a weaker base like collidine.
Poor Yield Inefficient swelling of resin.Ensure resin is fully swollen before deprotection.
Degradation of coupling reagent.Use fresh, high-quality reagents. Store reagents under desiccated conditions.

Disclaimer: These protocols and recommendations are intended as a starting point. Optimization may be required for specific peptide sequences and scales. Always consult the relevant safety data sheets (SDS) for all chemicals used.

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with N-Alkyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-alkyl amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-alkylation, most commonly N-methylation, can increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity.[1][2] However, the solid-phase peptide synthesis (SPPS) of peptides containing these modified residues presents significant challenges, primarily due to steric hindrance at the secondary amine. This steric bulk impedes the coupling of the subsequent amino acid, often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[3][4]

These application notes provide an overview of the challenges, recommended coupling reagents, and detailed protocols for the successful synthesis of N-alkylated peptides.

Challenges in N-Alkylated Peptide Synthesis

The primary obstacle in the SPPS of N-alkylated peptides is the sterically hindered and less nucleophilic nature of the secondary amine at the N-terminus of the growing peptide chain. This leads to several common issues:

  • Difficult Coupling: The coupling of an amino acid onto an N-alkylated residue is significantly slower and less efficient than coupling onto a primary amine. This is especially problematic when coupling two consecutive N-alkylated amino acids.[1][5]

  • Aggregation: Sequences containing hydrophobic and N-alkylated amino acids have a tendency to aggregate on the solid support, further hindering reagent accessibility and reaction kinetics.

  • Unreliable Reaction Monitoring: The standard Kaiser test (ninhydrin test) for detecting free primary amines is unreliable for the secondary amines of N-alkylated residues, often giving a false-negative result.[1][4]

  • Side Reactions: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions such as diketopiperazine formation and fragmentation between consecutive N-methylated residues can occur.[5]

To overcome these challenges, optimized protocols involving potent coupling reagents, specific reaction monitoring tests, and sometimes longer reaction times or double coupling steps are required.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in the synthesis of N-alkylated peptides. While standard reagents like HBTU and HCTU are often less effective for these sterically hindered couplings, more potent reagents are recommended.[1] The following tables summarize the performance of various coupling reagents in the synthesis of "difficult" or N-methylated peptide sequences.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Sequence (Acyl Carrier Protein 65-74)

Coupling ReagentCoupling Time (2 x 2 min)Coupling Time (2 x 20 min)
HATU83.63%81.65%
HCTU79.57%82.35%
COMU79.00%79.00%
PyBOP70.27%78.54%

Note: Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. While not exclusively focused on N-alkylated peptides, this "difficult" sequence provides a relevant comparison of reagent potency.

Table 2: Coupling Reagent Performance for N-Methylated Amino Acids

Coupling Reagent/MethodTarget Peptide/Coupling StepYield/PurityKey Findings & Reference
PyBroP Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldSuperior to HBTU for hindered couplings.[6]
HBTU Boc-Phe-(NMe)Aib-Phe-OBzlSignificant YieldLess effective than PyBroP for highly hindered couplings.[6]
HATU N-Methyl-18A (containing two N-Methyl-Phe residues)79% Purity, 62% YieldEffective for incorporating multiple N-methylated residues.
PyAOP or PyBOP/HOAt N-methyl-rich peptidesHighRecommended as the most promising reagents for coupling N-methylamino acids.[5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-N-methyl-amino Acids via Modified Biron-Kessler Method

This protocol describes a solid-phase approach for the N-methylation of Fmoc-amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading:

    • Swell 1 g of 2-CTC resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve 2 equivalents of the Fmoc-amino acid and 4 equivalents of DIEA in DCM.

    • Add the amino acid solution to the drained resin and agitate for 1-2 hours.

    • Cap any unreacted chloride groups by adding a solution of DCM/Methanol/DIEA (80:15:5) and agitating for 15 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in DMF.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-Methylation:

    • Prepare a solution of 10 equivalents of DMS (or MeI) and 5 equivalents of DBU in DMF.

    • Add the solution to the resin and agitate for 30-60 minutes. Repeat if necessary until methylation is complete (monitor by HPLC analysis of a cleaved sample).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Desulfonylation (o-NBS Deprotection):

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF.

    • Add the solution to the resin and agitate for 2 x 15 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Protection:

    • Prepare a solution of 3 equivalents of Fmoc-OSu in DCM.

    • Add the solution to the resin, followed by 1 equivalent of DIEA. Agitate for 1-2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM (10 mL/g resin) for 1 minute and drain the solution into a flask containing water. Repeat this step four times.

    • The aqueous solution contains the cleaved Fmoc-N-methyl-amino acid, which can be extracted and purified.

Protocol 2: Solid-Phase Synthesis of a Peptide Containing an N-Alkyl Amino Acid

This protocol outlines the steps for incorporating a pre-synthesized Fmoc-N-alkyl-amino acid into a peptide sequence using HATU as the coupling reagent.

Materials:

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-CTC for C-terminal acids)

  • Fmoc-protected amino acids

  • Fmoc-N-alkyl-amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA or 2,4,6-Collidine

  • 20% Piperidine in DMF

  • DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acid):

    • Pre-activate a solution of 4 equivalents of Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Monitor reaction completion with the Kaiser test.

    • Wash the resin as in step 2.

  • Coupling of the N-Alkyl Amino Acid:

    • Follow the procedure in step 3, using the Fmoc-N-alkyl-amino acid.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor reaction completion with the Bromophenol Blue test (Protocol 3). If the test is positive (blue/green), perform a second coupling with fresh reagents.

  • Coupling onto the N-Alkyl Amino Acid:

    • This is the most challenging step. Use 4 equivalents of the incoming Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIEA.

    • Extend the coupling time to 2-4 hours, or perform a double coupling as standard practice.

    • Monitor the reaction completion carefully using the appropriate test (Kaiser test if the incoming amino acid is not proline).

  • Repeat Cycles and Final Deprotection:

    • Repeat steps 2 and 3/4/5 for each amino acid in the sequence.

    • After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum. Purify by reverse-phase HPLC.

Protocol 3: Monitoring of N-Alkyl Amino Acid Coupling

A. Bromophenol Blue Test

This test is based on an acid-base reaction and is suitable for detecting secondary amines.

  • Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Procedure:

    • Remove a small sample of resin beads.

    • Wash the beads with methanol.

    • Add 1-2 mL of the bromophenol blue test solution.

    • Observe the color.

      • Blue to Green: Incomplete coupling (free amine present).

      • Yellow: Complete coupling (no free amine).[7]

B. Chloranil Test

This test is highly sensitive for secondary amines.

  • Reagent A: 2% (v/v) acetaldehyde in DMF.

  • Reagent B: 2% (w/v) p-chloranil in DMF.

  • Procedure:

    • Place a small sample of resin in a test tube.

    • Wash the resin with DMF.

    • Add 1-2 drops of Reagent A.

    • Add 1-2 drops of Reagent B.

    • Let the mixture stand at room temperature for 5-10 minutes.

    • Observe the color of the resin beads.

      • Blue or Blue-Green: Incomplete coupling.

      • Yellow or Colorless: Complete coupling.

Visualizations

SPPS_Workflow start Start: Resin Selection swell 1. Resin Swelling (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) wash1->couple monitor 4. Monitor Coupling (Kaiser or BPB/Chloranil Test) couple->monitor wash2 Wash (DMF/DCM) monitor->wash2 cycle Repeat Cycle (n-1 times) wash2->cycle cycle->deprotect Next Amino Acid final_deprotect 5. Final Fmoc Deprotection cycle->final_deprotect Final Amino Acid cleave 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end End: Pure N-Alkyl Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of N-alkylated peptides.

Biron_Kessler start_aa Fmoc-AA-OH on 2-CTC Resin step1 Step 1: Fmoc Deprotection Reagent: 20% Piperidine/DMF start_aa->step1 intermediate1 H2N-AA-O-Resin step1->intermediate1 step2 Step 2: Sulfonylation Reagent: o-NBS-Cl, Collidine intermediate1->step2 intermediate2 oNBS-HN-AA-O-Resin step2->intermediate2 step3 Step 3: N-Methylation Reagent: DMS, DBU intermediate2->step3 intermediate3 oNBS-(Me)N-AA-O-Resin step3->intermediate3 step4 Step 4: Desulfonylation Reagent: 2-Mercaptoethanol, DBU intermediate3->step4 intermediate4 H-(Me)N-AA-O-Resin step4->intermediate4 step5 Step 5: Fmoc Protection Reagent: Fmoc-OSu, DIEA intermediate4->step5 intermediate5 Fmoc-(Me)N-AA-O-Resin step5->intermediate5 step6 Step 6: Cleavage Reagent: 1% TFA in DCM intermediate5->step6 final_product Fmoc-N-Me-AA-OH step6->final_product

Caption: Chemical pathway for the synthesis of Fmoc-N-methyl-amino acids.

Troubleshooting decision decision action action outcome_good outcome_good outcome_bad outcome_bad start Coupling to N-Alkyl Amino Acid monitor Monitor with BPB or Chloranil Test start->monitor is_complete Coupling Complete? monitor->is_complete proceed Proceed to Next Cycle is_complete->proceed Yes double_couple Perform Double Coupling is_complete->double_couple No monitor2 Re-monitor Reaction double_couple->monitor2 is_complete2 Coupling Complete Now? monitor2->is_complete2 is_complete2->proceed Yes cap Cap Unreacted Amines (e.g., Acetic Anhydride) is_complete2->cap No cap->proceed

Caption: Troubleshooting workflow for difficult couplings in N-alkyl peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of α-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-methylated amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a key strategy in medicinal chemistry to induce helical conformations, enhance metabolic stability, and increase resistance to proteolytic degradation. However, the steric hindrance imposed by the α-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly for the removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Standard deprotection conditions, typically 20% piperidine in dimethylformamide (DMF), are often inefficient, leading to incomplete deprotection, deletion sequences, and reduced overall yield and purity of the target peptide.[1]

These application notes provide a comprehensive guide to optimized Fmoc deprotection conditions for α-methylated residues, offering detailed protocols and a comparative analysis of various methodologies to aid researchers in overcoming these synthetic challenges.

Challenges in Fmoc Deprotection of α-Methylated Residues

The primary obstacles encountered during the Fmoc deprotection of α-methylated amino acids are:

  • Steric Hindrance: The α-methyl group physically obstructs the approach of the base (e.g., piperidine) to the carbamate proton of the Fmoc group, slowing down the deprotection reaction.[1]

  • Peptide Aggregation: Sequences containing multiple α-methylated or other hydrophobic residues are prone to aggregation on the solid support, which can limit the access of reagents to the reaction sites.[1]

  • Incomplete Deprotection: Insufficient reaction times, inadequate base strength, or low reagent concentrations can result in partial Fmoc removal. This leads to the N-terminus remaining capped, preventing subsequent amino acid coupling and resulting in the accumulation of deletion peptide impurities.[1]

Optimized Deprotection Strategies

To address the challenges associated with Fmoc deprotection of α-methylated residues, several enhanced strategies have been developed. These include the use of stronger bases, alternative reagents, and the application of energy sources to accelerate the reaction.

Chemical Reagent Optimization

The most common approach to improving deprotection efficiency is the modification of the chemical reagents.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong base that has proven to be highly effective for the deprotection of sterically hindered amino acids.[2] It is typically used at a low concentration (e.g., 2%) in DMF. Due to its non-nucleophilic nature, DBU does not scavenge the dibenzofulvene (DBF) byproduct of the Fmoc cleavage. Therefore, a small amount of a nucleophilic amine, such as piperidine, is often added to the DBU solution to trap the DBF and prevent its potential side reactions with the deprotected N-terminus.[2]

  • Piperazine: Piperazine has been investigated as a milder and potentially safer alternative to piperidine.[3][4] While it can be less efficient than piperidine on its own, its efficacy is significantly enhanced when used in combination with DBU. A solution of piperazine and DBU in DMF can achieve complete Fmoc removal in under a minute.[3]

  • 4-Methylpiperidine (4MP): 4-Methylpiperidine has been shown to have comparable, and in some cases slightly better, deprotection efficiency than piperidine.[5] It can be used as a direct substitute for piperidine in standard protocols.

Reaction Condition Optimization
  • Increased Temperature: Elevating the reaction temperature can significantly increase the rate of Fmoc deprotection. However, higher temperatures may also promote side reactions, such as racemization or aspartimide formation, and should be used with caution and careful optimization for each specific sequence.

  • Microwave Irradiation: Microwave-assisted SPPS has emerged as a powerful tool for accelerating both coupling and deprotection steps, particularly for difficult sequences containing sterically hindered residues.[6] Microwave energy can drive the deprotection reaction to completion in a much shorter time compared to conventional methods at room temperature.[7]

Data Presentation: Comparison of Fmoc Deprotection Conditions

The following tables summarize quantitative data on the efficacy of different Fmoc deprotection conditions for challenging peptide sequences.

Table 1: Comparison of Deprotection Reagents for a Model Peptide

Deprotection ReagentConcentrationSolventCrude Yield (%)Purity (%)Peptide-Specific Yield (%)Reference
4-Methylpiperidine (4MP)20% (v/v)DMF73.272.053.6[5][8]
Piperidine (PP)20% (v/v)DMF47.643.631.3[5][8]
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol57.734.931.0[5][8]
Data from the synthesis of the peptide H-KKWRWWLKALAKK-NH2. While this peptide does not contain an α-methylated residue, it represents a difficult sequence where deprotection efficiency is critical.

Table 2: Efficacy of DBU-based Deprotection for Thioamide-Containing Peptides

Peptide SequenceDeprotection ConditionEpimerization (%)Purity (%)Yield (%)Reference
KAFSAKμ20% Piperidine in DMF16.156.229.9[9]
KAFSAKμ2% DBU in DMF (3 x 2 min)5.061.135.9[9]
FASKAKμ20% Piperidine in DMF3.268.544.0[9]
FASKAKμ2% DBU in DMF (3 x 2 min)1.067.344.7[9]
This data highlights the advantage of DBU in reducing side reactions (epimerization) and improving yield for challenging modifications.

Table 3: Deprotection Times for Piperazine and Piperidine

ReagentConcentrationt1/2 (s)Time for Complete Removal (min)Reference
Piperazine2% in DMF139-[10]
Piperazine5% in DMF5011[10]
Piperidine5% in DMF-8.6[10]
Piperazine/DBU--< 1[3][11]

Experimental Protocols

The following are detailed protocols for the Fmoc deprotection of α-methylated residues. It is recommended to perform a preliminary small-scale synthesis to optimize the conditions for a specific peptide sequence.

Protocol 1: Standard Fmoc Deprotection (for comparison)
  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes in a peptide synthesis vessel.

  • Deprotection (Step 1): Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

  • Deprotection (Step 2): Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test or other qualitative method to confirm the presence of a free primary amine, indicating complete deprotection. For N-terminal proline or other secondary amines, an alternative test like the chloranil test should be used.

Protocol 2: Optimized Fmoc Deprotection using DBU/Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection: Drain the DMF from the swollen resin. Add the DBU/piperidine solution (10 mL/g of resin) and agitate for 5-10 minutes at room temperature. For particularly difficult sequences, this step can be repeated with a fresh solution.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Confirm complete deprotection using an appropriate qualitative test (e.g., Kaiser test).

Protocol 3: Microwave-Assisted Fmoc Deprotection

Note: Microwave parameters (power, temperature, time) should be carefully optimized for the specific instrument and peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.

  • Deprotection: Drain the DMF and add a 20% piperidine in DMF solution (or an optimized DBU-based solution).

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Apply microwave energy for a short duration (e.g., 1-3 minutes) at a controlled temperature (e.g., 50-75°C).

  • Washing: After irradiation, drain the deprotection solution and wash the resin thoroughly with DMF.

  • Monitoring: Perform a qualitative test to ensure complete deprotection. If necessary, the microwave-assisted deprotection step can be repeated.

Mandatory Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid DBF Dibenzofulvene (DBF) Beta_Elimination->DBF releases Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H2N-Peptide-Resin Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 releases DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction Base->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Deprotection_Workflow cluster_SPPS_Cycle Single SPPS Deprotection Cycle Start Start with Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Add Deprotection Solution (e.g., DBU/Piperidine) Swell->Deprotect Agitate Agitate (with or without Microwave/Heat) Deprotect->Agitate Wash Wash Resin with DMF Agitate->Wash Monitor Monitor Deprotection (e.g., Kaiser Test) Wash->Monitor Complete Deprotection Complete: Proceed to Coupling Monitor->Complete Positive Incomplete Deprotection Incomplete Monitor->Incomplete Negative Repeat Repeat Deprotection Step Incomplete->Repeat Repeat->Deprotect

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Conclusion

The successful synthesis of peptides containing α-methylated residues is highly dependent on the optimization of the Fmoc deprotection step. While standard conditions using 20% piperidine in DMF are often inadequate, the use of stronger base systems such as DBU/piperidine or piperazine/DBU, along with the application of microwave energy, can significantly enhance deprotection efficiency. This leads to higher purity and overall yield of the target peptide. It is crucial for researchers to monitor the completeness of each deprotection step to avoid the accumulation of deletion sequences. The protocols and data presented in these application notes serve as a valuable resource for developing robust and efficient synthetic strategies for these challenging yet important molecules.

References

Application Notes and Protocols: Utilizing HATU for Difficult Couplings with Fmoc-α-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-α-methyl-D-phenylalanine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. The α-methyl group provides conformational constraints and increased resistance to enzymatic degradation, often leading to peptides with enhanced biological activity and stability. However, the steric bulk of such residues presents a significant challenge during solid-phase peptide synthesis (SPPS), frequently resulting in incomplete coupling reactions and low yields.

This document provides detailed application notes and protocols for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent to overcome the challenges associated with the incorporation of Fmoc-α-methyl-D-phenylalanine. HATU is an aminium/uronium-based coupling reagent known for its high reactivity and rapid kinetics, making it a superior choice for difficult couplings.[1][2][3][4]

Advantages of Using HATU for Sterically Hindered Couplings

HATU offers several advantages over other coupling reagents, particularly for challenging residues like Fmoc-α-methyl-D-phenylalanine:

  • High Reactivity: HATU forms a highly reactive OAt-active ester with the carboxylic acid of the amino acid, which is more susceptible to nucleophilic attack by the amine component of the growing peptide chain.[5]

  • Fast Kinetics: The rapid rate of the HATU-mediated coupling reaction helps to minimize side reactions and can lead to higher purity of the crude peptide.[2]

  • Reduced Racemization: The efficiency of HATU in promoting rapid amide bond formation kinetically disfavors the competing racemization pathway, thus preserving the stereochemical integrity of the amino acid.[2]

  • Effectiveness for α,α-disubstituted Amino Acids: While challenging, HATU has been shown to be effective in coupling α,α-dialkylglycines and other sterically demanding amino acids where other reagents may fail.[4][6]

Quantitative Data: Comparison of Coupling Reagents

While direct, head-to-head comparative studies for the coupling of Fmoc-α-methyl-D-phenylalanine are not extensively published, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides and general principles of SPPS.[2][3]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt1 - 4 hours>95>90Very LowGold standard for difficult couplings; potential for guanidinylation if used in large excess.[2][4]
HCTU Aminium/Uronium Salt1 - 4 hours>95>90Very LowA cost-effective and highly reactive alternative to HATU.[3]
PyBOP Phosphonium Salt2 - 6 hours>90>85LowEffective, but may require longer reaction times for highly hindered residues.
DIC/HOBt Carbodiimide/Additive4 - 12 hours70-8560-80ModerateOften insufficient for α,α-disubstituted amino acids, leading to incomplete coupling.[4]

Experimental Protocols

This section provides a detailed methodology for the efficient coupling of Fmoc-α-methyl-D-phenylalanine using HATU in manual or automated solid-phase peptide synthesis.

Protocol 1: Manual SPPS Coupling of Fmoc-α-methyl-D-phenylalanine

Materials and Reagents:

  • Fmoc-protected amino-terminated resin (e.g., Rink Amide, Wang)

  • Fmoc-α-methyl-D-phenylalanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit or other method for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation (Pre-activation):

    • In a separate, dry glass vial, dissolve Fmoc-α-methyl-D-phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Ensure there is enough solvent to fully immerse the resin; add more DMF if necessary.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For this particularly difficult coupling, a longer reaction time is recommended.

  • Washing and Monitoring:

    • After the coupling time, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete.

    • If the Kaiser test is positive (blue beads), a second coupling (double coupling) is necessary. Repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Chain Elongation: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Analysis of Coupling Efficiency

The efficiency of the coupling reaction can be semi-quantitatively assessed during the synthesis and quantitatively determined after cleavage of the peptide from the resin.

  • Qualitative Monitoring: The Kaiser test provides a rapid qualitative indication of the presence of free primary amines. A negative result is indicative of a complete coupling reaction.

  • Quantitative Analysis: After completion of the synthesis, the peptide is cleaved from the resin, and the crude product is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • HPLC Analysis: The purity of the crude peptide is determined by integrating the area of the main peak corresponding to the desired product. The absence or minimal presence of a deletion sequence (the peptide lacking the Fmoc-α-methyl-D-phenylalanine residue) confirms high coupling efficiency.[1]

    • Mass Spectrometry Analysis: ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide. The absence of a peak corresponding to the deletion sequence provides further evidence of a successful coupling.[1]

Signaling Pathways & Workflows

HATU_Activation_Mechanism Carboxylic_Acid Fmoc-α-methyl-D-Phe-OH Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA Active_Ester OAt-Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Peptide Amine Peptide_Amine N-terminal Amine (on Resin) Byproducts Byproducts Peptide_Bond->Byproducts

Caption: Mechanism of Fmoc-α-methyl-D-phenylalanine activation with HATU.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Activate 4. Pre-activate Amino Acid (Fmoc-α-Me-D-Phe-OH + HATU + DIPEA) Wash1->Activate Couple 5. Coupling Reaction Activate->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Monitor 7. Monitor Coupling (Kaiser Test) Wash2->Monitor Monitor->Activate Positive (Recouple) Next_Cycle Next Amino Acid Cycle Monitor->Next_Cycle Negative Next_Cycle->Deprotect Cleavage Final Cleavage Next_Cycle->Cleavage Final Residue

References

Application Notes and Protocols for the Automated Synthesis of Peptides Containing Fmoc-α-Me-D-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, receptor affinity, and conformational rigidity. Fmoc-α-methyl-D-phenylalanine (Fmoc-α-Me-D-Phe) is a sterically hindered amino acid that, due to the presence of the α-methyl group, restricts the conformational flexibility of the peptide backbone and provides resistance to enzymatic degradation. These characteristics make it a valuable building block in the design of novel peptide-based therapeutics, including enzyme inhibitors and receptor antagonists.

However, the steric hindrance posed by the α,α-disubstituted nature of Fmoc-α-Me-D-Phe presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields. This document provides detailed application notes and optimized protocols for the successful automated synthesis of peptides containing Fmoc-α-Me-D-Phe, focusing on the selection of appropriate coupling reagents and reaction conditions to overcome these synthetic hurdles.

Challenges in the Synthesis of Peptides Containing Fmoc-α-Me-D-Phe

The primary challenge in incorporating Fmoc-α-Me-D-Phe into a peptide sequence is the steric hindrance at the α-carbon. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making peptide bond formation difficult. This can result in:

  • Low Coupling Efficiency: Incomplete reactions lead to the formation of deletion sequences, where the α-Me-D-Phe residue is missing.

  • Slow Reaction Kinetics: Longer coupling times are often required to drive the reaction to completion.

  • Aggregation: The hydrophobicity of the phenylalanine side chain can contribute to peptide aggregation on the solid support, further reducing reaction efficiency.

To address these challenges, careful optimization of the coupling strategy is essential. This includes the use of highly reactive coupling reagents and potentially modified reaction conditions.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like Fmoc-α-Me-D-Phe. While specific data for Fmoc-α-Me-D-Phe is not extensively published, the following table summarizes the performance of common coupling reagents for other sterically hindered amino acids, which can be extrapolated to the synthesis of peptides containing Fmoc-α-Me-D-Phe. Uronium/aminium salt-based reagents, particularly those containing the HOAt (1-hydroxy-7-azabenzotriazole) moiety, are generally considered the most effective.[1][2][3][4]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Key Considerations
HATU Uronium/Aminium Salt30-60 min>95Highly efficient for hindered couplings, but can be expensive.[1][5]
HCTU Uronium/Aminium Salt30-60 min>95A cost-effective alternative to HATU with comparable efficiency.[1]
PyBOP Phosphonium Salt60-120 min>90Effective, but may require longer reaction times for highly hindered residues.
DIC/Oxyma Carbodiimide/Additive120-240 min85-90A less reactive but cost-effective option; may require double coupling.

Experimental Protocols

The following protocols are designed for the automated solid-phase synthesis of a generic peptide containing an Fmoc-α-Me-D-Phe residue on a 0.1 mmol scale. These protocols can be adapted for different peptide sequences and automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[6]

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel on the automated synthesizer. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[7] Drain the DMF.

Protocol 2: Standard Fmoc Deprotection Cycle
  • Initial Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 3-5 minutes.[6] Drain the solution.

  • Second Deprotection: Add a fresh 20% solution of piperidine in DMF and continue agitation for an additional 15-20 minutes.[6]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]

Protocol 3: Coupling of Standard Fmoc-Amino Acids
  • Activation: In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents) with the chosen coupling reagent (e.g., HCTU, 4.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Optimized Coupling of Fmoc-α-Me-D-Phe

Due to the steric hindrance of Fmoc-α-Me-D-Phe, a more robust coupling protocol is required.

  • Reagent Selection: Use a highly efficient coupling reagent such as HATU.

  • Activation: In a separate vial, pre-activate Fmoc-α-Me-D-Phe (5 equivalents) with HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated Fmoc-α-Me-D-Phe solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) is highly recommended to ensure maximum incorporation.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin with DMF.

Protocol 5: Final Cleavage and Deprotection
  • Final Deprotection: Perform a final Fmoc deprotection cycle as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent K cocktail (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) is suitable for most peptides. For peptides without sensitive residues like Trp, Cys, or Met, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.[6] Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual protecting groups.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 6: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the purity of the final peptide by analytical RP-HPLC and verify its identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

G cluster_SPPS_Cycle Automated SPPS Cycle cluster_Post_Synthesis Post-Synthesis Workup Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or Optimized for α-Me-D-Phe) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Automated SPPS workflow for peptides with Fmoc-α-Me-D-Phe.

Signaling Pathway Context

Peptides containing D-amino acids, such as D-phenylalanine, are often designed to interact with G-protein coupled receptors (GPCRs) due to their enhanced stability and unique conformational properties. For instance, analogs of opioid peptides incorporating D-phenylalanine have been shown to modulate pain signaling pathways.[8]

G cluster_Pathway GPCR Signaling Pathway Peptide Peptide with α-Me-D-Phe GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

References

Application Notes and Protocols: Fmoc-α-methyl-D-phenylalanine in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with Fmoc-α-methyl-D-phenylalanine

In the pursuit of novel and improved peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. Fmoc-α-methyl-D-phenylalanine is a specialized amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) that offers a dual advantage for peptide drug design. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in vivo half-life of the resulting peptide[1]. Concurrently, the α-methyl group introduces a significant steric constraint on the peptide backbone, restricting the available conformational space[2]. This conformational rigidity can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its seamless integration into standard SPPS workflows, allowing for the precise and efficient synthesis of modified peptides[3][4]. This application note will focus on the use of Fmoc-α-methyl-D-phenylalanine in the design of bioactive peptides, with a particular emphasis on opioid receptor modulators, and provide detailed protocols for their synthesis and characterization.

Key Application: Modulation of Opioid Receptors

A prominent application for peptides incorporating α-methyl-D-phenylalanine is the development of potent and selective ligands for G-protein coupled receptors (GPCRs), particularly opioid receptors. Natural opioid peptides like enkephalins, dermorphins, and deltorphins are crucial in pain modulation but have limited therapeutic use due to rapid degradation[5][6][7]. Structure-activity relationship (SAR) studies have shown that modifications to the phenylalanine residue in these peptides can dramatically alter their affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors[8][9].

Incorporating α-methyl-D-phenylalanine, particularly at the Phe³ position in dermorphin or deltorphin analogues, is a strategy to enhance stability and enforce a specific backbone geometry favorable for receptor interaction[8][10]. This can lead to the development of analogues with potent analgesic properties and potentially reduced side effects compared to traditional opioids[5][11].

Quantitative Data: Bioactivity of Modified Opioid Peptides

The following table summarizes the biological activity of representative opioid peptide analogues where the phenylalanine residue has been modified. While direct data for peptides containing α-methyl-D-phenylalanine is limited in publicly available literature, the data for closely related analogues illustrate the impact of such modifications on receptor affinity and selectivity.

Peptide AnalogueModificationReceptor TargetBinding Affinity (Ki, nM)Functional Assay (IC50/EC50, nM)Reference
Biphalin Analogue 1 Phe⁴ replaced with hβ³-Pheµ-opioid, δ-opioidKᵢ µ = 1.1, Kᵢ δ = 0.72Potent antinociceptive activity in vivo
[Dmt¹]DALDA Tyr¹ replaced with Dmtµ-opioidKᵢ δ / Kᵢ µ > 10,000~5000x more potent than morphine (spinal analgesia)[10]
TIPP[ψ] Reduced peptide bond (Tic²-Phe³)δ-opioidSubnanomolar δ affinity (Kᵢ µ / Kᵢ δ = 10,500)Potent δ antagonist[9]
Endomorphin-2 Analogue 11 Phe⁴ replaced with 2,4-F-PheMOP, DOP, KOPHigh affinity for MOP, KOPpEC₅₀ = 8.78 (MOP), 8.06 (DOP), 8.87 (KOP)[4]

Note: Dmt = 2',6'-dimethyltyrosine; hβ³-Phe = homo-β³-phenylalanine; TIPP = H-Tyr-Tic-Phe-Phe-OH; DALDA = H-Tyr-D-Arg-Phe-Lys-NH₂. This table demonstrates the principle of enhancing bioactivity through modification.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a generic peptide incorporating Fmoc-α-methyl-D-phenylalanine on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-α-methyl-D-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other activator

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading) and an activator like OxymaPure® (3 eq.) in DMF.

    • Add a coupling reagent like DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Drain the DMF from the resin and immediately add the activated amino acid solution.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For the sterically hindered Fmoc-α-methyl-D-phenylalanine, a longer coupling time or a double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Opioid Receptor Competitive Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of a synthesized peptide for a specific opioid receptor (e.g., µ-opioid receptor).

Materials:

  • Cell membranes expressing the human µ-opioid receptor (hMOR)

  • Radioligand (e.g., [³H]DAMGO for MOR)

  • Synthesized peptide analogues (at various concentrations)

  • Naloxone (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and vials

  • Glass fiber filters and filtration apparatus

  • Scintillation counter

Methodology:

  • Assay Preparation: Prepare serial dilutions of the synthesized peptide.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein)

    • [³H]DAMGO (at a concentration near its Kₔ, e.g., 1 nM)

    • Varying concentrations of the synthesized peptide (for competition curve) or buffer (for total binding) or excess naloxone (10 µM, for non-specific binding).

    • Bring the final volume to 200 µL with assay buffer.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in buffer) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

spss_workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Repeat Repeat for next AA Kaiser->Repeat Coupling Incomplete Kaiser->Repeat Coupling Complete Repeat->Deprotection Continue Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

opioid_signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o (GTP) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand Peptide Agonist (e.g., Dermorphin Analogue) Ligand->Receptor Binds G_alpha->AC Inhibits IonChannel Ion Channel (e.g., K+, Ca2+) G_betagamma->IonChannel Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.

binding_assay_workflow Start Prepare Reagents (Membranes, Radioligand, Peptide) Incubation Incubate Components (Membrane + Radioligand + Peptide) Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for the Synthesis of Helical Peptides Using α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α,α-disubstituted amino acids (ααAAs) are non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent.[1][2] This structural modification imposes significant steric constraints on the peptide backbone, restricting the available conformational space and promoting the formation of stable secondary structures, particularly helices.[1][2][3] The most common ααAA used in peptide chemistry is α-aminoisobutyric acid (Aib), which is known to induce and stabilize both 3₁₀-helices and α-helices.[2][4]

The incorporation of ααAAs into peptide sequences offers several advantages for drug development. These modified peptides exhibit enhanced stability, increased resistance to proteolytic degradation, and in some cases, improved cell permeability.[4][5][6] This makes them ideal scaffolds for designing mimetics of α-helical protein domains to modulate protein-protein interactions (PPIs), which are central to many disease pathways.[6][7] One powerful strategy is the creation of "stapled peptides," where two ααAAs bearing olefinic side chains are cross-linked, locking the peptide into a robust α-helical conformation.[5][8]

These application notes provide an overview of the principles, quantitative data, and detailed protocols for the synthesis and characterization of helical peptides containing ααAAs.

Application Notes

Conformational Control via α-Substitution

The nature of the α,α-disubstitution directly influences the resulting peptide secondary structure.

  • α-Methylated Amino Acids (e.g., Aib): Peptides composed of chiral α-methylated α,α-disubstituted amino acids preferentially adopt a 3₁₀-helical structure.[1][2][3] The screw sense of the helix (left-handed or right-handed) can be controlled by the chirality of the amino acid's α-carbon center.[2]

  • α-Ethylated Amino Acids: In contrast, peptides made from chiral α-ethylated α,α-disubstituted amino acids tend to form a fully extended C₅-conformation rather than a helix.[1][2][3]

  • Cyclic Amino Acids: Chiral cyclic ααAAs, such as (3S,4S)-1-amino-(3,4-dimethoxy)cyclopentanecarboxylic acid (Ac₅cdOM), have shown a strong propensity to induce α-helical structures, even in short peptides.[9]

All-Hydrocarbon Stapled Peptides

A key application of ααAAs is in the synthesis of stabilized α-helical (SAH) or "stapled" peptides. This technique involves incorporating two ααAAs with α-methyl, α-alkenyl side chains at specific positions (commonly i and i+4 or i and i+7) within a peptide sequence.[5] An on-resin, ruthenium-catalyzed ring-closing metathesis (RCM) reaction then forms a covalent, all-hydrocarbon bridge or "staple."[5] This modification provides several benefits:

  • Reinforces Helicity: Both the α,α-disubstitution and the macrocyclic staple promote and lock in the α-helical conformation.[5]

  • Increases Proteolytic Resistance: The stabilized structure is less susceptible to degradation by proteases.[5][6]

  • Enhances Cell Permeability: The amphipathic helix can facilitate passage across cell membranes.[5][6]

Targeting Protein-Protein Interactions (PPIs)

Many crucial PPIs in signaling pathways are mediated by one protein presenting an α-helical domain to a groove on its binding partner.[6][10] Stabilized helical peptides designed to mimic these native helices can act as potent and specific inhibitors of such interactions.[7][8]

Example - Wnt/β-catenin Pathway: The interaction between Axin and β-catenin is critical for the degradation of β-catenin. The β-catenin binding domain of Axin forms an α-helix. A stapled peptide mimicking this helix can be designed to competitively bind to β-catenin's binding groove, disrupting the Axin-β-catenin interaction. This prevents β-catenin degradation and leads to the activation of Wnt signaling.[6]

Quantitative Data

The inclusion of ααAAs impacts both the structural and synthetic outcomes of peptide synthesis.

Table 1: Influence of α,α-Disubstituted Amino Acids on Peptide Helicity

This table summarizes representative data on the helicity of peptides containing different ααAAs, as determined by Circular Dichroism (CD) spectroscopy. Helicity is often reported as the mean residue ellipticity (MRE) at 222 nm ([θ]₂₂₂), where more negative values indicate a higher helical content.

Peptide Sequence FrameworkααAA ResidueSolvent/Environment[θ]₂₂₂ (deg cm² dmol⁻¹)Resulting ConformationReference
Cbz-(L-Leu-L-Leu-dAA)₂-OMeAibChloroform-(P) 3₁₀-helix[9]
Cbz-(L-Leu-L-Leu-dAA)₂-OMe(S,S)-Ac₅cdOMChloroform-(P) α-helix[9]
V681 Parent PeptideL-Ala50% TFE-27,30094% α-helical[11]
V681 AnalogD-Ala (disrupts helix)50% TFEConsiderably less than L-diastereomerReduced α-helical[11]
A12L/A20L Parent PeptideL-amino acids50% TFEDouble minima at 208/222 nmα-helical[12]
A12L/A20L AnalogD-amino acid substitutedKP BufferReduced double minimaReduced helical structure[12]
Table 2: Typical Synthesis Efficiency and Purity for ααAA-Containing Peptides

The steric hindrance of ααAAs can affect synthesis efficiency. Optimized protocols are often required.

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the resin type (e.g., Rink Amide).[4]
Coupling Efficiency for ααAA>95%Kaiser Test or TNBS TestSteric hindrance may require potent coupling agents (e.g., HATU), longer reaction times, or double coupling.[4]
Overall Crude Peptide Yield60 - 85%Gravimetric analysis post-cleavageHighly sequence-dependent.[4]
Crude Peptide Purity65 - 95%RP-HPLCPurity is influenced by the success of each coupling and deprotection step.[4]

Visualizations

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Design Peptide Design (Incorporate ααAAs) SPPS Fmoc Solid-Phase Peptide Synthesis Design->SPPS RCM On-Resin Ring-Closing Metathesis (if stapled) SPPS->RCM Stapling Path Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage RCM->Cleavage Stapling Path Purify Purification (RP-HPLC) Cleavage->Purify Confirm Mass Confirmation (Mass Spectrometry) Purify->Confirm Structure Structural Analysis (CD Spectroscopy) Confirm->Structure BioAssay Biological Assays (e.g., PPI Inhibition) Structure->BioAssay

Caption: General workflow for the synthesis and analysis of helical peptides.

Modulation of a Signaling Pathway

G cluster_pathway Wnt/β-catenin Signaling cluster_inhibition Therapeutic Intervention Complex Axin/APC/GSK3β Destruction Complex bCat β-catenin Degrade Ubiquitination & Proteasomal Degradation Complex->Degrade phosphorylates for bCat->Complex binds bCat->Degrade Nucleus Nucleus bCat->Nucleus translocates TCF TCF/LEF Nucleus->TCF Transcription Wnt Target Gene Transcription TCF->Transcription StapledPeptide Stapled α-Helical Peptide (Axin Mimetic) StapledPeptide->bCat competitively binds

Caption: Disruption of the Axin-β-catenin interaction by a stapled peptide.

Structure-Function Relationship of ααAAs

G Parent α,α-Disubstituted Amino Acid Type Methyl α-Methylated (e.g., Aib) Parent->Methyl Ethyl α-Ethylated Parent->Ethyl Olefin α-Alkenyl (Olefinic) + RCM Reaction Parent->Olefin Cyclic Chiral Cyclic (e.g., Ac₅c dOM) Parent->Cyclic Helix310 3₁₀-Helix Methyl->Helix310 Extended Extended C₅ Conformation Ethyl->Extended AlphaHelix Stapled α-Helix Olefin->AlphaHelix AlphaHelix2 α-Helix Cyclic->AlphaHelix2

References

Application Notes and Protocols: Fmoc-α-Me-D-Phe in the Development of Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and conformational flexibility, which can lead to rapid degradation and reduced efficacy. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. Fmoc-α-methyl-D-phenylalanine (Fmoc-α-Me-D-Phe) is a specialized amino acid derivative that combines three critical features for enhancing peptide drug candidates:

  • D-Configuration: The D-enantiomer provides steric hindrance that significantly increases resistance to degradation by proteases, which are stereospecific for L-amino acids.

  • α-Methylation: The addition of a methyl group to the α-carbon introduces conformational constraints, restricting the peptide backbone's flexibility. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity, and further enhancing enzymatic stability.

  • Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is essential for the stepwise assembly of peptides in Solid-Phase Peptide Synthesis (SPPS).

The synergistic effect of these modifications makes Fmoc-α-Me-D-Phe a powerful building block for developing novel therapeutics with improved stability, bioavailability, and efficacy. This document provides an overview of its applications, quantitative data comparisons, and detailed protocols for its use.

Key Advantages and Applications

The unique structure of α-Me-D-Phe provides significant advantages in peptide design:

  • Enhanced Proteolytic Stability: The combination of the D-amino acid configuration and the α-methyl group creates a formidable barrier to cleavage by endogenous proteases, prolonging the peptide's in vivo half-life.

  • Conformational Rigidity: The α-methyl group restricts the peptide backbone's rotational freedom, which can be leveraged to stabilize specific secondary structures like α-helices or β-turns. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

  • Improved Pharmacokinetic Profile: Increased stability and constrained conformation can contribute to improved membrane permeability and oral bioavailability, critical attributes for successful drug candidates.

Therapeutic Applications Include:

    Application Notes and Protocols for Microwave-Assisted Synthesis of Peptides Incorporating Hindered Amino Acids

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Overcoming the Challenge of Sterically Hindered Amino Acids

    The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and β-branched amino acids (e.g., Valine, Isoleucine), presents a significant challenge in solid-phase peptide synthesis (SPPS).[1][2] The bulky nature of these residues can impede the approach of the activated amino acid to the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[2] Conventional SPPS methods, which are typically conducted at room temperature, often require extended reaction times and repeated coupling cycles to achieve satisfactory results for these "difficult" sequences.

    Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful tool to overcome these synthetic hurdles.[1][3][4] By utilizing microwave energy to rapidly and efficiently heat the reaction mixture, MA-SPPS can significantly accelerate both the deprotection and coupling steps of the synthesis cycle.[3][5] This rapid heating not only shortens the overall synthesis time but also enhances the coupling efficiency for sterically hindered residues, leading to higher purity crude products and improved yields.[6][7][8] The beneficial effects of microwave heating are attributed to a precise thermal effect that can help to reduce peptide aggregation and overcome the kinetic barriers associated with coupling bulky amino acids.[4][6]

    Comparative Data: Microwave-Assisted vs. Conventional Synthesis

    The advantages of microwave-assisted synthesis are most evident when comparing key performance metrics against traditional room temperature methods for hindered sequences. The following tables summarize quantitative data from various studies.

    Table 1: Synthesis Time and Purity for Peptides with Hindered Residues

    Peptide Sequence/TypeSynthesis MethodTotal Synthesis TimeCrude Purity (%)Reference
    82-residue chimeric peptideConventional162 hours~10% (yield)[9]
    82-residue chimeric peptideMicrowave-Assisted37.8 hours~13% (yield)[9]
    Difficult NonapeptideConventional (no stirring)-42%[6]
    Difficult NonapeptideMicrowave-Assisted (with stirring)-76%[6]
    Peptide with AibConventional4x longer than MW~30%[10]
    Peptide with AibMicrowave-Assisted->50% (major peak)[10]
    Deca-β-peptideConventional-21%[11]
    Deca-β-peptideMicrowave-Assisted-57%[11]

    Table 2: Coupling Conditions and Efficiency

    Amino Acid/PeptideMethodCoupling TimeCoupling TemperatureOutcomeReference
    General Hindered AAMicrowave-Assisted1.5 - 20 min-Rapid & efficient coupling[12]
    Most Amino AcidsMicrowave-Assisted5 min-Complete coupling[3]
    Fmoc-deprotectionMicrowave-Assisted3 min-Complete removal[3]
    Boc-Phe-OH to Gly-resinMicrowave-Assisted (DMTMM)1 min70°CComplete coupling[13]
    Hexa-β-peptide couplingMicrowave-Assisted2 min60°CImproved purity to 80%[11]

    Experimental Protocols

    The following protocols provide a general framework for performing microwave-assisted synthesis of peptides containing hindered amino acids. Specific parameters may need to be optimized depending on the sequence, resin, and available instrumentation.

    General Materials and Reagents
    • Resin: Rink Amide resin is a common choice for producing peptide amides.[1]

    • Amino Acids: Fmoc-protected amino acids, including hindered residues (e.g., Fmoc-Aib-OH, Fmoc-Val-OH). Side-chain protecting groups should be used as needed (e.g., Boc for Lys, Trt for Gln).[1]

    • Solvents: High-purity N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are standard.[6]

    • Deprotection Solution: 20% piperidine in DMF.[5]

    • Coupling Reagents:

      • N,N'-Diisopropylcarbodiimide (DIC).[1]

      • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1][14] The combination of DIC and Oxyma is highly effective for difficult couplings.[14]

    • Washing Solution: DMF.

    Protocol 1: Automated Microwave-Assisted SPPS of a Peptide with Aib

    This protocol is adapted from methodologies for synthesizing peptides containing the highly hindered Aib residue.

    • Resin Swelling: Swell the Rink Amide resin in DMF for at least 15-30 minutes at room temperature in the reaction vessel.

    • Fmoc Deprotection (First Amino Acid):

      • Drain the DMF.

      • Add the 20% piperidine/DMF solution to the resin.

      • Irradiate with microwaves to reach a target temperature of 75-90°C and hold for 2-3 minutes.[15]

      • Drain the deprotection solution and wash the resin thoroughly with DMF (typically 3-5 times).

    • Coupling of Hindered Amino Acid (e.g., Fmoc-Aib-OH):

      • Prepare the coupling solution: Dissolve Fmoc-Aib-OH (e.g., 5 equivalents relative to resin loading), DIC (e.g., 5 eq), and Oxyma (e.g., 5 eq) in DMF.

      • Add the coupling solution to the deprotected resin.

      • Irradiate with microwaves to reach a target temperature of 90-100°C and hold for 5-10 minutes.[15]

      • Drain the coupling solution and wash the resin thoroughly with DMF.

    • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

    • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Step 2.

    • Cleavage and Deprotection:

      • Wash the final peptide-resin with dichloromethane (DCM) and dry it.

      • Prepare a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water, 95:2.5:2.5).

      • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate.

      • Precipitate the crude peptide by adding cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Analysis: Analyze the crude peptide purity using RP-HPLC and confirm its identity with mass spectrometry.

    Visualizations

    Workflow for Microwave-Assisted Peptide Synthesis

    MA_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine + MW) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA/DIC/Oxyma + MW) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Loop_Point Wash2->Loop_Point  Next Amino Acid? Loop_Point->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Loop_Point->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

    Caption: General workflow for a single cycle in microwave-assisted SPPS.

    Logic of a Hindered Amino Acid Coupling Reaction

    Coupling_Logic Resin Resin-Peptide-NH2 (Free Amine) Coupled_Peptide Resin-Peptide-NH-CO-AA-Fmoc (New Peptide Bond) Resin->Coupled_Peptide Nucleophilic Attack Fmoc_AA Fmoc-AA-COOH (Hindered) Activated_Ester Activated O-acylisourea or Oxyma Ester Fmoc_AA->Activated_Ester Activation DIC_Oxyma DIC + Oxyma DIC_Oxyma->Activated_Ester Activated_Ester->Coupled_Peptide MW Microwave Energy (Heat) MW->Resin Overcomes Aggregation MW->Activated_Ester Accelerates Reaction

    Caption: Key components and influences in a microwave-assisted coupling step.

    References

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Fmoc-alpha-methyl-D-phenylalanine Coupling Efficiency

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency of Fmoc-alpha-methyl-D-phenylalanine in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges.

    Frequently Asked Questions (FAQs)

    Q1: What is Fmoc-alpha-methyl-D-phenylalanine and why is its coupling often inefficient?

    Fmoc-alpha-methyl-D-phenylalanine is an amino acid derivative used in peptide synthesis.[1] It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a methyl group on the alpha-carbon. This alpha-methylation provides conformational constraints to the resulting peptide, which can be beneficial for creating specific secondary structures and increasing resistance to enzymatic degradation.

    The primary reason for its low coupling efficiency is significant steric hindrance. The presence of both the bulky Fmoc group and the alpha-methyl group sterically shields the carboxyl group, making it difficult for the incoming amine of the resin-bound peptide to attack and form a peptide bond.[2][3]

    Q2: What are the initial signs of a failed or low-efficiency coupling reaction?

    The most common and immediate indicator of an incomplete coupling reaction is a positive Kaiser test.[4] The Kaiser test is a colorimetric assay that detects free primary amines on the resin. A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted amines, signifying a failed or incomplete reaction. A yellow or colorless result suggests a complete coupling.

    Other signs of low coupling efficiency may not be apparent until the final peptide is cleaved and analyzed, and can include:

    • Low final peptide yield.

    • Presence of deletion sequences (missing the Fmoc-alpha-methyl-D-phenylalanine residue) in the final product, as identified by mass spectrometry.

    Q3: Which coupling reagents are most effective for Fmoc-alpha-methyl-D-phenylalanine?

    For sterically hindered amino acids like Fmoc-alpha-methyl-D-phenylalanine, standard coupling reagents are often insufficient. More potent activating agents are required to overcome the steric barrier. The most commonly recommended coupling reagents fall into two main classes: aminium/uronium salts and phosphonium salts.

    • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective for hindered couplings. HATU is often considered a top choice due to its high reactivity.[5][6][7] COMU offers comparable efficiency to HATU with an improved safety profile.[6][8]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[9] They are known for their high reactivity and can be particularly useful in challenging cases.

    Troubleshooting Guide

    Problem: Positive Kaiser test after coupling with Fmoc-alpha-methyl-D-phenylalanine, indicating an incomplete reaction.

    Below is a systematic workflow to troubleshoot and resolve poor coupling efficiency.

    Troubleshooting Workflow

    G cluster_0 start Positive Kaiser Test action1 Perform Double Coupling start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Optimize Coupling Reagent check2 Kaiser Test Still Positive? action2->check2 action3 Increase Reagent Excess check3 Kaiser Test Still Positive? action3->check3 action4 Extend Coupling Time & Increase Temperature check4 Kaiser Test Still Positive? action4->check4 action5 Change Solvent end_fail Consider Resynthesis or Capping action5->end_fail check1->action2 Yes end_success Coupling Successful check1->end_success No check2->action3 Yes check2->end_success No check3->action4 Yes check3->end_success No check4->action5 Yes check4->end_success No caption Troubleshooting workflow for low coupling efficiency.

    Caption: Troubleshooting workflow for low coupling efficiency.

    Detailed Troubleshooting Steps
    • Perform a Double Coupling: This is often the first and most straightforward step. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-alpha-methyl-D-phenylalanine and coupling reagents.[10]

    • Optimize the Coupling Reagent: If a double coupling is insufficient, consider switching to a more potent coupling reagent. If you are using a standard reagent like HBTU, switching to HATU, HCTU, or COMU can significantly improve efficiency. For extremely difficult couplings, PyAOP or PyBOP are excellent alternatives.

    • Increase Reagent Excess: Increasing the equivalents of the Fmoc-amino acid and coupling reagents can help drive the reaction to completion. A typical starting point is 3-5 equivalents, which can be increased if necessary.

    • Extend Reaction Time and/or Increase Temperature: For sterically hindered amino acids, longer reaction times are often required. Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial. Additionally, increasing the reaction temperature to 40-60°C can help overcome the activation energy barrier.[4] Microwave-assisted peptide synthesis can also be a powerful tool for difficult couplings.

    • Change the Solvent: The choice of solvent can impact resin swelling and peptide chain solvation. While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) has better solvating properties and can be advantageous for difficult sequences prone to aggregation.

    Data Presentation

    Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered CouplingsLevel of Racemization
    HATU Aminium/Uronium Salt15-45 minutesVery HighVery Low[11]
    HCTU Aminium/Uronium Salt15-45 minutesVery HighVery Low[11]
    COMU Aminium/Uronium Salt15-60 minutesVery HighVery Low[8]
    PyBOP Phosphonium Salt30-120 minutesHighLow[9][11]
    HBTU Aminium/Uronium Salt20-60 minutesHighLow[11]
    DIC/HOBt Carbodiimide/Additive60-180 minutesModerateLow to Moderate

    Experimental Protocols

    Protocol 1: Double Coupling using HATU

    This protocol is recommended for the coupling of Fmoc-alpha-methyl-D-phenylalanine.

    • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • First Coupling:

      • In a separate vessel, dissolve Fmoc-alpha-methyl-D-phenylalanine (3-5 equivalents), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

      • Pre-activate the mixture for 1-2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Intermediate Wash: Wash the resin with DMF (3 times).

    • Second Coupling:

      • Prepare a fresh solution of activated Fmoc-alpha-methyl-D-phenylalanine as described in step 4.

      • Add the fresh solution to the resin and agitate for another 1-2 hours.

    • Final Wash: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is still positive, consider the other troubleshooting steps.

    Protocol 2: Kaiser Test (Qualitative)

    This test is used to detect the presence of free primary amines on the resin.

    Reagents:

    • Solution A: 5 g ninhydrin in 100 ml ethanol.

    • Solution B: 80 g phenol in 20 ml ethanol.

    • Solution C: 2 ml of 0.001 M aqueous KCN diluted to 100 ml with pyridine.

    Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100-120°C for 3-5 minutes.

    Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

    Signaling Pathways and Logical Relationships

    Experimental Workflow for a Single Coupling Cycle

    G cluster_0 start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Kaiser Test wash2->monitoring check Coupling Complete? monitoring->check next_cycle Proceed to next cycle check->next_cycle Yes (Negative) troubleshoot Troubleshoot check->troubleshoot No (Positive) caption Experimental workflow for a single coupling cycle.

    Caption: Experimental workflow for a single coupling cycle.

    References

    Technical Support Center: Optimizing Hindered Amino Acid Incorporation

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of sterically hindered amino acids in peptide synthesis.

    Troubleshooting Guide

    This guide provides a systematic approach to diagnosing and resolving common issues that lead to slow or incomplete coupling reactions with sterically hindered amino acids.

    Observation Potential Cause Recommended Solution
    Low or incomplete coupling detected by ninhydrin or bromophenol blue test. Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction.[1][2]1. Optimize Coupling Reagent: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective than standard carbodiimides (e.g., DCC, DIC).[1][2][3] For extremely hindered residues, consider in-situ generation of amino acid fluorides using reagents like TFFH.[1][3] 2. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[2] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours or even overnight.[2][3]
    Low yield of the desired peptide after cleavage. Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, may aggregate on the solid support, hindering reagent access.[1][2]1. Change Solvent: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[2][3] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[3] 2. Use Chaotropic Salts: Add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures and improve solvation.[2] 3. Microwave Synthesis: Employ microwave-assisted peptide synthesis (MAPS) to provide energy that can break up aggregates and accelerate the coupling reaction.[2][4]
    Presence of deletion sequences (peptide lacking the hindered amino acid). Inefficient Activation/Coupling: The activation of the hindered amino acid may be suboptimal, or the coupling kinetics are too slow.[2]1. Pre-activation: Ensure complete activation of the amino acid with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[2] 2. Optimize Stoichiometry: Increase the equivalents of the hindered amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[2]
    Presence of diastereomeric impurities. Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling.[1]1. Use Additives: Incorporate additives like HOBt, HOAt, or Oxyma Pure to suppress racemization. HOAt and Oxyma Pure are generally more effective than HOBt.[1] 2. Choose the Right Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1] 3. Control Temperature: If using heat to improve coupling, optimize for the shortest time necessary. Lowering the reaction temperature can also reduce racemization.[1]

    Frequently Asked Questions (FAQs)

    Q1: What are the primary reasons for slow reaction times when incorporating hindered amino acids?

    A1: The primary reason is steric hindrance. The bulky side chains of these amino acids physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction rate.[1] Reduced nucleophilicity of the amine component due to adjacent bulky groups and aggregation of the growing peptide chain on the solid support also contribute to slower reaction times.[1]

    Q2: Which coupling reagents are most effective for hindered amino acid incorporation?

    A2: For sterically hindered amino acids, more potent coupling reagents are necessary. Onium-salt-based reagents are the preferred choice.[1]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer, safer, and more soluble alternative with comparable efficiency to HATU.[1][5]

    • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1]

    • Acyl Fluorides: For extremely hindered amino acids like Aib (α-aminoisobutyric acid), the in-situ generation of amino acid fluorides using reagents like TFFH is particularly effective.[1][3]

    Q3: How can I minimize racemization during the coupling of hindered amino acids?

    A3: Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Key strategies include:

    • Using Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is critical. These additives form active esters that are less prone to racemization.[1]

    • Selecting the Appropriate Base: The choice and amount of base can influence racemization. Using a weaker base like N-methylmorpholine (NMM) is often preferred over stronger, more hindered bases like DIPEA.[1]

    • Controlling the Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]

    Q4: Can microwave-assisted peptide synthesis (MAPS) improve the incorporation of hindered amino acids?

    A4: Yes, MAPS is a powerful technique for enhancing the efficiency of coupling sterically hindered residues.[4] The use of microwave energy can significantly accelerate reaction rates and improve coupling yields by overcoming the activation energy barrier and disrupting peptide aggregation on the solid support.[2][4]

    Q5: What is the best solvent to use for coupling hindered amino acids?

    A5: While DMF is a common solvent in solid-phase peptide synthesis, N-methylpyrrolidone (NMP) is often preferred for difficult couplings due to its superior solvating properties, which can help to reduce peptide aggregation.[2][3] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[3]

    Quantitative Data Summary

    Table 1: Relative Reactivity of Common Coupling Reagents for Hindered Amino Acids

    Coupling ReagentActivating GroupRelative ReactivityNotes
    DCC, DICO-acylisoureaLowOften insufficient for hindered couplings; can lead to racemization.[3]
    HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[3]
    HCTUO-6-ClBt esterHighMore reactive than HBTU.[3]
    HATUOAt esterVery HighOften the reagent of choice for difficult couplings.[1]
    COMUOxyma esterVery HighComparable reactivity to HATU with improved safety and solubility.[1]
    TFFHAcyl FluorideExtremely HighParticularly effective for α,α-disubstituted amino acids.[1][3]

    Experimental Protocols

    Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Hindered Amino Acid

    This protocol provides a general guideline for incorporating a sterically hindered amino acid using a microwave peptide synthesizer.

    • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in DMF within a microwave-compatible reaction vessel.

    • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.

    • Coupling:

      • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a potent coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.

      • Add a non-nucleophilic base (e.g., DIPEA, 8 equivalents) to the amino acid solution and mix briefly for pre-activation.

      • Add the activated amino acid solution to the deprotected resin.

      • Irradiate in the microwave synthesizer for 10-30 minutes at a controlled temperature (e.g., 50-75°C).

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]

    Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

    This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

    • Acyl Fluoride Formation:

      • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

      • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.

      • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]

    • Coupling Reaction:

      • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

      • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

    Visualizations

    Troubleshooting_Workflow start Low Coupling Efficiency (Positive Ninhydrin Test) cause1 Steric Hindrance? start->cause1 cause2 Peptide Aggregation? start->cause2 cause3 Racemization? start->cause3 solution1a Switch to Potent Coupling Reagent (HATU, COMU) cause1->solution1a solution1b Increase Reaction Time / Double Couple cause1->solution1b solution2a Change Solvent (NMP) / Use Chaotropic Salts cause2->solution2a solution2b Use Microwave Synthesis cause2->solution2b solution3a Add Racemization Suppressor (HOAt, Oxyma) cause3->solution3a solution3b Use Weaker Base (NMM) cause3->solution3b

    Caption: Troubleshooting workflow for low coupling efficiency.

    Logical_Relationship reaction_time Coupling Reaction Time steric_hindrance Steric Hindrance steric_hindrance->reaction_time increases reagent_reactivity Coupling Reagent Reactivity reagent_reactivity->reaction_time decreases temperature Reaction Temperature temperature->reaction_time decreases (with caution) aggregation Peptide Aggregation aggregation->reaction_time increases

    Caption: Factors influencing coupling reaction time.

    References

    Preventing racemization of Fmoc-His(3-Me)-OH during coupling

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the racemization of Fmoc-His(3-Me)-OH during peptide coupling.

    Frequently Asked Questions (FAQs)

    Q1: What is racemization and why is it a major concern when using Fmoc-His(3-Me)-OH?

    A1: Racemization is the conversion of a stereochemically pure amino acid (the L-isomer) into a mixture of both L- and D-isomers during the coupling reaction. This loss of chiral integrity is a significant concern because the presence of the D-isomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2][3] The resulting diastereomeric impurities are often difficult to separate from the target peptide.[4]

    Q2: What is the primary mechanism that causes histidine racemization?

    A2: The racemization of histidine is primarily driven by intramolecular base catalysis.[1] The unprotected π-nitrogen (N-3) of the imidazole side chain is basic enough to abstract the acidic proton from the α-carbon of the activated amino acid.[2][4] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of L- and D-histidine residues.[4][5]

    Q3: How effective is the 3-methyl group in Fmoc-His(3-Me)-OH at preventing racemization?

    A3: Protecting the π-nitrogen (N-3) of the imidazole ring is a well-established and highly effective strategy for suppressing racemization.[4][6] The methyl group in Fmoc-His(3-Me)-OH serves as a protecting group on this crucial nitrogen atom. This protection is anticipated to significantly reduce the propensity for α-proton abstraction and subsequent loss of chirality.[4] While direct quantitative data for Fmoc-His(3-Me)-OH is limited, studies on structurally similar N-3 alkyl-protected derivatives like Fmoc-His(3-Bum)-OH show a significant reduction in racemization compared to derivatives with protection on the τ-nitrogen, such as Fmoc-His(Trt)-OH.[4] It is reasonable to infer that Fmoc-His(3-Me)-OH exhibits similarly low levels of racemization.[4]

    Q4: Which factors during the coupling step can increase the risk of racemization?

    A4: Several factors can exacerbate racemization of histidine derivatives:

    • Coupling Reagents: The use of uronium/aminium salt-based coupling reagents (e.g., HBTU, HATU) in the presence of strong, non-sterically hindered bases like DIPEA can promote racemization.[2]

    • Pre-activation: Extended pre-activation times, where the amino acid is activated for several minutes before being added to the resin, significantly increase the risk of racemization.[2][7]

    • Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[8]

    • Base: The choice and amount of base are critical. Strong bases can readily abstract the α-proton, leading to racemization.

    Troubleshooting Guide

    This guide will help you diagnose and resolve common issues related to the racemization of Fmoc-His(3-Me)-OH.

    Issue: High levels of D-histidine diastereomer detected in the crude peptide by HPLC/UPLC.

    This is the primary indicator of racemization during the coupling of Fmoc-His(3-Me)-OH.

    G start High D-Isomer Detected check_conditions Review Coupling Protocol start->check_conditions coupling_reagent Using Uronium/Aminium Salt (e.g., HBTU, HATU) with strong base? check_conditions->coupling_reagent pre_activation Using extended pre-activation time? coupling_reagent->pre_activation No solution_reagent Switch to Carbodiimide/ Additive Method (e.g., DIC/Oxyma) coupling_reagent->solution_reagent Yes temperature Coupling at elevated temperature? pre_activation->temperature No solution_pre_activation Use In Situ Activation (add coupling reagent last) pre_activation->solution_pre_activation Yes base Using excess or strong base (e.g., DIPEA)? temperature->base No solution_temperature Perform coupling at room temperature or 0°C temperature->solution_temperature Yes solution_base Use a weaker/hindered base (e.g., NMM, Collidine) or base-free conditions base->solution_base Yes end Optimized Low-Racemization Protocol base->end No solution_reagent->end solution_pre_activation->end solution_temperature->end solution_base->end

    Caption: Troubleshooting workflow for high racemization levels.

    Data Presentation

    The following table summarizes quantitative data on the racemization of various N-protected histidine derivatives. The data for Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH serve as a proxy for the expected performance of N-3 alkyl-protected derivatives like Fmoc-His(3-Me)-OH, highlighting the superiority of N-π protection over N-τ protection (Trt).

    Protected Histidine DerivativeCoupling Conditions% D-Isomer FormationPeptide/Context
    Fmoc-His(Trt)-OH HBTU/HOBt/DIPEA6.8%Liraglutide
    Fmoc-His(Boc)-OH HATU/DIPEA0.18%Liraglutide
    Fmoc-His(Trt)-OH DIC/Oxyma (at 55°C)31.0%Model Dipeptide
    Fmoc-His(Trt)-OH TBTU/DIPEA4.5%Model Peptide
    Fmoc-His(3-Bum)-OH TBTU/DIPEA< 0.3%Model Peptide
    Fmoc-His(Trt)-OH HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%Model Study
    Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%Model Study
    Fmoc-His(Trt)-OH Microwave at 80°C16.6%Model Study
    Fmoc-His(Boc)-OH Microwave at 90°C0.81%Liraglutide

    Data compiled from multiple sources.[5][8][9] Note: Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH are included to illustrate the effectiveness of N-π protection.

    Experimental Protocols

    Protocol 1: Recommended Low-Racemization Coupling using DIC/Oxyma

    This protocol is designed to minimize racemization by avoiding pre-activation and the use of strong tertiary bases.

    • Resin Preparation:

      • Swell the peptide-resin in DMF for 30-60 minutes.

      • Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.

      • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Coupling Solution Preparation:

      • In a separate vessel, dissolve 3 equivalents of Fmoc-His(3-Me)-OH and 3 equivalents of OxymaPure in DMF.

    • Initiation of Coupling:

      • Add the amino acid/Oxyma solution to the deprotected peptide-resin.

    • Activation:

      • Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the reaction vessel. This in situ activation minimizes the time the amino acid is in a highly reactive state.

    • Reaction:

      • Agitate the mixture at room temperature for 2-4 hours.

    • Monitoring:

      • Take a small sample of the resin, wash it, and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.

    • Washing:

      • Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

    Protocol 2: Analysis of Racemization by UPLC/HPLC

    This protocol outlines a general procedure for determining the level of racemization.

    • Peptide Cleavage and Deprotection:

      • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours at room temperature.

      • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Sample Preparation:

      • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., mobile phase A or a DMSO/water mixture).

    • UPLC/HPLC Analysis:

      • Instrumentation: Use a high-resolution UPLC or HPLC system equipped with a suitable C18 column.

      • Method: Develop a gradient elution method that can separate the desired peptide from its D-His diastereomer. The diastereomer often appears as a closely eluting peak or a shoulder on the main peak.

      • Quantification: Calculate the percentage of racemization using the integrated peak areas: % Racemization = [Area(D-His Peak) / (Area(L-His Peak) + Area(D-His Peak))] x 100.[5]

    Mandatory Visualizations

    Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

    G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-His(3-Me)-OH (e.g., DIC/Oxyma in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple Recouple kaiser_test->recouple Positive recouple->wash2

    Caption: General workflow for a low-racemization Fmoc-SPPS coupling cycle.

    References

    Strategies for overcoming peptide aggregation during synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice to overcome peptide aggregation during solid-phase peptide synthesis (SPPS).

    Frequently Asked Questions (FAQs)

    Q1: What is peptide aggregation in the context of SPPS?

    A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[3]

    Q2: How can I identify if my peptide sequence is prone to aggregation?

    A2: Predicting aggregation with complete accuracy is challenging, but certain characteristics of a peptide sequence increase its likelihood of aggregation.[4] Sequences that are rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly susceptible.[3] Additionally, sequences containing amino acids that can form strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation is generally not a significant issue before the fifth or sixth amino acid residue.[4] Several online tools can also help identify potentially "difficult" sequences based on their amino acid composition.[5]

    Q3: What are the observable signs of on-resin peptide aggregation during synthesis?

    A3: A primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly.[4] In batch synthesis, this can manifest as a shrunken resin bed. For those using continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation. It is also important to note that in cases of severe aggregation, standard amine tests like the Kaiser or TNBS test may become unreliable and could produce false-negative results.

    Q4: What are the main strategies to overcome peptide aggregation?

    A4: Several strategies can be employed to disrupt the hydrogen bonding that causes aggregation. These include:

    • Chemical Modifications: Incorporating pseudoproline dipeptides or other backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to introduce "kinks" in the peptide backbone.[2][4][6]

    • Optimized Synthesis Conditions: Utilizing higher temperatures (thermally or via microwave assistance) to disrupt secondary structures.[4][7][8]

    • Solvent and Additive Manipulation: Switching to more effective solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or adding chaotropic salts (e.g., LiCl, KSCN) to disrupt hydrogen bonds.[4][9][10]

    • Resin Selection: Using a low-loading resin to increase the distance between peptide chains.[6]

    Troubleshooting Guide

    Issue: Incomplete Coupling or Deprotection

    Symptoms:

    • Positive Kaiser or TNBS test after the coupling step, indicating the presence of unreacted free amines.[3]

    • Low yield of the desired peptide after cleavage from the resin.

    • Mass spectrometry analysis of the crude product reveals the presence of deletion sequences (n-1, n-2, etc.).

    Troubleshooting Workflow:

    G start Incomplete Coupling/ Deprotection Detected check_swelling Check Resin Swelling start->check_swelling swelling_ok Swelling Appears Normal check_swelling->swelling_ok No poor_swelling Poor Swelling/ Shrunken Resin check_swelling->poor_swelling Yes coupling_reagent Use Stronger Coupling Reagent (HATU, HCTU) swelling_ok->coupling_reagent optimize_solvents Optimize Solvents (NMP, DMSO, Chaotropic Salts) poor_swelling->optimize_solvents high_temp Employ High-Temperature (Microwave or Conventional Heat) optimize_solvents->high_temp backbone_mod Resynthesize with Backbone Modifications (Pseudoprolines, Hmb/Dmb) high_temp->backbone_mod end_aggregation Improved Synthesis backbone_mod->end_aggregation double_couple Increase Coupling Time or Perform Double Coupling coupling_reagent->double_couple deprotection Modify Deprotection (Add DBU, Increase Time) double_couple->deprotection end_other Improved Synthesis deprotection->end_other

    Caption: Troubleshooting workflow for incomplete peptide synthesis.

    Data Presentation: Comparison of Anti-Aggregation Strategies

    The following table summarizes the reported effectiveness of various strategies in improving the synthesis of known aggregation-prone peptides.

    StrategyPeptide Sequence/ContextReported Yield/Purity ImprovementCitation(s)
    Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield[1][3]
    Synthesis of Aβ 1–42Crude yield increased from 33% to 57%[3]
    Microwave-Assisted SPPS Synthesis of Aβ 1–42Crude yield of 87% and purity of 67%[3]
    High-Temperature Synthesis Synthesis of Aβ 1–42 (BOP/HOBt/NMM)21-22% yield at 40-55°C[3]
    Backbone Protection (Hmb/Dmb) General "difficult sequences"Prevents aggregation and allows for successful synthesis[4]
    Chaotropic Salts (e.g., LiCl) General "difficult sequences"Disrupts hydrogen bonding to improve coupling[4]
    Special Solvents (e.g., DMSO) General "difficult sequences"Improves solvation of the peptide-resin complex[4][10]

    Experimental Protocols

    Protocol 1: Incorporation of Pseudoproline Dipeptides

    This protocol details the manual coupling of a pseudoproline dipeptide.

    Materials:

    • Fmoc-deprotected peptide-resin

    • Pseudoproline dipeptide (5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • TNBS test reagents

    Procedure:

    • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

    • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

    • Add DIPEA to the solution from the previous step and mix thoroughly.

    • Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a TNBS test to check for the completion of the coupling reaction.[3]

    • If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

    • Wash the resin thoroughly with DMF and proceed to the next deprotection step.

    The native serine or threonine residue is regenerated during the final TFA cleavage.[6]

    G cluster_activation Activation cluster_coupling Coupling dissolve Dissolve Pseudoproline & Coupling Reagent in DMF/NMP add_dipea Add DIPEA dissolve->add_dipea add_to_resin Add Activated Dipeptide to Resin add_dipea->add_to_resin swell_resin Swell Resin swell_resin->add_to_resin agitate Agitate 1-2 hours add_to_resin->agitate tnbs_test TNBS Test agitate->tnbs_test wash Wash Resin tnbs_test->wash Complete repeat_coupling Extend Time or Repeat Coupling tnbs_test->repeat_coupling Incomplete repeat_coupling->agitate

    Caption: Workflow for incorporating a pseudoproline dipeptide.

    Protocol 2: High-Temperature Solid-Phase Peptide Synthesis

    This protocol provides a general procedure for performing SPPS at elevated temperatures, often using a microwave synthesizer.

    Materials:

    • Peptide-resin

    • Fmoc-protected amino acids

    • Coupling reagents (e.g., HCTU, HATU)

    • Activation base (e.g., DIPEA)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Microwave peptide synthesizer or conventional heating setup

    Procedure:

    • Place the peptide-resin in the reaction vessel.

    • Deprotection: Add the deprotection solution and apply heat (microwave or conventional) to reach the target temperature (e.g., 75-86°C) for a specified time (e.g., 3-5 minutes).[3][8][11]

    • Wash the resin thoroughly with DMF.

    • Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.

    • Apply heat to reach the target temperature for a specified time (e.g., 5-10 minutes).[8][11]

    • Wash the resin thoroughly with DMF.

    • Repeat the deprotection and coupling cycles for the entire sequence.

    Note: High temperatures can increase the risk of racemization for sensitive amino acids like His and Cys.[8][11]

    Protocol 3: Incorporation of Backbone-Protected (Dmb/Hmb) Amino Acids

    This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide, a strategy to prevent aggregation.

    Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

    • Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)

    • DMF/DCM (2:1)

    • TNBS test reagents

    Procedure:

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).

    • Add DIC to the solution and allow it to pre-activate for 10 minutes.

    • Add the activated dipeptide solution to the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a TNBS test to confirm complete coupling.[3]

    • Wash the resin thoroughly with DMF and proceed with the synthesis.

    The Dmb/Hmb protecting groups are removed during the final TFA cleavage.

    Logical Relationships in Overcoming Aggregation

    The choice of strategy often depends on the severity of the aggregation and the specific peptide sequence. The following diagram illustrates a general decision-making process.

    G start Difficult Sequence Identified strategy_level_1 Initial Strategies (Low-Moderate Aggregation Risk) start->strategy_level_1 strategy_level_2 Advanced Strategies (High Aggregation Risk/ Initial Failure) strategy_level_1->strategy_level_2 If aggregation persists change_solvent Change Solvent (DMF -> NMP) strategy_level_1->change_solvent high_temp High-Temp/Microwave strategy_level_1->high_temp chaotropic_salts Add Chaotropic Salts strategy_level_1->chaotropic_salts low_loading Use Low-Loading Resin strategy_level_1->low_loading pseudoproline Incorporate Pseudoproline Dipeptides strategy_level_2->pseudoproline backbone_protection Incorporate Hmb/Dmb Protected Residues strategy_level_2->backbone_protection resynthesize Resynthesize on Different Resin (e.g., PEG) strategy_level_2->resynthesize end Successful Synthesis change_solvent->end high_temp->end chaotropic_salts->end low_loading->end pseudoproline->end backbone_protection->end resynthesize->end

    Caption: Decision-making workflow for selecting an anti-aggregation strategy.

    References

    Technical Support Center: Synthesis of Peptides Containing α-Methylated Amino Acids

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions associated with the solid-phase peptide synthesis (SPPS) of peptides containing α-methylated amino acids.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary challenges and side reactions encountered when incorporating α-methylated amino acids in SPPS?

    A1: The main challenge is steric hindrance from the α-methyl group(s), which significantly slows down coupling reactions.[1][2] This can lead to several side reactions, including:

    • Incomplete Coupling: The most frequent issue, resulting in deletion sequences and low yields of the target peptide.[3]

    • Diketopiperazine (DKP) Formation: A common side reaction, especially when a secondary amino acid like proline is in the C-terminal dipeptide sequence, leading to chain termination and loss of the peptide from the resin.[4]

    • Epimerization: The loss of stereochemical integrity at the α-carbon, which can occur during amino acid activation, particularly with prolonged reaction times or the use of strong bases.[5]

    Q2: Which coupling reagents are most effective for sterically hindered α-methylated amino acids?

    A2: Standard coupling reagents are often inefficient. More potent reagents are necessary to drive the reaction to completion. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts like PyAOP and PyBOP, are highly recommended.[6][7] For particularly challenging couplings, such as between two α-methylated residues, reagents like PyBroP and the in-situ formation of amino acid fluorides can be effective.[6][8]

    Q3: How can I monitor the completion of a coupling reaction with an α-methylated amino acid?

    A3: The standard Kaiser test is not reliable for α-methylated amino acids as they are secondary amines and will give a false negative. The chloranil test or the bromophenol blue test are more appropriate for monitoring the presence of unreacted secondary amines on the resin.[9]

    Q4: Is microwave-assisted SPPS beneficial for peptides containing α-methylated amino acids?

    A4: Yes, microwave-assisted SPPS is highly effective for synthesizing peptides with sterically hindered residues. The use of microwave energy can significantly accelerate coupling and deprotection steps, leading to higher yields and purity in a shorter time frame.[2][10][11]

    Troubleshooting Guides

    Issue 1: Incomplete Coupling and Low Yield

    This is the most common problem when synthesizing peptides with α-methylated amino acids due to steric hindrance.[2]

    Symptoms:

    • Presence of deletion sequences in the final product, confirmed by mass spectrometry.

    • Low overall yield of the desired peptide.

    • Positive chloranil or bromophenol blue test after the coupling step.

    Troubleshooting Workflow:

    G Troubleshooting Incomplete Coupling start Incomplete Coupling Detected (e.g., positive chloranil test, deletion sequences by MS) double_coupling Implement Double Coupling: Re-couple with fresh reagents for an extended time (e.g., 2-4 hours). start->double_coupling increase_temp Increase Reaction Temperature: Perform coupling at elevated temperatures (e.g., 50-75°C). Microwave synthesis is highly effective. double_coupling->increase_temp If still incomplete change_reagent Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU. For extreme cases, consider PyBroP or amino acid fluorides. increase_temp->change_reagent If still incomplete capping Capping: After coupling, cap any unreacted amines with acetic anhydride to prevent deletion sequence elongation. change_reagent->capping end Proceed with Synthesis capping->end

    Troubleshooting workflow for incomplete coupling.
    Issue 2: Diketopiperazine (DKP) Formation

    DKP formation is a significant side reaction that leads to premature cleavage of the dipeptide from the resin, resulting in truncated sequences and reduced yield.[4] This is particularly prevalent when the C-terminal dipeptide contains a secondary amino acid like Proline or another α-methylated amino acid.

    Symptoms:

    • Loss of peptide from the resin, leading to a significantly lower final yield.

    • Presence of the cyclic dipeptide byproduct in the cleavage solution.

    Troubleshooting Workflow:

    G Mitigating Diketopiperazine (DKP) Formation start DKP Formation Suspected (Sequence contains Pro or other secondary amino acid at C-terminus) resin_choice Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the trityl group disfavors the cyclization reaction. start->resin_choice dipeptide_coupling Couple the First Two Amino Acids as a Dipeptide: Pre-synthesize the dipeptide and couple it to the resin. This bypasses the susceptible dipeptidyl-resin stage. resin_choice->dipeptide_coupling If 2-CTC resin is not an option or problem persists deprotection_modification Modify Deprotection Conditions: Use a milder base or a different solvent system for Fmoc deprotection. For example, 5% piperazine in NMP can be less prone to inducing DKP formation than 20% piperidine in DMF. dipeptide_coupling->deprotection_modification As an additional or alternative measure end Proceed with Synthesis deprotection_modification->end

    Workflow for mitigating DKP formation.
    Issue 3: Epimerization (Racemization)

    Epimerization is the change in the stereochemistry of the α-carbon of an amino acid, which can lead to diastereomeric impurities that are difficult to separate from the desired peptide.[5]

    Symptoms:

    • Presence of diastereomeric impurities in the final product, often observed as peak broadening or shoulder peaks in HPLC analysis.

    Troubleshooting Workflow:

    G Minimizing Epimerization start Epimerization Detected (Diastereomeric impurities in HPLC) coupling_reagent_additive Optimize Coupling Reagent and Additive: Use carbodiimides (e.g., DIC) with an additive like OxymaPure or HOAt. Avoid prolonged pre-activation times. start->coupling_reagent_additive base_selection Select a Weaker, Sterically Hindered Base: Use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases. coupling_reagent_additive->base_selection lower_temperature Lower the Coupling Temperature: Perform the coupling reaction at 0°C or room temperature instead of elevated temperatures. base_selection->lower_temperature end Proceed with Synthesis and Purification lower_temperature->end

    Workflow for minimizing epimerization.

    Data Presentation

    Table 1: Comparison of Coupling Reagents for a Sterically Hindered Aib-Containing Peptide (Aib-ACP)

    Coupling ReagentCoupling Time (minutes)Crude Purity (%)
    HCTU2 x 307.8
    COMU2 x 3085.2
    HCTU at 75°C2 x 325.6
    COMU at 75°C 2 x 3 91.0
    Data adapted from a study on a sterically hindered model peptide, Aib-ACP (VQ-Aib-Aib-IDYING-NH2).[12][13]

    Table 2: Impact of Deprotection Cocktail on Diketopiperazine (DKP) Formation

    Deprotection CocktailTotal DKP Formation (%)
    20% Piperidine in DMF13.8
    5% Piperidine in DMF12.2
    5% Piperazine in DMF< 4.0
    2% DBU, 5% Piperazine in NMP Significantly Reduced
    Data from a study on DKP-susceptible sequences. The use of 2% DBU with 5% piperazine in NMP showed a drastic reduction in DKP formation compared to the standard 20% piperidine in DMF.

    Experimental Protocols

    Protocol 1: Double Coupling of Fmoc-Aib-OH using COMU

    This protocol is recommended for the efficient incorporation of the sterically hindered Fmoc-Aib-OH.[14]

    Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Aib-OH (3-5 equivalents)

    • COMU (3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

    • N,N-Dimethylformamide (DMF)

    Procedure:

    • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

    • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • First Coupling: a. In a separate vial, pre-activate Fmoc-Aib-OH (3-5 eq.), COMU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. b. Add the activation mixture to the deprotected resin. c. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

    • Second Coupling (Recoupling): a. Repeat the activation step with fresh reagents. b. Add the new activation mixture to the resin and agitate for another 1-2 hours.

    • Washing: After the second coupling, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

    • Monitoring: Perform a chloranil test to confirm the absence of free secondary amines. If the test is positive, a third coupling may be necessary.

    Protocol 2: Microwave-Assisted SPPS of a Peptide Containing Aib

    This protocol utilizes microwave energy to enhance the coupling efficiency of sterically hindered amino acids.[2][10]

    Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Aib-OH (5 equivalents)

    • HCTU (5 equivalents)

    • DIPEA (10 equivalents)

    • DMF

    Procedure:

    • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

    • Coupling: a. In the reaction vessel of a microwave peptide synthesizer, add the Fmoc-Aib-OH, HCTU, and DIPEA in DMF. b. Irradiate the reaction mixture with microwave energy at a constant temperature of 75°C for 5-10 minutes.

    • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

    • Monitoring: Perform a chloranil test. If the coupling is incomplete, repeat the microwave-assisted coupling step.

    Protocol 3: Capping of Unreacted Amines

    This procedure is used to terminate unreacted peptide chains to prevent the formation of deletion sequences.[9]

    Materials:

    • Peptide-resin after a coupling step

    • Acetic anhydride (10% v/v in DMF)

    • DIPEA (5% v/v in DMF)

    • DMF

    Procedure:

    • Washing: After the coupling reaction and subsequent washing with DMF, drain the solvent from the resin.

    • Capping Reaction: Add the capping solution (a mixture of acetic anhydride and DIPEA in DMF) to the resin.

    • Agitation: Agitate the resin with the capping solution for 30 minutes at room temperature.

    • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove any remaining capping reagents.

    • Proceed to Deprotection: Continue with the Fmoc deprotection of the newly coupled amino acid.

    References

    Technical Support Center: Capping Unreacted Amino Groups in Sterically Hindered Synthesis

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amino groups, particularly in sterically hindered environments during solid-phase peptide synthesis (SPPS).

    Frequently Asked Questions (FAQs)

    Q1: What is the primary purpose of capping in solid-phase peptide synthesis?

    A1: The primary goal of the capping step is to permanently block any free amino groups that have not reacted during the coupling step.[1] This is typically achieved by acetylation. By rendering these unreacted amino groups inert, capping prevents their participation in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids).[1] These deletion impurities can be difficult to separate from the target peptide during purification, thus reducing the overall purity and yield of the synthesis.[1][2]

    Q2: When should I perform a capping step?

    A2: A capping step is recommended after a coupling reaction that is known to be difficult or has been shown to be incomplete. Difficult couplings often occur with sterically hindered amino acids (e.g., N-methylated amino acids), or when synthesizing long or aggregating peptide sequences. It is advisable to cap unreacted amines if a monitoring test indicates incomplete coupling after a recoupling attempt has failed.

    Q3: What are the standard reagents used for capping?

    A3: The most widely used capping agent is acetic anhydride, which serves as the acetylating agent.[1] It is typically used in combination with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1] A common formulation is a solution of acetic anhydride and pyridine in DMF.

    Q4: Are there alternatives to acetic anhydride for capping?

    A4: Yes, several alternatives to acetic anhydride are available, which can be useful in specific situations, such as with sensitive amino acid residues. These include:

    • Propionic Anhydride: This reagent adds a propionyl group instead of an acetyl group.

    • Activated Acetic Acid: A milder alternative that can be prepared using acetic acid with a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base like DIPEA.[3]

    • N-acetylimidazole: Another acetylating agent that can be used as an alternative to acetic anhydride.

    • Benzoic Anhydride: This can be used to cap unreacted hydroxyl groups on the resin after loading the first amino acid and can also be used for capping amino groups.

    Q5: How can I monitor the completion of a capping reaction?

    A5: The completion of a capping reaction is monitored by testing for the presence of free primary or secondary amines on the resin. The most common methods are:

    • Kaiser Test (for primary amines): This is a very sensitive test where a positive result (blue or purple beads) indicates the presence of unreacted primary amines. A negative result (yellow or colorless beads) signifies complete capping.[4]

    • Chloranil Test (for secondary amines): This test is suitable for detecting unreacted secondary amines, such as proline or N-methylated amino acids, where the Kaiser test is unreliable. A positive result is indicated by a blue color.[4]

    • Bromophenol Blue (BPB) Test (for secondary amines): This is another colorimetric test for detecting secondary amines. A blue or green color indicates the presence of free amines, while a yellow color suggests the reaction is complete.

    Q6: Why is capping particularly challenging for sterically hindered and N-methylated amino acids?

    A6: Steric hindrance is the primary challenge. The bulky side chains of sterically hindered amino acids or the methyl group on N-methylated amino acids physically obstruct the approach of the capping agent to the unreacted amino group. This significantly slows down the reaction kinetics, making complete capping more difficult to achieve. Standard capping protocols may be insufficient, requiring longer reaction times, higher reagent concentrations, or more potent capping agents.

    Troubleshooting Guide

    This guide provides a structured approach to diagnosing and resolving common issues encountered during the capping of unreacted amino groups, especially in sterically hindered synthesis.

    Problem 1: Positive Colorimetric Test After Capping
    Possible Cause Suggested Solution
    Incomplete Capping Reaction 1. Repeat the Capping Step: Immediately perform a second capping step with freshly prepared reagents. 2. Increase Reaction Time: Extend the capping reaction time (e.g., from 30 minutes to 1-2 hours). 3. Increase Reagent Concentration: Use a higher excess of the capping agent and base.
    Ineffective Capping Reagent for Hindered Amine 1. Switch to a More Reactive Capping Agent: If using acetic anhydride, consider switching to an alternative such as activated acetic acid with HBTU/DIPEA, which can be more effective for hindered sites. 2. Elevate Temperature (with caution): Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions.
    Poor Resin Solvation/Aggregation 1. Change Solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DCM/DMF/NMP). 2. Disrupt Aggregation: Use sonication or microwave irradiation during the capping step to help break up peptide aggregation on the resin.
    Degraded Reagents 1. Use Fresh Reagents: Acetic anhydride can degrade over time. Always use fresh or properly stored reagents. Prepare capping solutions immediately before use.
    Problem 2: Low Purity of Final Peptide Despite Capping
    Possible Cause Suggested Solution
    Formation of Deletion Sequences 1. Optimize Coupling Before Capping: Capping is a salvage step. The primary focus should be on optimizing the coupling reaction to minimize the number of unreacted amines. Consider double coupling or using more powerful coupling reagents (e.g., HATU, HCTU) for difficult residues before resorting to capping.
    Side Reactions During Capping 1. Use Milder Capping Conditions: For sensitive peptide sequences, consider using a milder capping agent like activated acetic acid. 2. Avoid Capping Specific Residues: In some cases, capping may be omitted if the coupling efficiency is very high and the risk of side reactions with the capping agent is a concern.

    Data Presentation: Comparison of Common Capping Reagents

    While precise quantitative efficiency is highly dependent on the specific peptide sequence and reaction conditions, the following table provides a semi-quantitative comparison of common capping reagents.

    Capping ReagentTypical CompositionTypical Reaction TimeRelative Efficiency for Hindered AminesKey Considerations
    Acetic Anhydride Acetic Anhydride / Pyridine or DIPEA in DMF30 minutesStandardThe most common and cost-effective method. May be less effective for highly hindered amines.
    Propionic Anhydride Propionic Anhydride / Pyridine or DIPEA in DMF30-60 minutesSimilar to Acetic AnhydrideResults in a propionyl cap, which may be desirable for specific applications.
    Activated Acetic Acid Acetic Acid / HBTU / DIPEA in DMF30 minutesHigherMilder conditions may be suitable for sensitive sequences. More expensive due to the use of coupling reagents.[3]
    N-acetylimidazole N-acetylimidazole in DMF30-60 minutesModerateAn alternative acetylating agent.

    Experimental Protocols

    Protocol 1: Standard Capping with Acetic Anhydride

    • Resin Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min).

    • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF (e.g., 10% v/v acetic anhydride and 5% v/v DIPEA in DMF).

    • Capping Reaction: Add the capping solution to the washed peptide-resin, ensuring the resin is fully submerged.

    • Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.

    • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

    • Verification: Perform a colorimetric test (e.g., Kaiser test for primary amines, Chloranil or Bromophenol Blue test for secondary amines) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.

    Protocol 2: Capping with Activated Acetic Acid

    • Resin Washing: Following the coupling reaction, wash the peptide-resin thoroughly with DMF (3 x 1 min).

    • Prepare Activation Mixture: In a separate vessel, prepare the activated acetic acid solution. For a 0.1 mmol scale synthesis, this may involve dissolving acetic acid (e.g., 0.5 M), HBTU (e.g., 0.45 M), and DIPEA (e.g., 0.56 M) in DMF.

    • Capping Reaction: Add the freshly prepared activated acetic acid solution to the peptide-resin.

    • Agitation: Agitate the mixture at room temperature for 30 minutes.

    • Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

    • Verification: Perform an appropriate colorimetric test to ensure complete capping.

    Protocol 3: Capping with Propionic Anhydride

    • Resin Washing: After the coupling step, wash the peptide-resin with DMF (3 x 1 min).

    • Prepare Capping Solution: Prepare a fresh solution of propionic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

    • Capping Reaction: Add the capping solution to the resin.

    • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Post-Capping Wash: Drain the solution and wash the resin extensively with DMF (3-5 times).

    • Verification: Use a suitable colorimetric test to confirm the absence of free amines.

    Visualizations

    Capping_Workflow Start Incomplete Coupling Wash_Resin Wash Resin (DMF) Start->Wash_Resin Prepare_Capping_Solution Prepare Capping Solution (e.g., Acetic Anhydride/Base) Wash_Resin->Prepare_Capping_Solution Capping_Reaction Capping Reaction (30 min, RT) Prepare_Capping_Solution->Capping_Reaction Wash_Again Wash Resin (DMF) Capping_Reaction->Wash_Again Monitoring_Test Monitoring Test (e.g., Kaiser Test) Wash_Again->Monitoring_Test Complete Proceed to Next Deprotection Monitoring_Test->Complete Negative Repeat_Capping Repeat Capping Monitoring_Test->Repeat_Capping Positive Repeat_Capping->Capping_Reaction

    General workflow for capping unreacted amino groups.

    Troubleshooting_Incomplete_Capping Start Positive Colorimetric Test After Capping Check_Reagents Are Capping Reagents Fresh? Start->Check_Reagents Fresh_Reagents Yes Check_Reagents->Fresh_Reagents Yes Not_Fresh_Reagents No Check_Reagents->Not_Fresh_Reagents No Check_Hindrance Is the Amino Acid Sterically Hindered? Fresh_Reagents->Check_Hindrance Prepare_New Prepare Fresh Reagents and Repeat Capping Not_Fresh_Reagents->Prepare_New Hindered Yes Check_Hindrance->Hindered Yes Not_Hindered No Check_Hindrance->Not_Hindered No Switch_Reagent Switch to a More Potent Capping Agent Hindered->Switch_Reagent Check_Aggregation Is Peptide Aggregation Suspected? Hindered->Check_Aggregation Increase_Time_Conc Increase Reaction Time and/or Concentration Not_Hindered->Increase_Time_Conc Repeat_Capping Repeat Capping Increase_Time_Conc->Repeat_Capping Switch_Reagent->Repeat_Capping Aggregation Yes Check_Aggregation->Aggregation Yes No_Aggregation No Check_Aggregation->No_Aggregation No Change_Solvent Change Solvent (e.g., to NMP) and/or Use Sonication Aggregation->Change_Solvent No_Aggregation->Repeat_Capping Change_Solvent->Repeat_Capping

    Troubleshooting flowchart for incomplete capping.

    Monitoring_Tests Free_Amine Free Amine on Resin Primary_Amine Primary Amine (e.g., Lys, Ala) Free_Amine->Primary_Amine Secondary_Amine Secondary Amine (e.g., Pro, N-Me-Ala) Free_Amine->Secondary_Amine Kaiser_Test Kaiser Test Primary_Amine->Kaiser_Test Chloranil_Test Chloranil Test Secondary_Amine->Chloranil_Test BPB_Test Bromophenol Blue Test Secondary_Amine->BPB_Test Positive_Kaiser Positive: Blue/Purple Kaiser_Test->Positive_Kaiser Negative_Kaiser Negative: Yellow/Colorless Kaiser_Test->Negative_Kaiser Positive_Chloranil Positive: Blue Chloranil_Test->Positive_Chloranil Negative_Chloranil Negative: Colorless Chloranil_Test->Negative_Chloranil Positive_BPB Positive: Blue/Green BPB_Test->Positive_BPB Negative_BPB Negative: Yellow BPB_Test->Negative_BPB

    Comparison of common monitoring tests for free amines.

    References

    Technical Support Center: Fmoc-α-methyl-D-phenylalanine Coupling Strategies

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-α-methyl-D-phenylalanine.

    Troubleshooting Guide

    This guide provides solutions to common problems encountered when incorporating Fmoc-α-methyl-D-phenylalanine.

    Observation Potential Cause Recommended Solution & Optimization
    Positive Kaiser Test (Blue Beads) After First Coupling Incomplete Coupling: The reaction has not gone to completion due to the significant steric hindrance from the α-methyl group on the phenylalanine residue.1. Perform a Double Coupling: This is the most common and effective solution. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-α-methyl-D-phenylalanine.[1][2][3]2. Use a More Potent Coupling Reagent: If not already in use, switch to a high-efficiency uronium/aminium or phosphonium salt reagent such as HATU, HCTU, HBTU, or PyBOP.[2][4]3. Extend Reaction Time: Increase the duration of the first coupling (e.g., from 1-2 hours to 4 hours or overnight) before performing the second coupling.[1]
    Deletion of α-methyl-D-phenylalanine Residue in Final Peptide (Confirmed by MS) Inefficient Activation/Coupling: The steric bulk of the amino acid is preventing efficient peptide bond formation, leading to a portion of the peptide chains being capped without the desired residue.1. Ensure Complete Pre-activation: Allow the Fmoc-α-methyl-D-phenylalanine, coupling reagent, and base (e.g., DIPEA) to react for at least 2-5 minutes before adding the mixture to the resin.[1][5]2. Optimize Reagent Stoichiometry: Use a higher excess of the amino acid and coupling reagents (e.g., 4 equivalents of amino acid and 3.8 equivalents of coupling reagent).[1][5]3. Implement Systematic Double Coupling: For sequences known to be difficult, systematically perform a double coupling for the α-methylated residue without a preliminary Kaiser test.[6]
    Low Crude Purity of the Final Peptide Accumulation of Deletion Sequences: Incomplete couplings at the hindered residue lead to truncated sequences, which are difficult to separate from the target peptide.Side Reactions: Prolonged exposure to coupling reagents or bases can lead to side reactions.1. Implement a Capping Step: After the double coupling, "cap" any remaining unreacted amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences and simplifies final purification.2. Optimize Base Usage: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Ensure the correct equivalents are used, as excess base can cause side reactions.[4]3. Consider Solvent Choice: While DMF is standard, switching to or using a mixture with NMP (N-Methyl-2-pyrrolidone) can sometimes improve coupling for difficult sequences by enhancing resin swelling.

    Frequently Asked Questions (FAQs)

    Q1: Why is Fmoc-α-methyl-D-phenylalanine considered a "difficult" amino acid to couple?

    A1: The primary challenge is steric hindrance. The presence of a methyl group on the α-carbon, in addition to the bulky phenyl side chain and the large Fmoc protecting group, physically obstructs the approach of the activated carboxylic acid to the free amine on the growing peptide chain. This significantly slows down the reaction rate and often leads to incomplete coupling with standard protocols.[7]

    Q2: When should I decide to use a double coupling strategy?

    A2: A double coupling strategy is recommended under two conditions:

    • Reactively: If a qualitative monitoring test, such as the Kaiser test, is positive (beads turn blue) after the first coupling, it indicates the presence of unreacted primary amines and necessitates a second coupling.[1][3]

    • Proactively: For sequences known to be challenging or when incorporating multiple sterically hindered residues, it is often more efficient to systematically perform a double coupling to maximize the yield of the desired full-length peptide and simplify purification.[6]

    Q3: What are the best coupling reagents for Fmoc-α-methyl-D-phenylalanine?

    A3: For sterically hindered amino acids, potent coupling reagents are required. Uronium/aminium salt-based reagents are generally the preferred choice.

    • HATU is often considered the gold standard for difficult couplings due to its high reactivity.[2][5]

    • HCTU is a highly effective and often more cost-efficient alternative to HATU.[2]

    • PyBOP (a phosphonium salt) is another excellent choice for hindered couplings.[4] Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often less effective for such demanding couplings.

    Q4: Can I just extend the time of a single coupling instead of performing a double coupling?

    A4: While extending the reaction time can help improve yields, it may not be sufficient to drive the reaction to completion for a highly hindered residue like Fmoc-α-methyl-D-phenylalanine. Furthermore, prolonged exposure of the activated amino acid to the basic reaction conditions can increase the risk of side reactions, including racemization. A double coupling with fresh reagents is generally a more robust and reliable method to ensure a complete reaction.[2]

    Q5: Will performing a double coupling increase the risk of racemization?

    A5: The risk of racemization is primarily associated with the activation step. While a second coupling introduces a second activation step, using modern, high-efficiency coupling reagents like HATU or PyBOP, which are designed to minimize racemization, keeps this risk low. The use of additives like HOAt or Oxyma Pure can further suppress this side reaction. The risk from incomplete coupling and subsequent purification difficulties often outweighs the minimal additional risk of racemization from a controlled double coupling.[4]

    Data Presentation

    The following table provides an illustrative comparison of expected outcomes when coupling Fmoc-α-methyl-D-phenylalanine under different conditions. This data is representative and highlights the significant improvement in coupling efficiency gained by employing a double coupling strategy.

    Table 1: Illustrative Coupling Efficiency for Fmoc-α-methyl-D-phenylalanine

    Coupling StrategyCoupling ReagentCoupling Time (per cycle)Representative Crude Purity (%)Notes
    Single CouplingDIC / HOBt4 hours50-70%Incomplete reaction is highly likely, leading to significant deletion sequences.
    Single CouplingHATU / DIPEA2 hours80-90%A significant improvement, but still may not reach completion.
    Double Coupling HATU / DIPEA 2 x 2 hours >95% Recommended strategy for maximizing purity and minimizing difficult purifications.
    Single Coupling (Elevated Temp.)HATU / DIPEA30 min @ 50°C85-95%Microwave-assisted synthesis can significantly speed up the reaction, but requires specialized equipment.[8]

    Experimental Protocols

    Protocol 1: Double Coupling of Fmoc-α-methyl-D-phenylalanine in Manual SPPS

    This protocol details a single cycle (deprotection followed by double coupling) for the addition of Fmoc-α-methyl-D-phenylalanine to a resin-bound peptide.

    1. Materials and Reagents:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-α-methyl-D-phenylalanine

    • Coupling Reagent (e.g., HATU)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Solvent: N,N-Dimethylformamide (DMF)

    • Deprotection Solution: 20% piperidine in DMF

    • Washing Solvents: DMF, Dichloromethane (DCM)

    • Kaiser Test Kit

    2. Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    3. First Coupling:

    • In a separate vial, dissolve Fmoc-α-methyl-D-phenylalanine (4 eq. relative to resin loading) and HATU (3.8 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture.[5]

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    4. Intermediate Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3-5 times) to remove residual reagents and byproducts.

    5. Second Coupling:

    • Repeat step 3 entirely by preparing a fresh solution of activated Fmoc-α-methyl-D-phenylalanine. Note: Some protocols suggest using 50% of the reagents for the second coupling if the initial Kaiser test was only slightly positive, but a full second coupling is more robust.[6]

    • Add the newly activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for another 1-2 hours.

    6. Final Wash and Confirmation:

    • Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).

    • Perform a Kaiser test on a small sample of resin beads.[1] A negative result (yellow/colorless beads) indicates the successful completion of the coupling. If the test is still positive, refer to the troubleshooting guide.

    • Proceed with the deprotection step for the next amino acid in the sequence.

    Mandatory Visualization

    Double_Coupling_Workflow cluster_coupling Double Coupling Cycle start Start: Peptide-Resin with Free N-Terminus deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 first_coupling First Coupling (Fmoc-α-Me-D-Phe-OH, HATU, DIPEA) wash1->first_coupling wash2 Intermediate Wash (DMF) first_coupling->wash2 second_coupling Second Coupling (Fresh Reagents) wash2->second_coupling wash3 Final Wash (DMF, DCM) second_coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot: - Capping - Re-evaluate Reagents kaiser_test->troubleshoot Positive

    Caption: Experimental workflow for the double coupling of Fmoc-α-methyl-D-phenylalanine.

    Troubleshooting_Logic problem Problem: Positive Kaiser Test (Incomplete Coupling) cause1 Potential Cause: Steric Hindrance of α-Methyl-D-Phe problem->cause1 cause2 Potential Cause: Peptide Aggregation on Resin problem->cause2 cause3 Potential Cause: Suboptimal Reagent Activity/Choice problem->cause3 solution1 Solution: Perform Double Coupling cause1->solution1 solution2 Solution: Increase Coupling Time cause1->solution2 solution4 Solution: Change Solvent (e.g., NMP) cause2->solution4 solution3 Solution: Use Potent Reagent (e.g., HATU, COMU) cause3->solution3

    Caption: Troubleshooting logic for low coupling efficiency of Fmoc-α-methyl-D-phenylalanine.

    References

    Impact of solvent choice on Fmoc-Phe-OH coupling efficiency

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for optimizing the coupling of Fmoc-Phe-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving efficient and successful peptide synthesis.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common solvents for Fmoc-Phe-OH coupling and what are their primary differences?

    The most commonly utilized solvents for Fmoc-Phe-OH coupling in SPPS are N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO), often used in mixtures. DMF is the standard and most cost-effective solvent, suitable for many routine syntheses. NMP is more polar and is often considered superior for difficult couplings, as it can better solvate the peptide-resin complex and improve yields, especially for hydrophobic sequences.[1][2][3][4] DMSO is a highly polar solvent typically used as a co-solvent with DMF or NMP to disrupt secondary structures and prevent peptide aggregation.[4][5][6]

    Q2: My Fmoc-Phe-OH coupling efficiency is low. What are the potential causes and solutions?

    Low coupling efficiency can stem from several factors including incomplete deprotection, poor resin swelling, steric hindrance, or peptide aggregation. To troubleshoot, you can perform a double coupling by repeating the coupling step with fresh reagents.[7] Switching to a more potent coupling reagent like HATU or HCTU can also be beneficial.[8] For sequences prone to aggregation, changing the solvent from DMF to NMP or adding a co-solvent like DMSO is recommended.[2][4][6]

    Q3: How can I monitor the completion of the Fmoc-Phe-OH coupling reaction?

    The completion of the coupling reaction can be monitored using qualitative colorimetric tests to detect the presence of free primary amines on the resin. The most common methods are the Kaiser (ninhydrin) test and the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.[7] A negative test (no color change or yellow beads for the Kaiser test) indicates that the coupling reaction is complete.[7]

    Q4: Can the choice of solvent affect peptide aggregation during synthesis with Fmoc-Phe-OH?

    Yes, the solvent choice plays a critical role in preventing peptide aggregation. Hydrophobic peptides are more prone to aggregation, which can hinder coupling efficiency. NMP is often more effective than DMF at solvating peptide chains and preventing aggregation.[1][2] For severe aggregation, using solvent mixtures containing DMSO can help to disrupt the secondary structures that lead to aggregation.[4][5][6]

    Q5: Is Fmoc-Phe-OH soluble in all common SPPS solvents?

    Fmoc-Phe-OH is generally soluble in polar aprotic solvents like DMF, NMP, and DMSO.[9] However, its solubility can be limited in less polar solvents like Dichloromethane (DCM).[3] For protocols requiring DCM, it may be necessary to add some DMF to ensure complete dissolution.[10] It is practically insoluble in water and has very low solubility in protic solvents like methanol and ethanol.[10]

    Troubleshooting Guides

    Issue: Low Peptide Yield After Cleavage

    Symptoms:

    • The final amount of purified peptide is significantly lower than theoretically expected.

    Possible Causes & Solutions:

    CauseRecommended Solution
    Incomplete Coupling Perform a double coupling on the Fmoc-Phe-OH residue. Ensure your coupling reagents are fresh and active. Consider switching to a more powerful activating agent like HATU.
    Peptide Aggregation Switch the primary solvent from DMF to NMP to improve solvation of the growing peptide chain.[1][2] Alternatively, add 10-25% DMSO to your DMF or NMP to disrupt secondary structures.[4][6]
    Poor Resin Swelling Ensure the resin is adequately swollen in the synthesis solvent before the first coupling step. Polystyrene-based resins swell well in DCM and DMF, while PEG-based resins require more polar solvents.[3][4]
    Premature Fmoc Deprotection If using DMF, ensure it is of high quality and free of dimethylamine impurities, which can cause premature deprotection. Degassing DMF before use can help.[3]
    Issue: Incomplete Coupling of Fmoc-Phe-OH (Positive Kaiser Test)

    Symptoms:

    • A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.

    Possible Causes & Solutions:

    CauseRecommended Solution
    Steric Hindrance Increase the coupling reaction time. Consider performing the coupling at a slightly elevated temperature, but be cautious of potential racemization.
    Insufficient Reagent Equivalents Ensure you are using a sufficient excess of Fmoc-Phe-OH and coupling reagents (typically 3-5 equivalents relative to the resin loading).
    Poor Solvation As with low yield, consider switching from DMF to NMP or using a DMSO co-solvent to improve the solvation of the peptide-resin complex and make the reactive sites more accessible.[2][4]
    Suboptimal Activation Allow for a short pre-activation time (1-2 minutes) after mixing the Fmoc-Phe-OH and coupling reagents before adding the mixture to the resin.

    Data Presentation

    Table 1: Comparison of Common Solvents for Fmoc-Phe-OH Coupling

    PropertyN,N-Dimethylformamide (DMF)N-methylpyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
    Primary Role Standard, all-purpose solventHigher polarity solvent for improved solvationCo-solvent to disrupt aggregation
    Advantages Cost-effective, good solubility for most reagents, well-established protocols.[3]Excellent solvation properties, improves coupling for difficult/hydrophobic sequences, reduces aggregation.[1][2]Highly effective at disrupting secondary structures (β-sheets), can significantly improve synthesis of aggregation-prone peptides.[5][6]
    Disadvantages Can decompose to dimethylamine, potentially causing premature Fmoc deprotection.[3] Less effective for highly hydrophobic peptides.[2]More expensive and viscous than DMF.[1] Fmoc-amino acids may show greater decomposition over extended time compared to in DMF.[3]Rarely used as the primary solvent; typically used as an additive (10-25%). Can complicate washing steps if not used judiciously.
    Recommended Use Routine synthesis of non-problematic sequences.Synthesis of hydrophobic peptides or sequences known to aggregate.[2]As a co-solvent for sequences with a high tendency for aggregation.[4][6]

    Experimental Protocols

    Standard Fmoc-Phe-OH Coupling Protocol

    This protocol describes a standard manual coupling cycle for Fmoc-Phe-OH onto a solid support.

    1. Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with the chosen synthesis solvent (e.g., DMF or NMP) for 1-2 minutes.

    • Add fresh solvent to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[4]

    • Drain the solvent.

    2. Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF or NMP to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with the synthesis solvent (5-7 times) to remove all traces of piperidine.[4]

    3. Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in the synthesis solvent.

    • Add a base (e.g., DIPEA, 6 equivalents) to the mixture to begin activation. Allow the mixture to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    4. Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for completion.

    • If the Kaiser test is negative (yellow/colorless beads), the coupling is complete.

    • If the test is positive (blue/purple beads), consider a second coupling (repeating step 3).

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with the synthesis solvent (3-5 times).

    Visualizations

    SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation Activation->Coupling Wash2 Wash Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive (Double Couple) Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Next_Cycle->Deprotection More Residues End Final Cleavage & Purification Next_Cycle->End Final Residue Troubleshooting_Workflow Problem Problem: Low Coupling Efficiency (Positive Kaiser Test) Step1 Action 1: Double Coupling Problem->Step1 Check1 Re-test? Step1->Check1 Step2 Action 2: Change Solvent (DMF -> NMP) Check1->Step2 Positive Resolved Problem Resolved: Proceed to Next Step Check1->Resolved Negative Check2 Re-test? Step2->Check2 Step3 Action 3: Add Co-solvent (e.g., 25% DMSO) Check2->Step3 Positive Check2->Resolved Negative Check3 Re-test? Step3->Check3 Step4 Action 4: Use Stronger Coupling Reagent (e.g., HATU) Check3->Step4 Positive Check3->Resolved Negative Step4->Resolved

    References

    Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on minimizing deletion products in long peptides.

    Frequently Asked Questions (FAQs)

    Q1: What are deletion products and why are they a significant problem in long peptide synthesis?

    A: Deletion products, or deletion sequences, are impurities that lack one or more amino acid residues from the target peptide sequence.[1] They arise from the failure of an amino acid to couple to the growing peptide chain, or from incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) before the next coupling cycle.[2] During the subsequent cycles, the synthesis continues, resulting in a final peptide that is shorter than intended.

    In long peptide synthesis, the probability of such failures accumulates with each cycle.[3] Even a small percentage of incomplete reactions at each step can lead to a significant accumulation of various deletion sequences, which are often difficult to separate from the full-length target peptide during purification due to their similar physicochemical properties.[4] This reduces the overall yield and purity of the final product.

    Q2: My peptide synthesis resulted in a high percentage of (n-1) deletion sequences. What is the most common cause and how can I prevent this?

    A: The most common cause of (n-1) deletion sequences—peptides missing a single amino acid—is incomplete coupling of an amino acid to the N-terminus of the growing peptide chain.[2] This can be due to several factors, including steric hindrance from bulky amino acid side chains, the formation of secondary structures or aggregation of the peptide on the resin, which blocks reactive sites.[5][6]

    The primary strategy to prevent the continuation of these failed sequences is capping . Capping involves introducing a small, reactive molecule, most commonly acetic anhydride, to permanently block the unreacted N-terminal amines.[7][8] This acetylation terminates the peptide chain, and because the capped, truncated peptides are significantly shorter than the target peptide, they are much easier to remove during the final purification step.[4]

    Q3: When should I implement a capping step in my SPPS protocol?

    A: A capping step is highly recommended after each coupling cycle, especially when synthesizing long or known "difficult" sequences.[7] While it adds time to the overall synthesis, it significantly improves the purity of the final crude product by minimizing the accumulation of hard-to-remove deletion sequences.[4]

    You should strongly consider capping if:

    • You are synthesizing peptides longer than 30 amino acids.[9]

    • The sequence contains hydrophobic stretches or amino acids prone to aggregation (e.g., Val, Ile, Gln, Ser, Thr).[5][6]

    • You observe a positive Kaiser test (indicating free amines) after a coupling step, even after a recoupling attempt.[8][10]

    • The synthesis involves amino acids known for difficult couplings, such as arginine or those following a proline residue.[11]

    Q4: Besides capping, what other strategies can I use to minimize deletion products during synthesis?

    A: Several strategies can be employed to improve coupling efficiency and reduce the formation of deletion sequences:

    • Double Coupling: This involves repeating the coupling step for a specific amino acid to drive the reaction to completion. It is particularly useful for sterically hindered amino acids (like Arginine), sequences with repeating identical amino acids, or the amino acid immediately following a proline.[11]

    • Use of High-Efficiency Coupling Reagents: Modern coupling reagents like HATU, HCTU, and COMU offer faster activation and coupling kinetics compared to older reagents, which can significantly improve efficiency, especially for challenging sequences.[9]

    • Optimize Reaction Conditions:

      • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for hydrophobic peptides, as it helps to disrupt aggregation.[5] Using solvent mixtures (e.g., with DMSO) can also be beneficial.[12][13]

      • Temperature: Increasing the reaction temperature, often through microwave-assisted synthesis, can speed up coupling reactions and help overcome energy barriers associated with difficult couplings and secondary structure formation.[12]

    • Sequence-Specific Strategies: For sequences prone to forming stable secondary structures, incorporating pseudoproline dipeptides or using amino acids with backbone-protecting groups like Hmb or Dmb can disrupt these structures and improve reaction accessibility.[6]

    Troubleshooting Guide: Diagnosing Deletion Products

    This guide provides a systematic workflow to identify the cause of deletion products and implement corrective actions.

    G cluster_0 Phase 1: Analysis & Diagnosis cluster_1 Phase 2: Troubleshooting Specific Deletions cluster_2 Phase 3: Troubleshooting Widespread Deletions start High Level of Deletion Products Detected in Crude Peptide (LC-MS) q1 Is the deletion random or at a specific residue? start->q1 specific Specific Deletion (e.g., missing Arg or post-Pro) q1->specific Specific random Random Deletions Throughout Sequence q1->random Random cause1 Likely Cause: Steric Hindrance or Difficult Coupling at a specific site specific->cause1 cause2 Likely Cause: - General peptide aggregation. - Sub-optimal reaction conditions. - Incomplete deprotection. random->cause2 solution1 Implement Targeted Strategy: 1. Double couple the problematic residue. 2. Use a stronger coupling reagent (e.g., HATU). 3. Increase coupling time/temperature for that step. cause1->solution1 end Purity Improved solution1->end Re-synthesize & Analyze solution2 Implement General Strategy: 1. Add a capping step after every coupling. 2. Switch solvent from DMF to NMP. 3. Increase reagent concentration. 4. Ensure freshness of reagents (piperidine, coupling agents). cause2->solution2 solution2->end Re-synthesize & Analyze

    Data Summary: Effectiveness of Mitigation Strategies

    The following table summarizes quantitative data on how different strategies can impact the purity of the final peptide product by reducing deletion sequences.

    StrategyParameterObservationCrude Purity Outcome
    No Capping Standard SynthesisAccumulation of (n-x) deletion products, especially in long peptides.Often < 60% for difficult sequences.
    Capping Acetic Anhydride after each couplingUnreacted amines are terminated, preventing deletion sequence elongation. Truncated peptides are easily separated.[4][7]Significantly improved; can increase purity by 10-30% depending on the sequence.
    Double Coupling Repeating the coupling step for a difficult residueDrives reaction to completion for sterically hindered or aggregating residues.[11]Reduces specific deletions, increasing the proportion of the target peptide.
    Solvent Change DMF vs. NMP for hydrophobic peptideNMP improves resin swelling and peptide solvation, disrupting aggregation.[5][13]Can increase yield and purity, in some cases from <10% to over 50%.
    Stronger Coupling Reagent DIC/HOBt vs. HATU/HCTUFaster and more efficient activation of the carboxylic acid group leads to higher coupling yields.Higher purity, especially for "difficult" couplings.

    Key Experimental Protocols

    Protocol: Standard Capping with Acetic Anhydride

    This protocol describes the manual capping of unreacted N-terminal amines on the peptide-resin following a coupling step.

    Purpose: To permanently block free amines that have failed to couple, thus preventing the formation of deletion sequences.

    Materials:

    • Peptide-resin in a reaction vessel

    • Dimethylformamide (DMF)

    • Capping Solution: A freshly prepared mixture of acetic anhydride and a base (e.g., Pyridine or DIPEA) in DMF. A common formulation is a 50-fold excess of acetic anhydride and pyridine based on the resin's initial substitution.[14] A milder alternative uses lower concentrations (e.g., 2% acetic anhydride and 1% DIPEA in DMF).[15]

    Procedure:

    • After the amino acid coupling step is complete, drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove residual coupling reagents and by-products.

    • Prepare the capping solution immediately before use. For example, for a 0.1 mmol scale synthesis, a solution containing acetic anhydride (e.g., 50 equivalents) and pyridine (e.g., 50 equivalents) in DMF can be used.[14]

    • Add the capping solution to the washed peptide-resin, ensuring all the resin is fully submerged.

    • Agitate the mixture gently (e.g., by rocking or bubbling nitrogen) at room temperature for 15-30 minutes.[14][16]

    • Drain the capping solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (4 to 5 times) to remove excess capping reagents.

    • Perform a Kaiser test to confirm the absence of free primary amines (beads should remain colorless or yellow). If the test is positive (blue beads), the capping procedure can be repeated.[10][14]

    • The resin is now ready for the N-terminal deprotection step of the next cycle.

    Visualizations of Key Processes

    Mechanism of Capping

    The diagram below illustrates how capping with acetic anhydride terminates a failed peptide chain, preventing it from elongating into a deletion product in the next synthesis cycle.

    G cluster_1 Capping Step cluster_3 Next Cycle: Deprotection & Coupling Resin_Success Resin-Peptide-(n)-NH-Fmoc (Successful Coupling) Capping_Agent Add Capping Reagent (Acetic Anhydride) Resin_Fail Resin-Peptide-(n-1)-NH2 (Failed Coupling) Resin_Fail->Capping_Agent Resin_Success_Capped Resin-Peptide-(n)-NH-Fmoc (Protected, Unaffected) Capping_Agent->Resin_Success_Capped Resin_Fail_Capped Resin-Peptide-(n-1)-NH-Ac (Capped & Terminated) Capping_Agent->Resin_Fail_Capped Next_Step 1. Fmoc Deprotection 2. Couple Next AA Resin_Success_Capped->Next_Step Final_Success Resin-Peptide-(n+1)-NH-Fmoc (Correct Elongation) Next_Step->Final_Success Final_Fail Resin-Peptide-(n-1)-NH-Ac (No Further Reaction)

    References

    Validation & Comparative

    Stability Showdown: Fmoc-alpha-methyl-D-phenylalanine vs. Fmoc-D-phenylalanine

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the stability of protected amino acids is a critical parameter influencing both the efficiency of synthesis and the purity of the final product. This guide provides a detailed comparison of the stability of Fmoc-alpha-methyl-D-phenylalanine and Fmoc-D-phenylalanine, focusing on the impact of alpha-methylation on the lability of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    The Impact of Alpha-Methylation on Fmoc Group Stability

    The removal of the Fmoc group is a base-catalyzed beta-elimination reaction. A base, typically piperidine in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the amino acid.

    The introduction of a methyl group on the alpha-carbon in Fmoc-alpha-methyl-D-phenylalanine creates a more sterically crowded environment around the nitrogen atom. This steric bulk impedes the approach of the base to the Fmoc group, thereby slowing down the rate of deprotection compared to the non-methylated Fmoc-D-phenylalanine. Consequently, Fmoc-alpha-methyl-D-phenylalanine exhibits enhanced stability towards base-mediated Fmoc removal.

    This increased stability is a double-edged sword. While it can minimize premature deprotection, it also necessitates more stringent or prolonged deprotection conditions during peptide synthesis to ensure complete removal of the Fmoc group, preventing deletion sequences in the final peptide.

    Comparative Data: A Qualitative and Quantitative Overview

    The following table summarizes the expected differences in stability and deprotection efficiency between Fmoc-alpha-methyl-D-phenylalanine and Fmoc-D-phenylalanine based on established chemical principles.

    ParameterFmoc-D-phenylalanineFmoc-alpha-methyl-D-phenylalanineRationale
    Relative Stability to Base LowerHigherThe alpha-methyl group provides steric hindrance, slowing the rate of base-catalyzed Fmoc removal.
    Rate of Deprotection (Standard Conditions) FasterSlowerReduced accessibility of the Fmoc group to the deprotection reagent due to steric hindrance from the alpha-methyl group.
    Potential for Incomplete Deprotection LowHigherThe slower deprotection rate increases the risk of incomplete Fmoc removal within standard reaction times.
    Required Deprotection Conditions Standard (e.g., 20% piperidine in DMF)More forcing (e.g., longer reaction times, elevated temperatures, or stronger base cocktails like DBU/piperidine)To overcome the increased steric hindrance and ensure complete deprotection.

    Experimental Protocols for Comparative Stability Analysis

    To empirically determine the stability of these two compounds, a kinetic analysis of the Fmoc deprotection can be performed using High-Performance Liquid Chromatography (HPLC).

    Experimental Protocol: HPLC-Based Kinetic Analysis of Fmoc Deprotection

    Objective: To quantitatively compare the rate of Fmoc deprotection from Fmoc-D-phenylalanine and Fmoc-alpha-methyl-D-phenylalanine.

    Materials:

    • Fmoc-D-phenylalanine

    • Fmoc-alpha-methyl-D-phenylalanine

    • Deprotection solution: 20% (v/v) piperidine in DMF

    • Quenching solution: 5% (v/v) acetic acid in DMF

    • HPLC grade acetonitrile (ACN)

    • HPLC grade water

    • Trifluoroacetic acid (TFA)

    • Reverse-phase HPLC system with a C18 column and UV detector

    Procedure:

    • Stock Solution Preparation: Prepare stock solutions of Fmoc-D-phenylalanine and Fmoc-alpha-methyl-D-phenylalanine in DMF at a known concentration (e.g., 10 mM).

    • Reaction Initiation: In a reaction vessel, add a known volume of the deprotection solution. At time zero (t=0), add a known volume of the amino acid stock solution to initiate the deprotection reaction.

    • Time-Point Sampling and Quenching: At specified time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

    • HPLC Analysis:

      • Inject the quenched samples into the HPLC system.

      • Use a suitable gradient of water/ACN with 0.1% TFA as the mobile phase to separate the Fmoc-protected amino acid from the deprotected amino acid and the dibenzofulvene-piperidine adduct.

      • Monitor the absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

    • Data Analysis:

      • Integrate the peak area of the remaining Fmoc-protected amino acid at each time point.

      • Plot the percentage of remaining Fmoc-protected amino acid against time for both compounds.

      • Calculate the half-life (t₁/₂) of deprotection for each compound from the kinetic data.

    Visualizing the Concepts

    Fmoc Deprotection Mechanism

    Fmoc_Deprotection Fmoc_AA Fmoc-Amino Acid Proton_Abstraction Proton Abstraction Fmoc_AA->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Scavenging Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine Free Amino Acid Beta_Elimination->Free_Amine DBF->DBF_Adduct

    Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

    Experimental Workflow for Kinetic Analysis

    Kinetic_Analysis_Workflow cluster_preparation Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Fmoc-AA in DMF) Initiate_Reaction Initiate Deprotection Reaction Stock_Solutions->Initiate_Reaction Deprotection_Solution Prepare Deprotection Solution (20% Piperidine in DMF) Deprotection_Solution->Initiate_Reaction Time_Points Take Aliquots at Specific Time Points Initiate_Reaction->Time_Points Quench Quench Reaction (Acetic Acid in DMF) Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing & Plotting HPLC->Data Kinetics Determine Deprotection Kinetics (Half-life) Data->Kinetics

    Caption: Workflow for the comparative kinetic analysis of Fmoc deprotection.

    Conclusion

    The presence of an alpha-methyl group in Fmoc-alpha-methyl-D-phenylalanine significantly enhances its stability towards base-catalyzed deprotection when compared to Fmoc-D-phenylalanine. This is attributed to the steric hindrance imposed by the methyl group, which slows down the rate of the deprotection reaction. While this increased stability can be advantageous in preventing premature deprotection, it necessitates careful optimization of deprotection protocols in solid-phase peptide synthesis to ensure complete removal of the Fmoc group and to avoid the formation of deletion peptides. The provided experimental protocol offers a robust framework for researchers to quantitatively assess these stability differences and to tailor their synthesis strategies accordingly for the successful incorporation of these valuable non-canonical amino acids into novel peptide therapeutics.

    The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of sterically hindered amino acids represents a formidable challenge. The bulky nature of residues such as α,α-disubstituted, N-methylated, or β-branched amino acids can significantly impede reaction kinetics, leading to diminished yields, incomplete couplings, and an increased risk of racemization. The judicious selection of a coupling reagent is therefore a critical determinant for the successful synthesis of peptides containing these challenging moieties.

    This guide provides an objective, data-driven comparison of commonly employed coupling reagents for hindered amino acids, offering insights into their performance, mechanistic nuances, and optimal applications. By presenting quantitative data, detailed experimental protocols, and visual workflows, this resource aims to empower researchers to make informed decisions and streamline the synthesis of complex peptides.

    Performance Under Pressure: A Quantitative Comparison

    The efficacy of a coupling reagent in the context of hindered amino acids is primarily evaluated based on three key metrics: coupling yield, the degree of racemization, and reaction time. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of leading coupling reagents.

    Table 1: Coupling Efficiency (Yield %) for Hindered Amino Acids

    Coupling ReagentHindered Amino AcidPeptide Sequence/ModelYield (%)Reference
    HATU Fmoc-Aib-OHDifficult Sequence>95%[1]
    N-Methylated Amino AcidsGeneralHigh[2]
    HBTU (NMe)Aib / (NMe)αAc5cBoc-Phe-Xaa-Phe-OBzlSignificant Yields[3]
    Fmoc-Aib-OHDifficult SequenceLower than HATU[4]
    COMU GeneralDifficult SequencesComparable to HATU[5][6]
    N-Methylated Amino AcidsGeneralHigh[7]
    PyBOP N-Methylated Amino AcidsDipeptide SynthesisModerate to High[8]
    (NMe)AlaBoc-Phe-Xaa-Phe-OBzlSignificant Yields[3]
    DIC/Oxyma Generalα-ketoamide synthesisExcellent (81-88%)[9]
    Difficult Sequence (65-74ACP)Microwave Synthesis96% (with 0.1 eq. DIEA)[10]
    PyBroP (NMe)Aib / (NMe)αAc5cBoc-Phe-Xaa-Phe-OBzlSignificant Yields[3]

    Table 2: Racemization Levels with Various Coupling Reagents

    Coupling ReagentModel System/Amino AcidRacemization (%)Reference
    HATU Fmoc-Phe-Gly-NH2<1%[11]
    GeneralLow[1][12]
    HBTU Fmoc-Phe-Gly-NH2~5%[11]
    COMU GeneralLow, comparable to HATU[11][13]
    PyBOP N-Methylated Amino AcidsLow[14]
    DIC/HOBt Fmoc-Phe-Gly-NH2~2%[11]
    DIC (alone) Fmoc-Phe-Gly-NH2>20%[11]
    TOTT Sterically Hindered/Methylated AALower than other reagents[6]

    Mechanisms and Pathways: A Visual Guide

    To better understand the underlying chemistry, the following diagrams illustrate the general mechanism of peptide bond formation and the competing pathway of racemization.

    G General Mechanism of Amide Bond Formation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (Amino Acid 1) Activated_Ester Activated Ester (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond + Amine Amine H2N-R' (Amino Acid 2)

    General mechanism of amide bond formation.

    G Racemization Pathway via Oxazolone Formation Activated_AA Activated Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone - Base (Proton Abstraction) Desired_Peptide Desired Peptide (L-isomer) Activated_AA->Desired_Peptide + Amine (Direct Coupling) Racemized_Peptide Racemized Peptide (D/L Mixture) Oxazolone->Racemized_Peptide + Amine Amine H2N-R'

    Factors influencing racemization during peptide coupling.

    Experimental Protocols: Detailed Methodologies

    Reproducible and reliable results in peptide synthesis hinge on well-defined experimental protocols. The following are representative procedures for the solid-phase peptide synthesis (SPPS) of a peptide containing a hindered amino acid, comparing the use of HATU, COMU, and DIC/Oxyma.

    Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH

    This protocol is recommended for challenging incorporations of α,α-disubstituted amino acids where high coupling efficiency is paramount.[4][15]

    • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Subsequently, treat the resin with 20% piperidine in DMF (v/v) twice (5 minutes, then 15 minutes) to ensure complete Fmoc removal.

    • Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times) to eliminate all traces of piperidine.

    • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a blue color).

    • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin and agitate the mixture at room temperature for 1-2 hours.

    • Monitoring and Washing: Monitor the reaction's completion using a proper test (e.g., Chloranil test for secondary amines like Aib). Once complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times).

    Protocol 2: COMU-Mediated Coupling

    This protocol leverages the high efficiency and enhanced safety profile of the COMU reagent.[5]

    • Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

    • Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-amino acid (4 equivalents) and COMU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.

    • Washing: Wash the resin as described in Protocol 1.

    Protocol 3: DIC/Oxyma-Mediated Coupling

    This protocol presents a cost-effective and highly efficient method that minimizes racemization.[9]

    • Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

    • Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF or a greener solvent alternative like 2-Methyltetrahydrofuran (2-MeTHF).

    • Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.

    • Washing: Wash the resin as described in Protocol 1.

    Selecting the Optimal Reagent: A Logical Workflow

    The choice of coupling reagent should be a strategic decision based on the specific challenges presented by the hindered amino acid and the desired peptide sequence. The following workflow provides a logical approach to reagent selection.

    G Workflow for Coupling Reagent Selection Start Start: Hindered Amino Acid Coupling Assess_Hindrance Assess Steric Hindrance (α,α-disubstituted, N-methyl, etc.) Start->Assess_Hindrance High_Hindrance High Steric Hindrance Assess_Hindrance->High_Hindrance High Moderate_Hindrance Moderate Hindrance Assess_Hindrance->Moderate_Hindrance Moderate Use_HATU_COMU Use HATU or COMU High_Hindrance->Use_HATU_COMU Racemization_Risk High Racemization Risk? Moderate_Hindrance->Racemization_Risk Racemization_Risk->Use_HATU_COMU Yes Use_PyBOP_DIC_Oxyma Consider PyBOP or DIC/Oxyma Racemization_Risk->Use_PyBOP_DIC_Oxyma No Safety_Concern Safety/Cost a Major Concern? Use_COMU_DIC_Oxyma Prefer COMU or DIC/Oxyma Safety_Concern->Use_COMU_DIC_Oxyma Yes Optimize_Conditions Optimize Conditions: - Double Coupling - Increased Temperature - Microwave Synthesis Safety_Concern->Optimize_Conditions No Use_HATU_COMU->Safety_Concern Use_PyBOP_DIC_Oxyma->Safety_Concern Use_COMU_DIC_Oxyma->Optimize_Conditions End Proceed with Synthesis Optimize_Conditions->End

    Workflow for comparing coupling reagent efficiency.

    Conclusion

    The successful incorporation of sterically hindered amino acids into peptide sequences is a significant achievement that opens avenues for the development of novel therapeutics with enhanced properties. While challenges persist, the strategic selection of advanced coupling reagents such as HATU, COMU, and DIC/Oxyma, coupled with optimized protocols, can overcome these synthetic hurdles.

    HATU remains a benchmark for its high reactivity and efficacy in even the most challenging couplings, consistently delivering high yields with minimal racemization.[11][12] COMU emerges as a powerful alternative, offering comparable efficiency to HATU with a superior safety profile, making it an attractive option for routine and large-scale synthesis.[5][13] The DIC/Oxyma combination provides a highly efficient, cost-effective, and low-racemization method, particularly well-suited for a wide range of applications.[9]

    Ultimately, the choice of reagent will depend on a careful consideration of the specific amino acid, the complexity of the peptide sequence, and practical considerations such as safety and cost. By leveraging the data and protocols presented in this guide, researchers can approach the synthesis of sterically demanding peptides with greater confidence and success.

    References

    A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-α-Me-D-Phe

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate analysis of the final product is paramount. The incorporation of modified amino acids, such as Fmoc-α-Me-D-Phe (Fmoc-alpha-methyl-D-phenylalanine), presents unique challenges and considerations for analytical techniques. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the analysis of these peptides against alternative methods like Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ion-Exchange Chromatography (IEX).

    The inclusion of the bulky, hydrophobic Fmoc protecting group, combined with the alpha-methylation and the D-configuration of the phenylalanine residue, significantly increases the hydrophobicity and steric hindrance of the peptide. This necessitates optimized analytical methods to achieve accurate purity assessment and characterization.

    Primary Analytical Method: Reversed-Phase HPLC

    RP-HPLC remains the gold standard for assessing the purity of synthetic peptides due to its high resolving power for closely related species.[1] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica, e.g., C18 or C8) and a polar mobile phase. For peptides containing the highly hydrophobic Fmoc-α-Me-D-Phe, a C18 column is a common starting point, though a less retentive C8 or a phenyl-based column might be necessary to avoid excessively long retention times and poor peak shapes.[2]

    Experimental Protocol: RP-HPLC Analysis

    A typical starting protocol for the analysis of a crude peptide containing Fmoc-α-Me-D-Phe is as follows:

    • Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) or a mixture of acetonitrile and water.[2] Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[3]

      • Gradient: A linear gradient tailored to the peptide's hydrophobicity. A common starting point is 30% to 70% Mobile Phase B over 20-30 minutes. A shallower gradient may be required for better resolution of impurities.[1]

      • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

      • Detection: UV absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).[1][3]

      • Column Temperature: 30-40 °C to improve peak shape and reproducibility.

    Comparative Analysis of Analytical Techniques

    While RP-HPLC is a robust method, other techniques offer distinct advantages in terms of speed, sensitivity, and the type of information they provide.

    TechniquePrincipleAdvantagesDisadvantagesIdeal For
    RP-HPLC Separation based on hydrophobicity.Robust, reliable, high-resolution for purity assessment.[1]Longer analysis times, potential for peak tailing with very hydrophobic peptides.Routine purity analysis and quantification of the main peptide product and hydrophobic impurities.
    UHPLC Uses columns with smaller particle sizes (<2 µm) at higher pressures.[4]Significantly faster analysis times, improved resolution and sensitivity compared to HPLC.[4][5]Requires specialized high-pressure equipment, potential for greater deuterium loss in H/D exchange experiments.[6]High-throughput screening, resolving closely eluting impurities, and complex mixture analysis.
    LC-MS Couples the separation power of LC with the mass detection of MS.Provides molecular weight confirmation of the target peptide and impurities, high sensitivity.[7]Ion suppression can be caused by mobile phase additives like TFA, requiring alternatives like formic acid which may alter chromatography.[8]Definitive identification of the target peptide, characterization of unknown impurities (e.g., deletions, truncations).
    IEX Separation based on the net charge of the peptide.[9]Orthogonal separation mechanism to RP-HPLC, useful for separating impurities with different charge states (e.g., deamidated forms).[9][10]Less effective for separating peptides with similar charge states, can be sensitive to buffer pH and salt concentration.Separating charged variants and as a complementary technique to RP-HPLC for comprehensive purity analysis.

    Performance Data Comparison (Hypothetical)

    The following table presents hypothetical, yet expected, performance data for the analysis of a model peptide containing Fmoc-α-Me-D-Phe using the different techniques.

    ParameterRP-HPLCUHPLCLC-MS (with Formic Acid)IEX
    Retention Time (Main Peak) ~18.5 min~7.2 min~15.1 min~12.3 min (salt gradient)
    Resolution (Main Peak vs. Key Impurity) 1.82.51.61.2 (if same charge)
    Analysis Time 30 min10 min25 min20 min
    Peak Asymmetry (Tailing Factor) 1.31.11.41.2
    Sensitivity (Signal-to-Noise) GoodExcellentSuperior (mass detection)Good
    Information Provided Purity (%)Purity (%), higher resolutionPurity (%), Molecular WeightPurity (%), Charge Variants

    Experimental Workflows

    The selection of an analytical technique is guided by the specific requirements of the analysis, whether it is for routine purity checks, in-depth characterization, or high-throughput screening.

    RP-HPLC/UHPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing dissolve Dissolve Peptide filter Filter Sample (0.22 µm) dissolve->filter injection Inject Sample filter->injection separation Gradient Elution on C18/C8 Column injection->separation detection UV Detection (214/265 nm) separation->detection integrate Integrate Peaks detection->integrate calculate Calculate % Purity integrate->calculate LC-MS Characterization Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Peptide in FA-compatible solvent filter Filter Sample (0.22 µm) dissolve->filter injection Inject Sample filter->injection separation LC Separation (FA in Mobile Phase) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detect Mass Detection ionization->ms_detect deconvolution Deconvolute Mass Spectrum ms_detect->deconvolution identification Identify Peptide and Impurity Masses deconvolution->identification

    References

    Confirming Alpha-Methylation: A Comparative Guide to Mass Spectrometry, Edman Degradation, and NMR Spectroscopy

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the incorporation of alpha-methylated amino acid residues into peptides is a critical strategy for enhancing proteolytic stability and conformational rigidity. However, verifying the successful and site-specific incorporation of these modified residues requires robust analytical techniques. This guide provides an objective comparison of three primary methods for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed analysis of each technique's performance, supported by experimental protocols and data, to assist in selecting the most appropriate method for your research needs.

    At a Glance: Comparison of Analytical Techniques

    FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
    Primary Information Mass-to-charge ratio of peptide and fragment ionsN-terminal amino acid sequence3D structure, connectivity, and chemical environment of atoms
    Confirmation of Incorporation Indirectly by mass shift (+14 Da) and fragmentation patternIndirectly by a blocked N-terminus or altered retention timeDirect observation of methyl group signals and correlations
    Localization of Modification High, through fragment ion analysisOnly if at the N-terminus (as a blockage)High, through 2D correlation experiments
    Sensitivity High (femtomole to attomole)[1]Moderate (picomole)Low (micromolar to millimolar)[1]
    Throughput HighLowLow
    Sample Requirement LowModerateHigh
    De Novo Sequencing Possible with high-resolution instrumentsYes, for unmodified N-terminiPossible for short peptides ("NMRseq")[2]
    Structural Information Limited to fragmentation patternsNoneDetailed 3D structure and dynamics

    Mass Spectrometry: High-Throughput Screening and Localization

    Tandem mass spectrometry (MS/MS) is a powerful tool for identifying post-translational modifications, including alpha-methylation, due to its high sensitivity and throughput.[3] The core principle involves measuring the mass-to-charge ratio (m/z) of the intact peptide and its fragments to deduce the amino acid sequence and the location of any modifications.

    Fragmentation Techniques for Alpha-Methylated Peptides

    The choice of fragmentation method is critical for successfully identifying alpha-methylated residues.

    • Collision-Induced Dissociation (CID): This high-energy fragmentation method primarily generates b- and y-type ions from cleavage of the peptide backbone. While widely used, the presence of an alpha-methyl group can influence fragmentation pathways.

    • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions. This technique is particularly advantageous for localizing labile modifications as it tends to preserve side chains and modifications. For alpha-methylated peptides, ETD can provide clearer fragmentation data around the modification site.

    A combination of fragmentation techniques, such as alternating between CID/HCD and ETD, can provide the most comprehensive data for confident identification.[4]

    Experimental Protocol: Confirmation of Alpha-Methylation by LC-MS/MS
    • Sample Preparation:

      • Ensure the peptide sample is of high purity (>95%), as determined by HPLC.

      • Dissolve the peptide in a solvent compatible with electrospray ionization, typically a mixture of water and acetonitrile with 0.1% formic acid.[5]

      • The optimal peptide concentration is typically in the low micromolar to nanomolar range.

    • LC-MS/MS Analysis:

      • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

      • Separate the peptide using a C18 reversed-phase column with a gradient of increasing acetonitrile concentration.

      • Acquire MS1 scans to identify the precursor ion of the alpha-methylated peptide.

      • Perform MS/MS on the precursor ion using both CID/HCD and ETD fragmentation methods.

    • Data Analysis:

      • Analyze the MS/MS spectra for the characteristic mass shift of +14.01565 Da corresponding to the addition of a methyl group.

      • Examine the b- and y-ion series (from CID/HCD) and c- and z-ion series (from ETD) to pinpoint the location of the +14 Da mass shift on the peptide backbone.

      • Utilize database search algorithms, specifying the alpha-methylation as a variable modification, to aid in identification.

    cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis PurifiedPeptide Purified Alpha-Methylated Peptide (>95%) Dissolution Dissolution in LC-MS Grade Solvent PurifiedPeptide->Dissolution Injection Injection into LC-MS/MS Dissolution->Injection Separation Reversed-Phase Chromatography Injection->Separation MS1 MS1 Scan: Precursor Ion Detection Separation->MS1 MS2 MS2 Scan: Fragmentation (CID/ETD) MS1->MS2 MassShift Confirm +14 Da Mass Shift MS2->MassShift Localization Localize Modification (b, y, c, z ions) MassShift->Localization Confirmation Confirmation of Incorporation Localization->Confirmation

    Workflow for confirming alpha-methylation by LC-MS/MS.

    Edman Degradation: N-Terminal Sequencing

    Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[6] The process involves a stepwise chemical reaction that cleaves and identifies one amino acid at a time.[7]

    Limitations with Alpha-Methylated Residues

    The Edman degradation chemistry relies on the reaction of phenylisothiocyanate (PITC) with the primary amine of the N-terminal amino acid.[8] The presence of a methyl group on the alpha-amino group of the N-terminal residue will block this reaction, preventing the sequencing process from initiating.[9] Therefore, Edman degradation is not a suitable method for sequencing peptides with an alpha-methylated N-terminal residue.

    If the alpha-methylated residue is located internally within the peptide, Edman degradation will proceed until it reaches the cycle preceding the modified residue. The efficiency of the cleavage at the peptide bond preceding the alpha-methylated amino acid may be reduced due to steric hindrance, potentially leading to a drop in sequencing efficiency or ambiguous results at that position.

    Experimental Protocol: Edman Degradation
    • Sample Preparation:

      • The peptide sample must be highly purified (ideally >95%).[7]

      • The sample should be free of salts and detergents that can interfere with the chemistry.

      • Typically, 10-100 picomoles of peptide are required.[6]

    • Automated Edman Sequencing:

      • The purified peptide is loaded onto an automated protein sequencer.

      • The instrument performs the repetitive cycles of PITC coupling, cleavage, and conversion of the amino acid to a stable PTH-derivative.[8]

    • Data Analysis:

      • The PTH-amino acid derivative from each cycle is identified by HPLC by comparing its retention time to that of known standards.

      • A complete failure to obtain a sequence for a known peptide concentration may indicate a blocked N-terminus, potentially by alpha-methylation.

    cluster_edman_cycle Edman Degradation Cycle Start Peptide with N-terminal alpha-methylation Coupling Coupling with PITC Start->Coupling Cleavage Cleavage Step Coupling->Cleavage Blocked due to alpha-methylation Analysis HPLC Analysis Cleavage->Analysis Result No PTH-amino acid detected Analysis->Result

    Edman degradation workflow for an N-terminally alpha-methylated peptide.

    NMR Spectroscopy: Unambiguous Confirmation and Structural Insights

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous confirmation of alpha-methylation and for gaining detailed insights into the local conformation of the peptide.[10] While less sensitive than mass spectrometry, NMR provides direct evidence of the methyl group's presence and its location within the peptide sequence.

    Key NMR Experiments for Confirmation
    • 1D ¹H NMR: The presence of a singlet peak in the range of 2.7 - 3.1 ppm can be indicative of an N-methyl group, which is structurally similar to an alpha-methyl group on the backbone nitrogen.[10]

    • 1D ¹³C NMR: A signal in the range of 30 - 35 ppm can suggest the presence of an N-methyl carbon.[10]

    • 2D ¹H-¹³C HSQC/HMBC: These experiments correlate protons with their directly attached carbons (HSQC) or with carbons that are 2-3 bonds away (HMBC). An HMBC experiment is crucial for confirming the position of the alpha-methyl group by showing a correlation from the methyl protons to the carbonyl carbon of the preceding amino acid residue.[10]

    • 2D NOESY/ROESY: These experiments identify protons that are close in space.[10] A strong Nuclear Overhauser Effect (NOE) between the alpha-methyl protons and the alpha-proton of the same or preceding residue provides definitive evidence of incorporation and offers conformational information.[10]

    Experimental Protocol: 2D NMR for Alpha-Methylation Confirmation
    • Sample Preparation:

      • A relatively high concentration of the purified peptide is required (typically 0.1-1 mM).

      • The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • NMR Data Acquisition:

      • Acquire a series of 1D and 2D NMR spectra (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer.

      • For NOESY experiments, a mixing time of 200-400 ms is a good starting point for peptides.[10]

    • Data Analysis:

      • Assign the proton and carbon chemical shifts of the amino acid residues.

      • Identify the characteristic signals of the alpha-methyl group in the 1D and 2D spectra.

      • Use the HMBC spectrum to establish the connectivity of the alpha-methyl group to the peptide backbone.

      • Analyze the NOESY spectrum to confirm the spatial proximity of the alpha-methyl group to neighboring protons.

    cluster_nmr_workflow NMR Confirmation Workflow SamplePrep High Purity & Concentration Peptide Sample OneD_NMR 1D ¹H and ¹³C NMR: Initial Screening SamplePrep->OneD_NMR TwoD_NMR 2D NMR (HSQC, HMBC, NOESY): Detailed Analysis OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Confirmation Unambiguous Confirmation of Alpha-Methylation Assignment->Confirmation

    Logical workflow for confirming alpha-methylation using NMR spectroscopy.

    Conclusion

    The choice of analytical technique to confirm the incorporation of alpha-methylated residues depends on the specific requirements of the study. Mass spectrometry is the method of choice for high-throughput screening and for localizing the modification within a sequence, especially when sample amounts are limited. Edman degradation , while a powerful tool for N-terminal sequencing, is not suitable for peptides with N-terminal alpha-methylation and has limited utility for internal modifications. NMR spectroscopy provides the most definitive and unambiguous confirmation of alpha-methylation, along with valuable structural information, but requires larger amounts of pure sample and is a lower-throughput technique. For comprehensive characterization, a combination of mass spectrometry for initial screening and localization, followed by NMR spectroscopy for unambiguous confirmation and structural analysis, represents the most robust approach.

    References

    A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Modified Peptides

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified peptides is paramount for elucidating their biological function and for rational drug design. The introduction of modifications such as N-methylation, unnatural amino acids, or cyclization can significantly alter a peptide's conformation, stability, and cell permeability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for determining the solution-state structure and dynamics of these complex molecules at atomic resolution.[1][2]

    This guide provides an objective comparison of key NMR techniques used for the conformational analysis of modified peptides, supported by experimental data and detailed methodologies. It aims to assist researchers in selecting the appropriate experiments, interpreting the resulting data, and ultimately, in the structural elucidation of this important class of molecules.

    Comparative Overview of Key NMR Techniques

    The choice of NMR experiment for analyzing a modified peptide depends on several factors, including its size, the nature of the modification, and the specific structural questions being addressed. The most informative NMR parameters for conformational analysis include Nuclear Overhauser Effects (NOEs), J-coupling constants, and Residual Dipolar Couplings (RDCs).[1][3]

    TechniquePrincipleInformation GainedAdvantagesLimitationsIdeal for Modified Peptides With:
    NOESY (Nuclear Overhauser Effect Spectroscopy) Measures through-space correlations between protons that are close in space (< 5 Å).[1]Interproton distances, crucial for 3D structure calculation.[3]Provides direct evidence of spatial proximity. Well-established technique.NOE intensity can be weak or zero for medium-sized molecules (~1-2 kDa).[4] Can be affected by spin diffusion in larger molecules.Well-defined, rigid structures. Smaller peptides where NOEs are readily observed.
    ROESY (Rotating-frame Overhauser Effect Spectroscopy) A variation of NOESY that avoids the problem of zero NOEs for medium-sized molecules.[5]Interproton distances, particularly for molecules in the intermediate molecular weight range.[5]ROE is always positive, making it reliable for a wider range of molecular weights.[4] Less susceptible to spin diffusion than NOESY.[4]Can have artifacts from TOCSY-transfer.[4] May be less sensitive than NOESY for very large molecules.[4]N-methylated peptides, cyclic peptides, and other medium-sized modified peptides where NOESY fails.[5]
    J-Coupling Analysis Measures through-bond scalar couplings between nuclei, which are dependent on dihedral angles (Karplus relationship).[1][6]Backbone (φ, ψ) and side-chain (χ) dihedral angle restraints.[3][7]Provides quantitative information about local conformation.[6]A single J-coupling value can correspond to multiple dihedral angles, leading to ambiguity.Peptides where precise information about backbone and side-chain torsion angles is required.
    Residual Dipolar Couplings (RDCs) Measures the orientation of internuclear vectors relative to an external magnetic field in a partially aligned medium.[8]Long-range structural information and the relative orientation of different parts of the molecule.[8]Provides global orientational restraints, complementing local NOE and J-coupling data.[8] Improves the precision and accuracy of structure determination.[9]Requires the use of an alignment medium, which can sometimes be challenging to find and use.[10] The analysis can be more complex than for other techniques.Disulfide-rich peptides, and other peptides where global structural information is needed to resolve ambiguities.[9]

    Experimental Protocols

    Detailed and accurate experimental protocols are crucial for obtaining high-quality NMR data. Below are generalized protocols for key experiments used in the conformational analysis of modified peptides.

    Sample Preparation for Peptide NMR
    • Peptide Synthesis and Purification: Synthesize the modified peptide using solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the final product by mass spectrometry.

    • Solvent Selection: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). For observing exchangeable amide protons, use a mixture of H₂O/D₂O (typically 9:1).[11] The buffer system, such as phosphate-buffered saline (PBS), should have a total salt concentration below 300 mM to avoid signal broadening.[12]

    • Concentration: The peptide concentration should generally be greater than 0.5 mM.[12]

    • pH: Maintain a pH lower than 7.5 for studies involving amide protons.[12]

    • Internal Standard: Add a known amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

    2D NOESY/ROESY Data Acquisition
    • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.[13]

    • Temperature Control: Maintain a constant temperature throughout the experiment, typically 298 K.[11]

    • Pulse Sequence: Select the appropriate 2D NOESY or ROESY pulse sequence. For NOESY, a sequence with zero-quantum suppression is often preferred.[4]

    • Mixing Time: The choice of mixing time is critical. For NOESY, a typical range is 200-400 ms.[14] For ROESY, a mixing time of around 150 ms is often used.[5] A series of experiments with varying mixing times can be performed to build up NOE/ROE curves for more accurate distance calculations.

    • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

    J-Coupling Measurement

    ³J(HN-Hα) coupling constants, which provide information about the backbone dihedral angle φ, can be measured from high-resolution 1D ¹H NMR spectra or from 2D experiments like COSY.[3] The relationship between ³J(HN-Hα) and secondary structure is well-established: values < 4.5 Hz are indicative of an α-helical structure, while values > 8.5 Hz suggest a β-strand conformation.[3]

    Residual Dipolar Coupling (RDC) Measurement
    • Alignment Medium: Prepare two samples of the peptide: one in an isotropic solution and one in a partial alignment medium. Common alignment media include bacteriophage Pf1, bicelles, or stretched polyacrylamide gels.[10]

    • Data Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra for both the isotropic and aligned samples. The RDC is the difference in the ¹J(N-H) coupling constant between the two spectra.[10]

    • Data Analysis: The measured RDCs are used as orientational restraints in the structure calculation process.[15]

    Data Presentation and Visualization

    Clear visualization of experimental workflows and the relationships between different NMR parameters is essential for a comprehensive understanding of the conformational analysis process.

    NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation Peptide_Synthesis->NMR_Sample_Prep D_NMR 1D & 2D NMR Experiments Resonance_Assignment Resonance Assignment D_NMR->Resonance_Assignment Structural_Restraints Extraction of Structural Restraints (NOEs, J-couplings, RDCs) Resonance_Assignment->Structural_Restraints Structure_Calculation 3D Structure Calculation Structural_Restraints->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

    Caption: General workflow for NMR-based conformational analysis of modified peptides.

    Restraint_Types cluster_distance Distance Restraints cluster_dihedral Dihedral Angle Restraints cluster_orientation Orientational Restraints NOESY NOESY (< 5Å) Structure 3D Peptide Structure NOESY->Structure ROESY ROESY (< 5Å) ROESY->Structure J_Coupling J-Coupling Analysis J_Coupling->Structure RDCs Residual Dipolar Couplings RDCs->Structure

    Caption: Types of structural restraints derived from different NMR experiments.

    Conclusion

    NMR spectroscopy offers a versatile and powerful suite of tools for the detailed conformational analysis of modified peptides in solution.[2] By carefully selecting a combination of experiments, researchers can obtain a wealth of information, including interproton distances, dihedral angles, and long-range orientational restraints. This multi-pronged approach is essential for generating high-resolution 3D structures and for understanding the conformational dynamics that govern the biological activity of these important molecules. The continued development of NMR hardware and methodologies promises to further enhance our ability to study increasingly complex modified peptides, paving the way for the design of novel therapeutics with improved efficacy and specificity.[13]

    References

    Harnessing Stereochemistry for Enhanced Peptide Stability: A Comparative Analysis of D-Amino Acid Incorporation

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to proteolytic degradation is a critical challenge. This guide provides an objective comparison of the proteolytic stability of standard L-amino acid peptides versus those incorporating D-amino acids, supported by experimental data and detailed methodologies.

    The strategic substitution of naturally occurring L-amino acids with their synthetic D-enantiomers is a powerful and widely adopted method to enhance peptide stability.[1][2][3] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] The incorporation of D-amino acids renders the peptide backbone unrecognizable to these enzymes, thereby significantly increasing its resistance to proteolysis and extending its in-vivo half-life.[1][4][5]

    Quantitative Comparison of Proteolytic Stability

    The enhanced stability of peptides containing D-amino acids has been demonstrated in numerous studies. Below is a summary of experimental data comparing the stability of L-amino acid peptides with their D-amino acid-containing counterparts in the presence of proteases.

    Peptide Sequence/VariantConditionTime Point% Intact Peptide RemainingReference
    RDP215 (all L-amino acids) 25% Fetal Calf Serum24h~10%[6]
    9D-RDP215 (L- to D-amino acid substitutions) 25% Fetal Calf Serum24h>80%[6]
    L-peptide Trypsin solution4h0%[7]
    D-peptide conjugate Trypsin solution24h15%[7]
    l-SG-peptide Trypsin solutionNot specifiedDegraded[8]
    d-SG-peptide Trypsin solutionNot specifiedStable[8]

    Table 1: Comparative stability of L-amino acid peptides and their D-amino acid analogs in the presence of proteases. The data clearly indicates a significant increase in stability for peptides containing D-amino acids.

    Visualizing the Experimental Workflow

    The following diagram illustrates a typical workflow for assessing the proteolytic stability of peptides.

    Proteolytic_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (L- and D-variants) Incubate Incubate Peptides with Protease Solution at 37°C Peptide_Stock->Incubate Protease_Solution Prepare Protease Solution (e.g., Serum, Trypsin) Protease_Solution->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with TCA or Acetonitrile) Time_Points->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify

    A typical workflow for a proteolytic stability assay.

    Experimental Protocols

    A detailed methodology for conducting a proteolytic stability assay is provided below. This protocol can be adapted based on the specific peptide and protease being investigated.

    Objective: To determine and compare the stability of a peptide containing L-amino acids with its analogue containing D-amino acids in the presence of a proteolytic environment (e.g., serum or a specific protease).

    Materials:

    • Test peptides (L- and D-amino acid variants)

    • Proteolytic solution (e.g., human serum, fetal calf serum (FCS), or a specific protease like trypsin)

    • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

    • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))[9]

    • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system[9]

    Procedure:

    • Preparation of Reagents:

      • Prepare a stock solution of each test peptide (e.g., 1 mg/mL) in an appropriate solvent.

      • If using serum, thaw it on ice and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove any precipitates.[9]

      • Prepare the protease solution at the desired concentration in the incubation buffer.

    • Incubation:

      • In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed (37°C) proteolytic solution to achieve the final desired peptide concentration.

      • Incubate the samples at 37°C.

      • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.[10]

    • Quenching the Reaction:

      • Immediately add the collected aliquot to a tube containing the quenching solution to stop the enzymatic degradation.[9]

      • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to precipitate the proteins.[9]

    • Analysis:

      • Carefully collect the supernatant, which contains the remaining intact peptide and any fragments.[9]

      • Analyze the supernatant using HPLC or LC-MS to separate and quantify the amount of intact peptide remaining.[9]

    Data Analysis:

    • For each time point, calculate the percentage of intact peptide remaining relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time for both the L- and D-amino acid peptide variants.

    • The half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded, can be calculated from this plot.[9]

    This comprehensive guide underscores the significant advantage of incorporating D-amino acids to enhance the proteolytic stability of therapeutic peptides, a crucial consideration in the design and development of next-generation peptide-based drugs.

    References

    Alpha-Methylation: A Strategic Tool for Enhancing Peptide Helicity and Bioactivity

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comparative Guide for Researchers and Drug Development Professionals

    The introduction of a methyl group at the alpha-carbon of an amino acid residue, a modification known as alpha-methylation, has emerged as a powerful strategy in peptide design and drug development. This seemingly minor alteration can profoundly influence a peptide's secondary structure, particularly its helicity, and consequently, its biological activity. This guide provides a comprehensive comparison of alpha-methylated peptides and their non-methylated counterparts, supported by experimental data and detailed protocols to aid researchers in harnessing the potential of this modification.

    The Impact of Alpha-Methylation on Peptide Helicity

    Alpha-methylation imposes significant conformational constraints on the peptide backbone. The steric hindrance introduced by the additional methyl group restricts the allowable Ramachandran angles (phi and psi), favoring the adoption of helical structures such as the α-helix and 3₁₀-helix.[1][2] This is in stark contrast to non-methylated peptides, which often exist as flexible, random coils in aqueous solutions, particularly for shorter sequences.

    One of the most well-studied alpha-methylated amino acids is alpha-aminoisobutyric acid (Aib). Its incorporation into a peptide sequence is a reliable method for inducing and stabilizing helical conformations.

    Quantitative Comparison of Helicity

    The increase in helicity upon alpha-methylation can be quantified using circular dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of peptides. Helical structures typically exhibit characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.[3]

    Peptide SequenceModificationMean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹)% Helicity (Calculated)Reference
    Ac-EALAKA-NH₂None-5,000~15%Fictionalized Data
    Ac-E(Aib)LAKA-NH₂Single Aib substitution-15,000~45%Fictionalized Data
    Ac-E(Aib)L(Aib)KA-NH₂Double Aib substitution-25,000~75%Fictionalized Data

    Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence, solvent conditions, and temperature.

    Enhancing Bioactivity through Alpha-Methylation

    The stabilization of helical structures through alpha-methylation can have a dramatic impact on a peptide's biological activity. By pre-organizing the peptide into a bioactive conformation, alpha-methylation can lead to enhanced receptor binding, increased potency, and improved metabolic stability.

    Increased Proteolytic Resistance

    A significant advantage of alpha-methylated peptides is their enhanced resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to specific extended conformations of the peptide backbone. The rigid helical structure induced by alpha-methylation can sterically hinder the access of proteases to the scissile bonds, thereby increasing the peptide's half-life in biological systems.

    PeptideModificationHalf-life in Human Serum (hours)Fold Increase in StabilityReference
    GLP-1 (7-36) amideNone~0.03-Fictionalized Data
    [Aib⁸, Aib³⁵]GLP-1 (7-36) amideDouble Aib substitution> 24> 800Fictionalized Data

    Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence and the proteolytic environment.

    Case Study: Apolipoprotein A-I Mimetic Peptides

    Apolipoprotein A-I (ApoA-I) is the primary protein component of high-density lipoprotein (HDL), playing a crucial role in reverse cholesterol transport. Short, synthetic peptides that mimic the amphipathic alpha-helical domains of ApoA-I have shown therapeutic potential in treating atherosclerosis.

    Studies have demonstrated that the incorporation of alpha-methylated amino acids into ApoA-I mimetic peptides enhances their helicity, which in turn improves their ability to promote cholesterol efflux from cells.[4]

    PeptideModification% Helicity in bufferCholesterol Efflux (% of control)Reference
    ApoA-I Mimetic (Control)None25%100%[4]
    ApoA-I Mimetic (α-methylated)Multiple α-methyl substitutions60%180%[4]

    Note: The data in this table is based on findings reported in the cited literature and is presented to illustrate the comparative effects.

    Experimental Protocols

    Solid-Phase Peptide Synthesis (SPPS) of Alpha-Methylated Peptides

    Principle: This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing an alpha-methylated amino acid (e.g., Fmoc-Aib-OH). The synthesis is performed on a resin support, with repeating cycles of deprotection and coupling.

    Materials:

    • Fmoc-Rink Amide resin

    • Fmoc-protected amino acids (including Fmoc-Aib-OH)

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

    • Solvents: DMF, DCM (Dichloromethane), Methanol

    • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

    • Cold diethyl ether

    Procedure:

    • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Fmoc Deprotection:

      • Drain the DMF.

      • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

      • Drain the solution.

      • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

      • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Amino Acid Coupling:

      • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

      • Add DIPEA (6 eq.) to the amino acid mixture and pre-activate for 2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours. For coupling of or onto an alpha-methylated residue, extend the coupling time to 4-6 hours or perform a double coupling.

      • Drain and wash the resin as in step 2.

    • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

    • Final Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

    • Cleavage and Deprotection:

      • Wash the resin with DCM and dry it under a stream of nitrogen.

      • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate containing the peptide.

    • Peptide Precipitation:

      • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

      • Dry the peptide pellet under vacuum.

    • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    Circular Dichroism (CD) Spectroscopy for Helicity Analysis

    Principle: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.

    Materials:

    • Purified peptide

    • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • Quartz cuvette with a pathlength of 0.1 cm

    • CD spectropolarimeter

    Procedure:

    • Sample Preparation:

      • Prepare a stock solution of the peptide in the CD buffer. The final concentration should be in the range of 0.1-0.2 mg/mL.[5]

      • Ensure the buffer is free of any components that absorb strongly in the far-UV region.[6]

      • Filter the peptide solution through a 0.22 µm filter to remove any aggregates.

    • Instrument Setup:

      • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

      • Set the measurement parameters:

        • Wavelength range: 260 nm to 190 nm

        • Data pitch: 1 nm

        • Scanning speed: 50 nm/min

        • Bandwidth: 1 nm

        • Accumulations: 3-5 scans

    • Data Acquisition:

      • Record a baseline spectrum of the buffer in the quartz cuvette.

      • Rinse the cuvette thoroughly with the peptide solution.

      • Record the CD spectrum of the peptide sample.

    • Data Processing:

      • Subtract the buffer baseline spectrum from the sample spectrum.

      • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula:[7] [θ] = (mdeg × 100) / (c × l × n) where:

        • mdeg is the ellipticity in millidegrees

        • c is the molar concentration of the peptide

        • l is the pathlength of the cuvette in cm

        • n is the number of amino acid residues

    • Helicity Estimation: The percentage of alpha-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using various formulas. A commonly used approximation is: % Helicity = ([-θ]₂₂₂ + 3000) / (36000 + 3000) × 100

    Protease Resistance Assay

    Principle: This assay measures the stability of a peptide in the presence of a specific protease over time. The degradation of the peptide is monitored by RP-HPLC.

    Materials:

    • Purified peptide

    • Protease (e.g., trypsin, chymotrypsin, or human serum)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., 10% TFA)

    • RP-HPLC system

    Procedure:

    • Reaction Setup:

      • Prepare a solution of the peptide in the reaction buffer at a known concentration (e.g., 1 mg/mL).

      • Prepare a solution of the protease in the same buffer.

      • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate at 37°C.

    • Time-Course Analysis:

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

      • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

    • HPLC Analysis:

      • Analyze each quenched sample by RP-HPLC.

      • Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to cleavage products.

    • Data Analysis:

      • Integrate the peak area of the intact peptide at each time point.

      • Plot the percentage of remaining intact peptide versus time.

      • Calculate the half-life (t₁/₂) of the peptide under the assay conditions.[8]

    Cholesterol Efflux Assay

    Principle: This assay measures the ability of ApoA-I mimetic peptides to promote the removal of cholesterol from cultured macrophages.[9]

    Materials:

    • Macrophage cell line (e.g., J774 or RAW264.7)

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • [³H]-cholesterol

    • ApoA-I mimetic peptides (control and alpha-methylated)

    • Scintillation counter and scintillation fluid

    Procedure:

    • Cell Labeling:

      • Plate the macrophages in 24-well plates and grow to ~80% confluency.

      • Label the cells with [³H]-cholesterol in DMEM containing 10% FBS for 24-48 hours.

    • Equilibration:

      • Wash the cells with serum-free medium.

      • Equilibrate the cells in serum-free medium for 18-24 hours to allow the [³H]-cholesterol to incorporate into the cellular cholesterol pools.

    • Cholesterol Efflux:

      • Wash the cells with serum-free medium.

      • Add serum-free medium containing the ApoA-I mimetic peptides (at various concentrations) to the cells. Use medium without any acceptor as a negative control.

      • Incubate for 4-6 hours to allow for cholesterol efflux.

    • Quantification:

      • Collect the medium from each well.

      • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

      • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = (dpm in medium) / (dpm in medium + dpm in cell lysate) × 100

      • Compare the efflux promoted by the alpha-methylated peptide to that of the non-methylated control.[10]

    Visualizing the Concepts

    experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism (Helicity) Characterization->CD Protease Protease Resistance Assay Characterization->Protease Bioactivity Bioactivity Assay (e.g., Cholesterol Efflux) Characterization->Bioactivity

    Caption: Experimental workflow for the synthesis and analysis of alpha-methylated peptides.

    signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Peptide Alpha-Methylated Peptide Ligand Peptide->Receptor Binding

    Caption: Generalized signaling pathway initiated by an alpha-methylated peptide ligand.

    Conclusion

    Alpha-methylation is a versatile and highly effective tool for peptide chemists and drug developers. By enforcing helical conformations, this modification can significantly enhance a peptide's biological properties, including its stability and activity. The comparative data and detailed protocols provided in this guide offer a foundation for the rational design and evaluation of alpha-methylated peptides for a wide range of therapeutic and research applications. The strategic incorporation of alpha-methylated amino acids will undoubtedly continue to play a pivotal role in the development of next-generation peptide-based therapeutics.

    References

    A Head-to-Head Comparison: Boc vs. Fmoc Strategy for the Synthesis of Complex Peptides

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly influences the success of synthesizing complex and "difficult" peptide sequences. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, offering insights into their respective strengths and weaknesses, particularly in the context of challenging peptides prone to aggregation, racemization, and other side reactions.

    The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[1][2] This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support, creating two distinct orthogonal chemistries.[2][3]

    Performance Comparison: A Data-Driven Overview

    While both methodologies can produce high-quality peptides, their effectiveness can vary significantly depending on the peptide's sequence and complexity. The following tables summarize key quantitative data and qualitative characteristics to aid in the selection of the optimal strategy.

    Table 1: General Comparison of Boc and Fmoc SPPS Strategies

    FeatureBoc StrategyFmoc Strategy
    Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)[1]Mild base (e.g., 20% piperidine in DMF)[1]
    Side-Chain Protection Acid-labile (e.g., Benzyl-based), cleaved by strong acid (HF)[1]Acid-labile (e.g., tBu, Trt), cleaved by moderate acid (TFA)[]
    Final Cleavage Very strong acid (e.g., HF, TFMSA)[5]Strong acid (e.g., TFA)[5]
    Orthogonality Semi-orthogonal (relies on graded acid lability)[6]Fully orthogonal[6]
    Automation Friendliness Less amenable due to hazardous reagentsHighly amenable to automation[7]
    Cost of Reagents Boc-amino acids are generally less expensive[]Fmoc-amino acids can be more expensive[]

    Table 2: Performance in the Synthesis of Complex Peptides

    ChallengeBoc StrategyFmoc StrategyRationale
    Hydrophobic/Aggregating Peptides Often preferred[][9]More prone to aggregation[5]Acidic deprotection protonates the N-terminus, disrupting interchain hydrogen bonding and reducing aggregation.[][5]
    Long Peptides (>30 amino acids) Can be advantageous[10]High coupling efficiency is critical[]In situ neutralization protocols in Boc chemistry can improve yields for long sequences.[5]
    Peptides with Acid-Sensitive Residues (e.g., Trp, Met) Requires careful selection of scavengersGenerally preferredMilder deprotection conditions of the Fmoc strategy minimize side reactions with acid-sensitive residues.[]
    Peptides Prone to Racemization (e.g., His, Cys) Lower risk for certain residues[11]Can be higher with basic deprotection, but mitigated by modern coupling reagents[1]The acidic deprotection in the Boc strategy can sometimes reduce the risk of racemization for sensitive amino acids like histidine.[11]
    Peptides Prone to Aspartimide Formation (Asp-X sequences) Less prone[1]More susceptible[1]The basic conditions of Fmoc deprotection can promote the cyclization of the aspartic acid side chain.[1]

    Experimental Protocols

    Detailed methodologies are crucial for the successful synthesis of complex peptides. Below are generalized protocols for key steps in both Boc and Fmoc SPPS.

    Boc Solid-Phase Peptide Synthesis Cycle

    This protocol outlines a single cycle of amino acid addition using the Boc strategy.

    • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[12]

    • Boc Deprotection:

      • Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.[12]

      • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[12][13]

      • Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[13]

    • Neutralization: Neutralize the protonated N-terminus with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes. Wash with DCM.[10]

    • Amino Acid Coupling:

      • In a separate vessel, activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents).

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

    • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

    • Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.[1]

    Fmoc Solid-Phase Peptide Synthesis Cycle

    This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.

    • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[14]

    • Fmoc Deprotection:

      • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.[14]

      • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.[14]

      • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[14]

    • Amino Acid Coupling:

      • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[14]

      • Add DIEA (6 equivalents) to the mixture for pre-activation.[14]

      • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[14]

      • Monitor the coupling completion using a qualitative method like the Kaiser test.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.

    • Final Cleavage and Deprotection: After the final Fmoc group is removed, wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) for 2-3 hours at room temperature.[14] Precipitate the peptide in cold diethyl ether.[14]

    Visualizing the Synthesis Workflows

    The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

    Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Cycle->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF) Cycle->FinalCleavage Final Amino Acid

    Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

    Fmoc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid FinalCleavage Final Cleavage (TFA Cocktail) Cycle->FinalCleavage Final Amino Acid

    Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

    Conclusion: Selecting the Optimal Strategy

    The choice between Boc and Fmoc SPPS is not a one-size-fits-all decision and should be guided by the specific characteristics of the peptide being synthesized. For routine synthesis of non-problematic peptides, the milder conditions and ease of automation make the Fmoc strategy the preferred choice for many laboratories.[2] However, for specific challenging sequences, such as those prone to aggregation or certain side reactions, the Boc strategy offers distinct advantages and remains a powerful tool in the peptide chemist's arsenal.[2][9] A thorough understanding of the chemistry and potential pitfalls of each method is paramount to the successful synthesis of complex peptides.

    References

    A Comparative Guide to Chiral Purity Analysis of Synthetic α-Methylated Amino Acids

    Author: BenchChem Technical Support Team. Date: December 2025

    The enantiomeric purity of α-methylated amino acids is a critical quality attribute in pharmaceutical development and chemical research. These non-proteinogenic amino acids, when incorporated into peptides, can impart unique conformational constraints and enhanced resistance to enzymatic degradation. Consequently, robust and accurate analytical methods are required to determine their chiral purity. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

    Comparison of Analytical Techniques

    The determination of enantiomeric excess (% ee) for α-methylated amino acids is predominantly achieved through chromatographic and electrophoretic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable, albeit typically less sensitive, alternative. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and whether derivatization is permissible.

    Key methods include:

    • High-Performance Liquid Chromatography (HPLC): The most widely used technique, which can be divided into two main approaches:

      • Indirect Method: The amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral stationary phase (e.g., C18). Common CDAs include Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC).[1]

      • Direct Method: The underivatized enantiomers are separated directly on a chiral stationary phase (CSP).[2] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving native amino acids.[2][3]

    • Gas Chromatography (GC): A powerful technique known for its high resolution and sensitivity. However, it requires the amino acids to be volatile, necessitating a two-step derivatization process involving esterification of the carboxyl group and acylation of the amino group.[4][5] Separation is then achieved on a chiral capillary column.[6]

    • Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample and reagent volumes.[7][8] Chiral resolution is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[8][9] This technique is well-suited for analyzing polar and charged molecules like amino acids.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method can distinguish between enantiomers by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11][12] The agent induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[13] While often less sensitive than chromatographic methods, NMR is non-destructive.

    Data Presentation: Performance Comparison

    The following table summarizes the performance characteristics of the primary analytical techniques for chiral purity analysis of α-methylated amino acids.

    TechniquePrincipleDerivatization Required?Relative SensitivityResolutionTypical Analysis TimeAdvantagesLimitations
    Indirect HPLC Formation of diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column.YesHigh to Very HighVery Good to Excellent20-60 minUtilizes standard HPLC columns; high sensitivity and resolution.[1]Derivatization adds a step and potential for impurities; reaction must go to completion without racemization.[2]
    Direct HPLC Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2]No (for underivatized AA)Moderate to HighGood to Excellent15-45 minDirect analysis is preferred, avoiding derivatization steps.[2] Compatible with LC-MS.CSPs can be expensive; method development may be more complex.
    Gas Chromatography (GC) Separation of volatile, derivatized enantiomers on a chiral capillary column.Yes (mandatory)Very HighExcellent15-30 minExcellent resolution and sensitivity; short analysis times.[4][6]Destructive; derivatization is essential and can be complex.[5][14] Not suitable for non-volatile compounds.
    Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[7]NoHighExcellent10-30 minHigh efficiency; short analysis time; low sample/reagent consumption.[7][8]Lower concentration sensitivity compared to HPLC/GC; reproducibility can be a challenge.
    NMR Spectroscopy Enantiomers are distinguished by chemical shift non-equivalence induced by a Chiral Solvating/Derivatizing Agent.[11]OptionalLowModerate5-20 minNon-destructive; provides structural information; relatively fast analysis.Lower sensitivity; requires higher sample concentration; chiral agents can be expensive.[13]

    Experimental Protocols

    Detailed methodologies for key experiments are provided below. Note that optimization is often required based on the specific α-methylated amino acid and available instrumentation.

    Protocol 1: Indirect Chiral HPLC using FDAA (Marfey's Reagent) Derivatization

    This protocol is based on the widely used method of derivatizing amino acids with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[1]

    • Sample Preparation: Dissolve approximately 1 mg of the α-methylated amino acid sample in 100 µL of water or a suitable buffer.

    • Derivatization Reaction:

      • To an aliquot of the amino acid solution (e.g., 50 µL containing ~50 nmol), add 100 µL of a 1% (w/v) solution of FDAA in acetone.

      • Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.

      • Vortex the mixture and heat at 40-50°C for 1 hour.[1]

      • Cool the reaction mixture to room temperature.

      • Neutralize the reaction by adding 20 µL of 2 M HCl.

      • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

      • Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • HPLC Analysis:

      • Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is common. For example, a linear gradient from 20% to 70% acetonitrile over 30 minutes.

      • Flow Rate: 1.0 mL/min.[15]

      • Column Temperature: 25-30°C.[15]

      • Detection: UV detector at 340 nm, where the dinitrophenyl (DNP) derivatives show strong absorbance.[1]

    • Data Analysis: Integrate the peak areas of the two resulting diastereomers to calculate the enantiomeric excess (% ee).

    Protocol 2: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

    This protocol describes the direct analysis of underivatized amino acids on a teicoplanin-based chiral stationary phase.[2]

    • Sample Preparation: Dissolve the α-methylated amino acid sample directly in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    • HPLC Analysis:

      • Column: Astec® CHIROBIOTIC® T (teicoplanin CSP) (e.g., 25 cm x 4.6 mm, 5 µm).[2]

      • Mobile Phase: A common mobile phase consists of water, methanol, and an acid modifier. A typical starting condition is Water/Methanol/Formic Acid (e.g., 50:50:0.1, v/v/v). The water/methanol ratio is a critical parameter for optimizing resolution.[2]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection: UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • Data Analysis: Integrate the peak areas of the two separated enantiomers to determine the chiral purity. The resolution (Rs) should be ≥ 1.5 for baseline separation.[15]

    Protocol 3: Chiral GC Analysis with Derivatization

    This protocol outlines a typical two-step derivatization for GC analysis.[4]

    • Sample Preparation (Esterification):

      • Place approximately 1 mg of the amino acid sample in a reaction vial.

      • Add 1 mL of 3 N methanolic HCl.

      • Cap the vial tightly and heat at 100°C for 30 minutes.

      • Cool the vial and evaporate the solvent to dryness, using gentle heating if necessary.[4]

    • Sample Preparation (Acylation):

      • To the dry residue from the previous step, add 1 mL of a solvent like methylene chloride.

      • Add 100 µL of an acylating agent, such as trifluoroacetic anhydride (TFAA).

      • Cap the vial and heat at 60°C for 20 minutes.[4]

      • Cool the sample to room temperature before injection.

    • GC Analysis:

      • Column: Chiral capillary column, such as CHIRALDEX® G-TA or Chirasil-L-Val.[4][6]

      • Carrier Gas: Helium or Hydrogen.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a final temperature of ~200°C. The temperature program can be adjusted to optimize selectivity.[4]

      • Detector: Flame Ionization Detector (FID).

    • Data Analysis: Calculate the enantiomeric purity by integrating the peak areas for the two enantiomers.

    Visualizations

    The following diagrams illustrate key workflows and relationships in the chiral purity analysis of α-methylated amino acids.

    G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Amino Acid Sample B Derivatization (Indirect Methods) A->B Indirect HPLC/GC C Chromatographic / Electrophoretic Separation A->C Direct HPLC/CE B->C D Detection (UV, MS, FID) C->D E Peak Integration & Data Processing D->E F Enantiomeric Purity (% ee) Report E->F

    General workflow for chiral purity analysis.

    G Start Start: Chiral Purity Analysis Needed Q1 Is high sensitivity critical? Start->Q1 Q2 Is a non-destructive method required? Q1->Q2 No Q3 Is derivatization acceptable? Q1->Q3 Yes Q2->Q3 No M_NMR NMR Spectroscopy Q2->M_NMR Yes M_HPLC_Ind Indirect HPLC (with CDA) Q3->M_HPLC_Ind Yes M_HPLC_Dir Direct HPLC (with CSP) Q3->M_HPLC_Dir No M_GC Gas Chromatography (GC) M_HPLC_Ind->M_GC Higher Resolution Needed M_CE Capillary Electrophoresis (CE) M_HPLC_Dir->M_CE Low Sample Volume

    Decision tree for selecting a suitable analytical method.

    References

    Optimizing Peptide Synthesis: A Comparative Guide to Yield and Purity

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on maximizing peptide yield and achieving high purity. This guide provides an objective comparison of common optimization strategies, supported by experimental data, to inform the selection of synthesis parameters. We delve into the impact of resin selection, coupling reagents, and deprotection conditions on the final product, offering detailed protocols for quantifying these critical metrics.

    The efficiency of each step in the cyclical process of SPPS—deprotection, activation, and coupling—directly influences the overall yield and the purity of the crude peptide.[1] Incomplete reactions at any stage can lead to the accumulation of deletion sequences and other impurities, significantly complicating purification and reducing the amount of the desired product.[1] Therefore, careful optimization of the synthesis protocol is paramount.

    Quantifying Peptide Yield

    The theoretical yield of a peptide synthesis is calculated based on the initial loading capacity of the resin. However, the actual yield of purified peptide is often significantly lower. A general estimation for the actual yield of product from solid-phase synthesis is around 20-40%, though this can vary widely depending on the peptide sequence and synthesis efficiency.

    Experimental Protocol: Calculating Peptide Yield

    1. Determine Theoretical Yield:

    The theoretical yield is the maximum amount of peptide that can be produced from a given amount of resin.

    • Formula: Theoretical Yield (g) = Resin Loading (mmol/g) x Amount of Resin (g) x Molecular Weight of Peptide ( g/mol )

    2. Determine Actual Yield:

    The actual yield is the mass of the purified, lyophilized peptide.

    • Procedure:

      • After cleavage from the resin and purification (e.g., by preparative RP-HPLC), collect the fractions containing the pure peptide.

      • Lyophilize (freeze-dry) the pooled fractions to remove all solvents.

      • Weigh the resulting dry peptide powder to obtain the actual yield in grams.

    3. Calculate Percent Yield:

    • Formula: Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100

    Assessing Peptide Purity: The Gold Standard of RP-HPLC and Mass Spectrometry

    The purity of a synthetic peptide is most commonly determined by a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][2] RP-HPLC separates the target peptide from impurities based on hydrophobicity, while MS confirms the molecular weight of the eluted peaks, verifying the identity of the desired product.[3]

    Experimental Protocol: Peptide Purity Analysis by RP-HPLC

    1. Sample Preparation:

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically the HPLC mobile phase A (e.g., 0.1% TFA in water).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

    2. HPLC System and Conditions:

    • Column: A C18 reverse-phase column is standard for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptides. A typical gradient might be 5% to 95% B over 30 minutes.

    • Flow Rate: Typically 1 mL/min for analytical columns.

    • Detection: UV absorbance at 214 nm and 280 nm.

    3. Data Analysis:

    • The purity of the peptide is calculated by integrating the area of the main peak corresponding to the target peptide and dividing it by the total area of all peaks in the chromatogram.

    • Formula: Percent Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    Experimental Protocol: Peptide Identity Confirmation by Mass Spectrometry

    1. Sample Preparation:

    • The sample eluted from the HPLC can be directly infused into the mass spectrometer.

    • Alternatively, a small aliquot of the dissolved peptide can be diluted in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion.

    2. Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: Various analyzers can be used, such as Time-of-Flight (TOF) or Orbitrap.

    • Acquisition Mode: Acquire data in positive ion mode over a relevant mass-to-charge (m/z) range.

    3. Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide.

    • Compare the experimentally observed monoisotopic mass with the calculated theoretical mass of the peptide to confirm its identity.

    • Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences or incompletely deprotected species.

    Comparative Analysis of Synthesis Optimization Strategies

    The choice of resin, coupling reagent, and deprotection conditions can have a profound impact on the final yield and purity of the synthesized peptide. The following tables provide a comparative overview of these parameters based on available experimental data.

    Resin Selection

    The solid support is a critical component of SPPS, influencing both the yield and purity of the final peptide.[4]

    Resin TypeC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Expected Crude Purity (%)Expected Overall Yield (%)
    Wang Resin Carboxylic Acid0.3 - 1.050 - 90Moderate to High
    Rink Amide Resin Amide0.3 - 1.052 - 90+Moderate to High
    2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (mild cleavage)0.3 - 1.6+Generally highHigh

    Note: Expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.

    Case Study: Acyl Carrier Protein (ACP) Fragment (65-74)

    The synthesis of the "difficult" ACP fragment is often used as a benchmark to evaluate SPPS protocols.

    Resin TypeCrude Purity (%)Overall Yield (%)
    2-Chlorotrityl Chloride Resin 76.572
    Rink Amide Resin (Polystyrene-based) ~60-70Moderate
    Wang Resin ~50-65Moderate

    Data compiled from various studies and may not be directly comparable due to variations in experimental conditions.[4]

    Coupling Reagents

    The choice of coupling reagent is a critical determinant of coupling efficiency and the minimization of side reactions, particularly racemization.[5]

    Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6

    Coupling ReagentCrude Purity (%)
    HATU ~95
    HBTU ~92
    COMU ~96
    PyBOP ~90
    DIC/HOBt ~85

    GHRP-6 Sequence: H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2. Data is representative and collated from multiple sources.[5]

    Comparison of Coupling Reagents for the Synthesis of Acyl Carrier Protein (65-74)

    ActivatorCoupling TimeCrude Purity (%)
    HATU 2 x 1 min83.63
    HCTU 2 x 20 min83.33
    COMU 2 x 1 min79.41
    PyBOP 2 x 20 min72.82

    Data from a comparative study of different activators.[6]

    Deprotection Conditions

    The complete removal of the Fmoc protecting group at each cycle is crucial to avoid deletion sequences. The choice of deprotection reagent and reaction time are key variables.[7]

    Comparison of Deprotection Reagents for the Synthesis of Various Peptides

    PeptideDeprotection ReagentCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
    NBC1951 Piperidine (PP)597443
    4-Methylpiperidine (4MP)656743
    Piperazine (PZ)606640
    NBC112 Piperidine (PP)637748
    4-Methylpiperidine (4MP)717553
    Piperazine (PZ)658052

    Data shows that while piperidine is the standard, other reagents can offer comparable or even better results depending on the peptide sequence.[8]

    Effect of Piperidine Concentration and Time on Fmoc Removal

    Piperidine ConcentrationTime (min)Fmoc Removal (%)
    1%15.2
    1%549.6
    2%112.9
    2%587.9
    5%3>99
    20%3>99

    This data highlights that a concentration of 5% piperidine for 3 minutes is sufficient for complete Fmoc removal in solution.[9]

    Visualizing the Workflow

    To provide a clearer understanding of the processes involved in peptide synthesis and optimization, the following diagrams illustrate the key workflows.

    Peptide_Synthesis_Workflow General Workflow for Peptide Synthesis, Purification, and Analysis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Cycle Start Washing_1 Washing_1 Fmoc Deprotection->Washing_1 Cycle Start Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Washing_2->Fmoc Deprotection Next Cycle Cleavage from Resin Cleavage from Resin Washing_2->Cleavage from Resin Final Cycle Crude Peptide Precipitation Crude Peptide Precipitation Cleavage from Resin->Crude Peptide Precipitation Purification (RP-HPLC) Purification (RP-HPLC) Crude Peptide Precipitation->Purification (RP-HPLC) Fraction Collection Fraction Collection Purification (RP-HPLC)->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Identity Confirmation (Mass Spectrometry) Identity Confirmation (Mass Spectrometry) Purity Analysis (Analytical HPLC)->Identity Confirmation (Mass Spectrometry) Lyophilization Lyophilization Identity Confirmation (Mass Spectrometry)->Lyophilization Pure Peptide Pure Peptide Lyophilization->Pure Peptide

    Caption: General workflow from SPPS to purified peptide.

    Optimization_Logic Decision-Making for Peptide Synthesis Optimization Start Start Initial Synthesis Initial Synthesis Start->Initial Synthesis Analyze Yield & Purity Analyze Yield & Purity Initial Synthesis->Analyze Yield & Purity Low Yield Low Yield Analyze Yield & Purity->Low Yield Yield < Target Low Purity Low Purity Analyze Yield & Purity->Low Purity Purity < Target Acceptable Acceptable Analyze Yield & Purity->Acceptable Met Target Optimize Coupling Optimize Coupling Low Yield->Optimize Coupling Incomplete coupling Change Resin Change Resin Low Yield->Change Resin Low loading Low Purity->Optimize Coupling Side reactions Optimize Deprotection Optimize Deprotection Low Purity->Optimize Deprotection Deletion sequences Final Product Final Product Acceptable->Final Product Re-Synthesize Re-Synthesize Optimize Coupling->Re-Synthesize Optimize Deprotection->Re-Synthesize Change Resin->Re-Synthesize Re-Synthesize->Analyze Yield & Purity

    References

    Safety Operating Guide

    Safeguarding Your Research: Proper Disposal of Fmoc-alpha-methyl-D-phenylalanine

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-alpha-methyl-D-phenylalanine, a key reagent in peptide synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

    Immediate Safety and Handling Precautions

    Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.

    Step-by-Step Disposal Protocol

    The proper disposal of Fmoc-alpha-methyl-D-phenylalanine, and its contaminated materials, should be handled systematically to minimize environmental impact and ensure regulatory compliance.

    1. Waste Collection and Segregation:

    • Collect all waste material, including surplus compound, contaminated labware (e.g., weighing boats, spatulas), and any material used for spill cleanup, in a dedicated, clearly labeled, and sealable waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste" or "Chemical Waste for Disposal" and specify the contents: "Fmoc-alpha-methyl-D-phenylalanine".

    2. Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into the designated waste container.[1][2]

    • Do not allow the product to enter drains or waterways.[1][3]

    3. Disposal of Unused Product:

    • Surplus and non-recyclable Fmoc-alpha-methyl-D-phenylalanine should be disposed of through a licensed disposal company.[1]

    • Keep the chemical in suitable and closed containers for disposal.[1][4]

    4. Contaminated Packaging:

    • Dispose of the original packaging that contained the compound as you would the unused product itself.[1]

    5. Regulatory Compliance:

    • All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed waste disposal contractor.

    Quantitative Data Summary

    While specific quantitative disposal limits are determined by local regulations, the following table summarizes key identifying information for Fmoc-alpha-methyl-D-phenylalanine.

    ParameterValue
    Chemical Name Fmoc-alpha-methyl-D-phenylalanine
    CAS Number 152436-04-9
    Molecular Formula C₂₅H₂₃NO₄
    Appearance White powder
    Hazard Classification Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]

    Disposal Decision Workflow

    The following diagram illustrates the logical steps for the proper disposal of Fmoc-alpha-methyl-D-phenylalanine.

    start Start: Fmoc-alpha-methyl-D-phenylalanine Waste Generated is_spill Is it a Spill? start->is_spill collect_waste Collect Waste in a Labeled, Sealed Container contact_ehs Contact EHS for Licensed Disposal collect_waste->contact_ehs sweep_up Sweep Up Material (Avoid Dust) is_spill->sweep_up Yes is_surplus Is it Surplus/ Unused Product? is_spill->is_surplus No sweep_up->collect_waste is_surplus->collect_waste Yes is_packaging Is it Contaminated Packaging? is_surplus->is_packaging No is_packaging->collect_waste Yes end_process End: Proper Disposal is_packaging->end_process No contact_ehs->end_process

    Caption: Disposal workflow for Fmoc-alpha-methyl-D-phenylalanine.

    References

    Personal protective equipment for handling Fmoc-alpha-methyl-D-phenylalanine

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-alpha-methyl-D-phenylalanine. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining experimental integrity.

    While some safety data sheets (SDS) for similar compounds suggest a non-hazardous classification, others indicate potential for irritation.[1][2] Therefore, it is prudent to handle Fmoc-alpha-methyl-D-phenylalanine as a potentially hazardous substance, particularly in its powdered form, to mitigate risks of skin, eye, and respiratory irritation.[2][3]

    Personal Protective Equipment (PPE)

    The following table summarizes the recommended personal protective equipment for handling Fmoc-alpha-methyl-D-phenylalanine.

    PPE CategoryItemSpecificationPurpose
    Eye/Face Protection Safety GogglesTightly fitting, splash-proof, and conforming to EN 166 (EU) or NIOSH (US) standards.[1][3][4]Protects eyes from dust particles and accidental splashes.
    Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice.[2] Gloves must be inspected before use and disposed of after.[1]Prevents direct skin contact and potential irritation.[3]
    Body Protection Laboratory CoatStandard polyester-cotton blend or disposable coat.Protects skin and personal clothing from contamination.
    Respiratory Protection Dust Mask or RespiratorAn N95 mask or a half-face respirator is recommended, especially when handling the powder in unventilated areas.[2]Minimizes the inhalation of fine dust particles.[2]

    Operational Plan: Step-by-Step Handling Procedure

    Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safe handling.

    • Preparation : Before handling, ensure that the work area, typically a chemical fume hood or a space with localized exhaust ventilation, is clean and uncluttered.[1] Have all necessary equipment, including weighing instruments, spatulas, and containers, readily available.

    • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

    • Weighing and Handling :

      • Handle Fmoc-alpha-methyl-D-phenylalanine in a well-ventilated area to avoid the formation of dust.[1]

      • If possible, use a balance with a draft shield.

      • Use a spatula to carefully transfer the powdered compound. Avoid any actions that could generate airborne dust.

    • Dissolving : If the experimental protocol requires dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Post-Handling :

      • Clean all equipment and the work surface thoroughly after use.

      • Properly remove and dispose of gloves.[1]

      • Wash hands thoroughly with soap and water.[1]

    Disposal Plan

    Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

    • Unused Product : Unused Fmoc-alpha-methyl-D-phenylalanine should be disposed of as chemical waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These items should be collected in a designated, sealed waste container.

    • Packaging : Dispose of the original container as unused product.[1]

    • Waste Containers : All waste containers must be clearly labeled with the contents.

    • Regulations : All disposal must be in accordance with local, state, and federal environmental regulations.

    Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Next weigh Weigh Compound Carefully don_ppe->weigh Proceed to handle dissolve Dissolve in Solvent weigh->dissolve If required clean_equip Clean Equipment and Work Area weigh->clean_equip After handling dissolve->clean_equip After handling dispose_waste Dispose of Contaminated Waste clean_equip->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store Store in Cool, Dry, Well-Ventilated Area wash_hands->store If returning unused compound

    Caption: Workflow for the safe handling of Fmoc-alpha-methyl-D-phenylalanine.

    References

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.